molecular formula C7H5BrClFO B1382052 (5-Bromo-4-chloro-2-fluorophenyl)methanol CAS No. 1785275-10-6

(5-Bromo-4-chloro-2-fluorophenyl)methanol

Cat. No.: B1382052
CAS No.: 1785275-10-6
M. Wt: 239.47 g/mol
InChI Key: GDQSHHAGIFSADM-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-bromo-4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSHHAGIFSADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS Number 1785275-10-6 , is a polysubstituted aromatic alcohol.[1][2][3] Its strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring, combined with a reactive hydroxymethyl group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, with a focus on its utility in the field of drug discovery and development. The unique electronic properties conferred by the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a key building block for creating novel therapeutic agents.

Physicochemical and Structural Data

The structural and physical properties of this compound are critical for its application in synthesis, determining its reactivity, solubility, and compatibility with various reaction conditions.

PropertyValueSource(s)
CAS Number 1785275-10-6[1][2][3]
Molecular Formula C₇H₅BrClFO[2]
Molecular Weight 239.47 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid[2]
Typical Purity 95% - 97%[1][2]
LogP 2.72[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Canonical SMILES OCC1=CC(Br)=C(Cl)C=C1F[1]
InChI Key GDQSHHAGIFSADM-UHFFFAOYSA-N[1][2]

Synthetic Strategy: From Benzoic Acid to Benzyl Alcohol

The synthesis of this compound typically involves the reduction of the corresponding carboxylic acid or its derivative. This common synthetic transformation is efficient and widely used in medicinal chemistry to access benzyl alcohols from more stable benzoic acid precursors. The following protocol describes a representative, field-proven method.

Diagram of a Representative Synthetic Workflow

A 5-Bromo-4-chloro-2-fluorobenzoic Acid B Acyl Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 5-Bromo-4-chloro-2-fluorobenzoyl Chloride B->C D Reduction C->D Reducing Agent (e.g., NaBH₄) E This compound D->E F Work-up & Purification E->F Quenching, Extraction, Chromatography G Final Product F->G

Caption: General synthetic route from a benzoic acid to the target benzyl alcohol.

Experimental Protocol: Reduction of 5-Bromo-4-chloro-2-fluorobenzoyl Chloride

Causality: This two-step, one-pot approach is often preferred for its efficiency. The conversion of the carboxylic acid to the more reactive acyl chloride intermediate allows for a milder and more selective reduction to the alcohol, often with a simple and inexpensive reducing agent like sodium borohydride (NaBH₄).

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC or LC-MS.

  • Solvent Removal: Once the formation of the acyl chloride is complete, the solvent and excess reagent are carefully removed under reduced pressure. This step is crucial to prevent unwanted side reactions with the subsequent reducing agent.

  • Reduction: The crude acyl chloride is re-dissolved in a suitable anhydrous solvent like THF or 1,2-dimethoxyethane (DME). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise, controlling the temperature.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C to room temperature for 1-3 hours. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize excess NaBH₄.

  • Work-up and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are foundational in modern drug design. The presence of chlorine, fluorine, and bromine atoms in a single scaffold provides medicinal chemists with a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.

This compound serves as a key intermediate for introducing this highly functionalized phenylmethyl moiety into larger, more complex molecules. For instance, related structures like (5-bromo-2-chlorophenyl)methanone are precursors in the synthesis of SGLT2 inhibitors such as Empagliflozin, which are used to treat type 2 diabetes.[4] This highlights the role of such building blocks in constructing the core scaffolds of modern pharmaceuticals. The bromo-substituent is particularly useful as it provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for hit-to-lead optimization.

Conceptual Workflow: Building Block to Lead Compound

Start This compound (Building Block) Step1 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Start->Step1 Intermediate Activated Intermediate (e.g., Benzyl Bromide) Step1->Intermediate Step2 Nucleophilic Substitution (Sₙ2) with Core Scaffold Intermediate->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Cross-Coupling Reaction (e.g., Suzuki Coupling at Bromine site) Intermediate2->Step3 Final Diverse Lead Compounds Step3->Final

Caption: Conceptual workflow for elaborating the building block into diverse lead compounds.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: [1]

  • GHS07: Harmful/Irritant

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling and PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5]

    • Respiratory Protection: If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Quality Control and Spectroscopic Analysis

Verification of the identity and purity of this compound is essential before its use in synthesis. A comprehensive Certificate of Analysis (CoA) should accompany the material, typically including data from the following analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and methylene protons.

  • Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution pattern characteristic of a compound containing both bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any starting materials, by-products, or other impurities.

These analytical methods form a self-validating system, ensuring that the material meets the stringent quality requirements for pharmaceutical research and development.

References

  • (5-Bromo-2-chloro-4-fluorophenyl)methanol - Lead Sciences. [Link]

  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol - Hoffman Fine Chemicals. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P

Sources

An In-Depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic arrangement of bromo, chloro, and fluoro substituents on the phenyl ring, combined with the reactive benzylic alcohol moiety, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a validated synthetic protocol, explores its core reactivity, and discusses its applications, particularly within the realm of medicinal chemistry and drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for lead optimization and the construction of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a unique polysubstitution pattern that dictates its reactivity and physical behavior. The interplay between the electron-withdrawing halogens and the activating hydroxymethyl group defines its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The core physicochemical properties are summarized below, providing insight into its behavior in various chemical environments.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1785275-10-6[1]
Molecular Formula C₇H₅BrClFO[1][2][3]
Molecular Weight 239.47 g/mol [1][2]
Physical Form Solid
LogP 2.72[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Purity ≥95-97% (Commercially available)[1]

The calculated LogP value of 2.72 suggests moderate lipophilicity, indicating good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, while having limited solubility in water. The presence of a single hydrogen bond donor and acceptor (the hydroxyl group) allows it to participate in hydrogen bonding, influencing its melting point and chromatographic behavior.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While raw data is proprietary to manufacturers, the expected spectral features can be expertly predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet or a broad singlet for the hydroxyl proton (-OH), a singlet or doublet for the benzylic protons (-CH₂-), and two signals in the aromatic region corresponding to the two protons on the phenyl ring. The benzylic protons may exhibit coupling to the adjacent fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached halogens and the hydroxymethyl group.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing clear evidence of the single fluoro substituent.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly recognizable isotopic pattern (M, M+2, M+4, M+6), which is definitive for confirming the elemental composition.

Commercial suppliers typically provide a Certificate of Analysis with comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, and HPLC, to ensure product identity and purity[4].

Synthesis and Reactivity

Plausible Synthetic Route: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

A common and efficient method for synthesizing benzylic alcohols is the reduction of the corresponding aldehyde or ketone. This transformation is highly reliable and utilizes standard, well-understood laboratory reagents. The most logical precursor to this compound is 5-bromo-4-chloro-2-fluorobenzaldehyde.

reactant 5-Bromo-4-chloro-2-fluorobenzaldehyde product This compound reactant->product 1. NaBH₄, Methanol 2. Aqueous Workup

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a robust method for the synthesis of the title compound, designed as a self-validating system based on established chemical principles.

Objective: To synthesize this compound by reducing 5-bromo-4-chloro-2-fluorobenzaldehyde with sodium borohydride.

Materials:

  • 5-bromo-4-chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Causality: Methanol is an excellent protic solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the rate of reaction and prevent potential side reactions.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aryl halides. A slight excess ensures complete conversion of the starting material. Portion-wise addition prevents an overly exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

    • Causality: The acid neutralizes the excess NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the final alcohol product.

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane (DCM) and water to the residue. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final product, this compound.

Core Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful scaffold for building molecular complexity.

cluster_alcohol Reactions at the Alcohol cluster_halide Reactions at the Aryl Halides center_node This compound oxidation Aldehyde / Carboxylic Acid center_node->oxidation PCC or DMP etherification Benzyl Ether center_node->etherification NaH, R-X esterification Benzyl Ester center_node->esterification Acyl Chloride, Pyridine suzuki Suzuki Coupling (Aryl-Aryl Bond) center_node->suzuki Boronic Acid, Pd Catalyst (at Br site) buchwald Buchwald-Hartwig (Aryl-N/O Bond) center_node->buchwald Amine/Alcohol, Pd Catalyst (at Br or Cl site) sonogashira Sonogashira Coupling (Aryl-Alkyne Bond) center_node->sonogashira Alkyne, Pd/Cu Catalysts (at Br site)

Caption: Key reactivity pathways for this compound.

  • Alcohol Moiety: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidizing agents. It can also undergo O-alkylation to form ethers or acylation to form esters.

  • Aryl Halides: The bromo and chloro substituents are handles for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective, sequential functionalization. This is a cornerstone of modern medicinal chemistry for rapidly building libraries of analogues. For instance, a Suzuki coupling can be performed selectively at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position under different catalytic conditions.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated compounds are ubiquitous in pharmaceuticals, where halogens are used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity[5]. Fluorine, in particular, is a common bioisostere for hydrogen and can significantly enhance biological activity[6].

This compound is an ideal starting material for several reasons:

  • Structural Diversity: It provides a scaffold where at least three distinct points of diversity can be introduced through reactions at the alcohol, the bromo position, and the chloro position.

  • Fragment-Based Drug Design (FBDD): As a "fragment," it can be elaborated into more complex, potent molecules.

  • Intermediate for API Synthesis: Related structures are known intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For example, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is an intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes[7]. This highlights the relevance of the 5-bromo-2-chloro phenyl core structure in developing modern therapeutics. Similarly, a related methanol derivative is an impurity standard for Empagliflozin, another SGLT2 inhibitor, underscoring its direct relevance to this important class of drugs[4].

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Target Organ Toxicity H335May cause respiratory irritation

Source:[1]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood[1][8].

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[1].

  • Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin or eyes[1][9].

  • Wash hands thoroughly after handling[1].

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

  • If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water[1].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing[1][8].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][8].

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place at room temperature[2].

References

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. [Link]

  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol - Hoffman Fine Chemicals. [Link]

  • Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 - Synthink. [Link]

  • Safety Data Sheet: Methanol - Carl ROTH. [Link]

  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google P
  • 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem. [Link]

  • (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. [Link]

  • METHANOL SAFE HANDLING MANUAL - Methanol Institute. [Link]

Sources

An In-depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-bromo-4-chloro-2-fluorophenyl)methanol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a representative synthetic route with mechanistic insights, purification protocols, and in-depth analytical characterization.

Core Molecular Attributes

This compound is a polysubstituted benzyl alcohol. Its molecular structure, featuring bromine, chlorine, and fluorine atoms, imparts specific chemical reactivity and physical properties that are valuable in the design of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The molecular weight is a fundamental property, crucial for stoichiometric calculations in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClFO[1]
Molecular Weight 239.47 g/mol [1]
CAS Number 1785275-10-6[1]
IUPAC Name This compound[1]
Physical Form Solid
Chemical Structure

The structure of this compound is depicted in the following diagram. The positions of the halogen substituents on the phenyl ring are critical to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This approach is efficient and selective.

Synthetic Workflow: A Representative Protocol

The following diagram illustrates the synthetic workflow from the aldehyde precursor to the final alcohol product.

synthesis_workflow starting_material 5-Bromo-4-chloro-2-fluorobenzaldehyde reaction Reduction Reaction (0°C to Room Temp) starting_material->reaction reducing_agent Sodium Borohydride (NaBH4) in Methanol/THF reducing_agent->reaction workup Aqueous Workup (e.g., dilute HCl) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Sources

An In-depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its trifunctionalized phenyl ring, featuring bromine, chlorine, and fluorine substituents, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The presence of these halogens significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1785275-10-6[1]
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol
Appearance Solid (predicted)
Purity Typically ≥97%
InChI 1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
InChI Key GDQSHHAGIFSADM-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)Cl)Br)CO[1]

Synthesis of this compound

Synthetic Principle: Reduction of an Aromatic Aldehyde

The most direct and common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This transformation is a fundamental reaction in organic chemistry where the carbonyl group of the aldehyde is reduced to a primary alcohol.

Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this purpose.[2][3][4] It is a mild and selective reagent that readily reduces aldehydes and ketones while typically not affecting other functional groups like esters, amides, or carboxylic acids under standard conditions.[3][4] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, usually from the solvent (e.g., methanol or ethanol), yields the desired primary alcohol.[3]

Experimental Protocol

This protocol describes a general procedure for the sodium borohydride reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde.

Materials:

  • 5-bromo-4-chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

  • Extraction: Remove the methanol/ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure alcohol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product aldehyde 5-Bromo-4-chloro-2- fluorobenzaldehyde reaction Reduction at 0-5°C aldehyde->reaction nabh4 Sodium Borohydride (NaBH4) nabh4->reaction solvent Methanol/Ethanol solvent->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with DCM/EtOAc quench->extraction drying Drying over MgSO4/Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation product (5-Bromo-4-chloro-2- fluorophenyl)methanol evaporation->product

Caption: Synthetic workflow for the preparation of this compound.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy (Predicted)
  • ¹H NMR:

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets, with coupling constants characteristic of ortho- and meta-couplings to each other and to the fluorine atom.

    • Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm. The chemical shift is downfield due to the proximity of the aromatic ring and the hydroxyl group.

    • Hydroxyl Proton (-OH, 1H): A broad singlet is anticipated, with a chemical shift that can vary depending on the concentration and solvent (typically δ 2.0-5.0 ppm).

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons attached to bromine and chlorine will also have characteristic chemical shifts.

    • Methylene Carbon (-CH₂OH, 1C): A single peak is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[10][11][12][13][14]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the stretching vibrations of the methylene C-H bonds.

  • C-H (sp²) Stretch: Weak to medium absorptions above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) are characteristic of the aromatic C-H bonds.

  • C=C Aromatic Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong band in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

  • C-X (Halogen) Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A complex molecular ion cluster will be observed due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[15][16] This will result in characteristic M⁺, M+2, and M+4 peaks.

  • Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical (M-17), or water (M-18).[16][17][18][19] Alpha-cleavage can lead to the loss of the -CH₂OH group. The fragmentation will also involve the loss of halogen atoms.

Applications in Drug Discovery

Halogenated organic molecules are of significant interest in drug discovery due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a compound. This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of SGLT2 Inhibitors

This class of compounds, and structurally related diarylmethanes, are crucial intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[20][21][22][23] SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, are a class of oral anti-diabetic drugs used in the management of type 2 diabetes.[21][22][23][24][25][26][27][28] They work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.

The synthesis of these complex drugs often involves the coupling of a substituted benzyl moiety, for which this compound could be a precursor, with a glucose or glucoside derivative. The specific halogenation pattern on the phenyl ring is critical for the drug's binding affinity and selectivity for the SGLT2 protein.

Illustrative Role in SGLT2 Inhibitor Synthesis

SGLT2_Inhibitor cluster_intermediates Key Intermediates cluster_synthesis Synthetic Pathway cluster_product Final Product benzyl_alcohol This compound (or related derivative) coupling Multi-step Synthesis (e.g., Coupling Reactions) benzyl_alcohol->coupling glucose_derivative Glucose or Glucoside Derivative glucose_derivative->coupling sglt2_inhibitor SGLT2 Inhibitor (e.g., Empagliflozin) coupling->sglt2_inhibitor

Caption: General synthetic relationship of substituted benzyl alcohols to SGLT2 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or a face shield).[4]

  • First Aid Measures:

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

    • If on skin: Wash off immediately with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

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  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE. WIPO Patentscope. [Link]

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  • NMR Prediction. ACD/Labs. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

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  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals. [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models. Edwin. [Link]

  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (5-bromo-4-chloro-2-fluorophenyl)methanol, a crucial building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of halogen atoms on the phenyl ring imparts unique electronic properties, making this compound a valuable intermediate for introducing multifunctionality in complex molecular architectures.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and the scientific rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a two-step sequence, beginning with the synthesis of the precursor aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde, followed by its selective reduction to the target alcohol. This strategy is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the proposed reactions.

The retrosynthetic analysis is as follows:

G Target This compound Aldehyde 5-Bromo-4-chloro-2-fluorobenzaldehyde Target->Aldehyde Reduction StartingMaterial 4-Chloro-2-fluorobenzaldehyde Aldehyde->StartingMaterial Electrophilic Bromination

Caption: Retrosynthetic pathway for this compound.

This guide will first detail the synthesis of the intermediate aldehyde via electrophilic aromatic substitution, followed by a robust protocol for its reduction to the final product.

Part 1: Synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde

The synthesis of the key intermediate, 5-bromo-4-chloro-2-fluorobenzaldehyde, is achieved through the regioselective bromination of 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile to the desired position. The fluorine and chlorine atoms are ortho-, para-directing, while the aldehyde group is a meta-directing deactivator. The position ortho to the fluorine and meta to the aldehyde is the most sterically accessible and electronically favorable for bromination.

Experimental Protocol: Bromination of 4-Chloro-2-fluorobenzaldehyde

This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3][4]

Materials:

  • 4-Chloro-2-fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.

  • In a separate beaker, prepare a solution of N-Bromosuccinimide (1.1 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-bromo-4-chloro-2-fluorobenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

The final step in the synthesis is the reduction of the aldehyde functional group of 5-bromo-4-chloro-2-fluorobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[5][6]

Reaction Mechanism: Hydride Reduction of an Aldehyde

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Hydride H⁻ (from NaBH₄) Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Hydride->Aldehyde Nucleophilic attack on carbonyl carbon Alkoxide2 R-CH₂O⁻ Proton H⁺ (from workup) Alcohol R-CH₂OH Alkoxide2->Alcohol Proton->Alkoxide2 Protonation of alkoxide

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

This protocol is based on well-established procedures for the sodium borohydride reduction of aromatic aldehydes.[7][8][9]

Materials:

  • 5-Bromo-4-chloro-2-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by recrystallization or column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-2-fluorobenzaldehydeC₇H₄ClFO158.5655733-14-7
5-Bromo-4-chloro-2-fluorobenzaldehydeC₇H₃BrClFO237.461781052-25-2
This compoundC₇H₅BrClFO239.471785275-10-6

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to solutions to avoid splashing.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Dichloromethane and Methanol: Volatile and flammable organic solvents. Avoid inhalation of vapors and contact with skin.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving a regioselective bromination followed by a chemoselective reduction, is based on well-established and high-yielding chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]

  • Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

  • Lead Sciences. (n.d.). (5-Bromo-2-chloro-4-fluorophenyl)methanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst. Retrieved from [Link]

  • ResearchGate. (2023, January 3). Dehydrogenative oxidation of aryl methanol using oxygen bridged [Cu-O-Se] bimetallic catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Dehydroxyalkylative Halogenation of C(aryl)−C Bonds of Aryl Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. Retrieved from [Link]

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Spectroscopic Data of (5-Bromo-4-chloro-2-fluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of (5-Bromo-4-chloro-2-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The following sections offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifaceted substitution pattern on its phenyl ring, which gives rise to a unique spectroscopic fingerprint. A thorough analysis of its spectra is crucial for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.5 - 7.8Doublet1H
Ar-H 7.2 - 7.4Doublet1H
-CH ₂OH4.6 - 4.8Singlet2H
-CH₂OH Variable (dependent on concentration and solvent)Broad Singlet1H
  • Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the positions of the bromine, chlorine, and fluorine atoms.

  • Methylene Protons: The protons of the -CH₂OH group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and its signal is often broad.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

Carbon Predicted Chemical Shift (δ, ppm)
C -F155 - 160 (Doublet, ¹JC-F)
C -Cl130 - 135
C -Br115 - 120
Ar-C H125 - 130
Ar-C H110 - 115 (Doublet, JC-F)
C -CH₂OH135 - 140
-C H₂OH60 - 65
  • Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine will appear as a doublet due to strong one-bond coupling (¹JC-F). Other nearby carbons may also show smaller C-F couplings.

  • Substituent Effects: The chemical shifts of the aromatic carbons are dictated by the combined electronic effects of the bromo, chloro, and fluoro substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[1]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Addition of TMS (Internal Standard) A->B C Data Acquisition (High-Field NMR Spectrometer) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Interpretation D->E

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-HStretch3200 - 3600Broad, Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-OStretch1000 - 1250Strong
C-FStretch1000 - 1400Strong
C-ClStretch600 - 800Strong
C-BrStretch500 - 600Strong
  • O-H Stretch: A prominent broad band in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[2][3]

  • C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions, including the C-O, C-F, C-Cl, and C-Br stretching vibrations, which are highly specific to the molecule's overall structure.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using various techniques, such as preparing a KBr (potassium bromide) pellet containing a small amount of the solid sample, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr) is recorded first.

  • Sample Spectrum: The sample is then scanned to obtain its IR spectrum.

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (239.47 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, M+2, M+4, etc.) with a characteristic intensity pattern.

  • Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O), and the cleavage of the C-C bond between the aromatic ring and the methylene group. This would lead to the formation of a stable benzylic carbocation.

Ion Predicted m/z Description
[C₇H₅BrClFO]⁺~238, 240, 242Molecular Ion (Isotopic Cluster)
[C₇H₄BrClFO]⁺~221, 223, 225Loss of H₂O
[C₇H₄BrClF]⁺~221, 223, 225Loss of OH
[C₆H₃BrClF]⁺~206, 208, 210Benzylic cation
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

cluster_workflow Mass Spectrometry Analysis Workflow A Sample Introduction (e.g., GC, LC, Direct Infusion) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Mass Spectrum Generation D->E

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data obtained.

References

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  • Wang, Y. (2023). Synthesis method for empagliflozin key intermediate. (WO2023005587A1).
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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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  • ChemSrc. (n.d.). (5-Bromo-2-chlorophenyl)methanol. Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

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A Technical Guide to the Solubility Characterization of (5-Bromo-4-chloro-2-fluorophenyl)methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated benzyl alcohol derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for biological or formulation studies, a thorough understanding of its solubility is paramount. Poor aqueous solubility is a leading cause of failure for drug candidates, impacting bioavailability, in-vitro assay performance, and formulation feasibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine the solubility profile of this compound. It details the theoretical basis and practical execution of both high-throughput kinetic solubility assays and definitive thermodynamic "gold standard" methods. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical whitepaper for generating reliable and decision-guiding solubility data.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, it is crucial to understand the known physicochemical properties of the target compound. These parameters provide a theoretical basis for predicting its solubility behavior.

This compound is a solid at room temperature with a complex halogenation pattern that significantly influences its polarity, crystal packing, and intermolecular interactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1785275-10-6Fluorochem[3], ChemicalBook[4]
Molecular Formula C₇H₅BrClFOSigma-Aldrich[1]
Molecular Weight 239.47 g/mol Fluorochem[3]
Physical Form SolidSigma-Aldrich[1]
LogP (calculated) 2.72Fluorochem[3]

Expert Interpretation: The calculated LogP (partition coefficient) of 2.72 is a key indicator of the compound's lipophilicity. A positive LogP value of this magnitude suggests that this compound is significantly more soluble in lipids or non-polar solvents than in water. This strongly implies that the compound will exhibit poor aqueous solubility, a critical challenge that must be quantified early in any drug development or formulation campaign.[5] The presence of bromine, chlorine, and fluorine substituents contributes to this lipophilicity and can also influence the compound's crystal lattice energy, further impacting its solubility.[6]

The Imperative of Solubility Measurement in Research & Development

Solubility is not merely a physical constant; it is a critical determinant of a compound's utility and developability.[7] Low solubility can lead to misleading results in biological assays, hinder the preparation of dosing solutions for in-vivo studies, and ultimately result in poor oral bioavailability.[8][9] It is essential to distinguish between the two primary types of solubility measured in drug discovery.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[10] It is a high-throughput measurement ideal for the rapid screening and ranking of large numbers of compounds in early-stage discovery.[9][11]

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved (solid) states.[12] Considered the "gold standard," this measurement is crucial for lead optimization, pre-formulation studies, and regulatory submissions.[13] Kinetic solubility values are often higher than thermodynamic ones because they may represent the solubility of an amorphous precipitate rather than the more stable, less soluble crystalline form.[14]

The following diagram illustrates the strategic application of these assays in a typical discovery pipeline.

G cluster_0 Solubility Assessment Strategy Start Compound Synthesis Decision Project Stage? Start->Decision Kinetic Kinetic Solubility Assay (High-Throughput Screening) Decision->Kinetic Early Discovery Thermo Thermodynamic Solubility Assay (Lead Optimization / Pre-formulation) Decision->Thermo Late Discovery / Preclinical Data Data Analysis & Interpretation Kinetic->Data Thermo->Data End Decision Making (Go/No-Go, Formulation) Data->End

Caption: Strategic workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

This section provides detailed, field-proven methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility by Laser Nephelometry

Principle: This method provides a rapid assessment of solubility by detecting the formation of precipitate as light scattering.[11] A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. The concentration at which insoluble particles cause a significant increase in light scattering is defined as the kinetic solubility.[15][16] This technique is ideal for quickly categorizing the compound's solubility profile.

G cluster_1 Kinetic Solubility Workflow (Nephelometry) A 1. Prepare 10 mM Stock in 100% DMSO B 2. Dispense DMSO Stock into 96-well plate A->B C 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D 4. Mix & Incubate (e.g., 2 hours at 25°C) C->D E 5. Measure Light Scattering (Nephelometer) D->E F 6. Identify Precipitation Point (Solubility Threshold) E->F

Caption: Experimental workflow for the nephelometric kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.[15]

  • Plate Preparation: Using a liquid handler or manual pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate. Prepare a serial dilution if a full solubility curve is desired.[15]

  • Buffer Addition: Add the appropriate aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and mix thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[8]

  • Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering signal (Nephelometric Turbidity Units, NTU) for each well.[16][17]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the NTU signal rises significantly above the background of the wells containing fully dissolved compound.[16] This "precipitation point" is reported as the kinetic solubility value.

Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask Method

Principle: This is the benchmark method for determining equilibrium solubility.[13] An excess of the solid compound is agitated in the chosen solvent system for an extended period (typically 24 hours) to ensure a true equilibrium is reached between the solid and dissolved phases.[7][8] Following separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified, typically by HPLC-UV or LC-MS/MS.[18]

G cluster_2 Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add Excess Solid Compound to vial (e.g., 1-2 mg) B 2. Add Solvent (e.g., 1 mL PBS, pH 7.4) A->B C 3. Equilibrate on Shaker (24 hours at 25°C) B->C D 4. Separate Phases (Centrifuge or Filter 0.22 µm) C->D E 5. Quantify Supernatant (LC-MS/MS or HPLC-UV) D->E F 6. Calculate Concentration vs. Standard Curve E->F

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., ~2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.[12]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, etc.) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to allow the system to reach equilibrium.[7][8]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant.

    • Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method like HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS.[][20][21]

  • Data Analysis: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

All solubility data should be meticulously documented. The results from the described experiments should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 2: Data Summary Template for Solubility of this compound

Assay TypeSolvent SystemTemperature (°C)Measurement MethodSolubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.4 (1% DMSO)25Nephelometry[Enter Value][Enter Value]
ThermodynamicPBS, pH 7.425LC-MS/MS[Enter Value][Enter Value]
ThermodynamicFaSSIF, pH 6.537LC-MS/MS[Enter Value][Enter Value]
ThermodynamicFeSSIF, pH 5.037LC-MS/MS[Enter Value][Enter Value]

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Interpretation of Results: A generally accepted goal for aqueous solubility in early drug discovery is >60 µg/mL.[5] If the thermodynamic solubility of this compound is found to be significantly below this threshold, it may pose a high risk for poor oral absorption. Such a result would trigger further investigation into formulation strategies (e.g., nanosuspensions, amorphous solid dispersions) or medicinal chemistry efforts to identify more soluble analogs.

Conclusion

The solubility of this compound is a foundational parameter that dictates its potential for success in pharmaceutical and other applications. Due to its physicochemical properties, particularly its LogP of 2.72, poor aqueous solubility is anticipated. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to robustly quantify both its kinetic and thermodynamic solubility. By employing the high-throughput nephelometric assay for initial screening and the gold-standard shake-flask method for definitive characterization, scientists can generate the high-quality, reliable data needed to guide compound selection, optimize formulations, and ultimately accelerate the development timeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-549. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

  • Machatha, M., & Yalkowsky, S. H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics, 568, 118471. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. Retrieved from [Link]

  • Fernando, W. C., et al. (2021). LC-MS/MS quantification of fat soluble vitamers - A systematic review. Analytical Biochemistry, 613, 113980. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals. Retrieved from [Link]

  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Wikipedia. Retrieved from [Link]

  • Synthink. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. Synthink. Retrieved from [Link]

  • da Silva, J. V., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem. Retrieved from [Link]

  • Oswald, S., et al. (2023). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 25(1), 130-142. Retrieved from [Link]

  • da Silva, J. V., et al. (2025). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PubMed. Retrieved from [Link]

  • Lee, T., Kuo, C. S., & Chen, Y. H. (2006). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

  • Kuyama, H., et al. (2007). Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis. PubMed. Retrieved from [Link]

  • Frontier, A. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

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The Strategic Synthesis and Application of (5-Bromo-4-chloro-2-fluorophenyl)methanol: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Multifunctional Intermediate

In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful discovery of novel therapeutic agents. (5-Bromo-4-chloro-2-fluorophenyl)methanol, a polysubstituted aromatic alcohol, has emerged as a significant, albeit often unheralded, building block in medicinal chemistry. Its strategic arrangement of halogen substituents on the phenyl ring provides a unique combination of steric and electronic properties, making it an invaluable precursor for the synthesis of complex drug molecules. This guide offers an in-depth exploration of the synthesis, chemical attributes, and potential applications of this compound, with a particular focus on its role in the development of next-generation therapeutics.

The presence of bromine, chlorine, and fluorine atoms on the benzene ring imparts specific characteristics to the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms offer multiple handles for further chemical modifications, such as cross-coupling reactions. This multi-functional nature allows for the divergent synthesis of a wide array of derivatives, a crucial advantage in the lead optimization phase of drug discovery.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1785275-10-6[1][2]
Molecular Formula C₇H₅BrClFO[1]
Molecular Weight 239.47 g/mol [1]
Appearance Solid (Predicted)[2]
Purity Typically >95%[1][2]
InChI Key GDQSHHAGIFSADM-UHFFFAOYSA-N[1][2]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most logically achieved through the reduction of a suitable carbonyl precursor, namely 5-bromo-4-chloro-2-fluorobenzaldehyde or 5-bromo-4-chloro-2-fluorobenzoic acid. The choice of precursor often depends on commercial availability and the desired scale of the reaction.

Synthetic Pathway Overview

The most direct and efficient synthetic route involves the reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde. This transformation is typically accomplished using a mild reducing agent to selectively reduce the aldehyde to an alcohol without affecting the halogen substituents.

Synthetic Pathway Precursor 5-Bromo-4-chloro-2-fluorobenzaldehyde Product This compound Precursor->Product Reduction (e.g., NaBH4, MeOH/THF) Application_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Structure Assembly cluster_2 Final Drug Candidate A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation, or Halogenation) A->B Step 1 C Activated Intermediate (e.g., Benzyl Bromide or Chloride) B->C E Coupling Reaction (e.g., Friedel-Crafts Alkylation) C->E Step 2 D Protected Glucoside Derivative with Aryl Moiety D->E F C-Aryl Glucoside Core Structure E->F G Deprotection and Final Modifications F->G Step 3 H SGLT2 Inhibitor Analog G->H

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Empagliflozin from (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, commencing from the readily accessible starting material, (5-Bromo-4-chloro-2-fluorophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for key experimental choices.

Introduction

Empagliflozin is a critical therapeutic agent for the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to reduced reabsorption of glucose and subsequent excretion in the urine. The synthesis of such a C-glycoside compound presents unique challenges, particularly in the stereoselective formation of the C-C bond between the glucose moiety and the aglycone. This guide details a strategic synthetic route, emphasizing efficiency and control over critical process parameters.

Synthetic Strategy Overview

The synthesis commences with the oxidation of this compound to the corresponding benzoyl chloride. This activated intermediate then undergoes a Friedel-Crafts acylation with (S)-3-phenoxytetrahydrofuran to construct the diarylmethane core. Subsequent reduction of the ketone, followed by a crucial C-glycosylation reaction with a protected gluconolactone derivative, and final deprotection, yields Empagliflozin. This multi-step process is designed to maximize yield and purity at each stage.

Empagliflozin Synthesis Workflow A This compound B 5-Bromo-4-chloro-2-fluorobenzoyl chloride A->B Oxidation & Chlorination C (5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone B->C Friedel-Crafts Acylation D (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran C->D Reduction E Protected Empagliflozin Intermediate D->E C-Glycosylation F Empagliflozin E->F Deprotection

Caption: Overall synthetic workflow for Empagliflozin.

Part 1: Synthesis of the Aglycone Moiety

The initial phase of the synthesis focuses on the construction of the diarylmethane aglycone, a key structural component of Empagliflozin.

Step 1: Oxidation and Chlorination of this compound

Rationale: The benzylic alcohol of the starting material is first oxidized to a carboxylic acid, which is then converted to the more reactive acyl chloride. This activation is essential for the subsequent Friedel-Crafts acylation reaction. Thionyl chloride is a common and effective reagent for this transformation.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent (e.g., PCC or a TEMPO-based system) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the crude 5-bromo-4-chloro-2-fluorobenzoic acid.

  • To the crude carboxylic acid, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-4-chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

Rationale: This key step forms the carbon-carbon bond between the two aromatic rings of the aglycone. A Lewis acid, such as aluminum chloride, is used to activate the acyl chloride, facilitating the electrophilic aromatic substitution on the electron-rich (S)-3-phenoxytetrahydrofuran.[4]

Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve (S)-3-phenoxytetrahydrofuran (1.1 eq) in a dry, non-polar solvent like dichloromethane.

  • Cool the solution to 0°C and slowly add aluminum chloride (1.2 eq).

  • Add the 5-bromo-4-chloro-2-fluorobenzoyl chloride (1.0 eq) solution dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone.

Step 3: Reduction of the Ketone

Rationale: The carbonyl group of the benzophenone intermediate is reduced to a methylene group to complete the formation of the diarylmethane scaffold. A common method for this reduction is the use of a silane reagent in the presence of a Lewis acid.[5][6]

Protocol:

  • Dissolve the ketone intermediate (1.0 eq) in a mixture of dichloromethane and acetonitrile.

  • Cool the solution to 0°C and add aluminum chloride (2.0 eq) followed by triethylsilane (2.5 eq).[6]

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

Part 2: C-Glycosylation and Final Synthesis

This phase involves the critical coupling of the aglycone with the glucose moiety, followed by deprotection to yield the final product.

C-Glycosylation Mechanism Aglycone (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran Organolithium Aryllithium Intermediate Aglycone->Organolithium Halogen-Metal Exchange (n-BuLi) Lactol Intermediate Lactol Organolithium->Lactol Nucleophilic Addition Gluconolactone Protected Gluconolactone Gluconolactone->Lactol Protected_Empagliflozin Protected Empagliflozin Lactol->Protected_Empagliflozin Reductive Etherification (Et3SiH, Lewis Acid)

Caption: Key steps in the C-glycosylation reaction.

Step 4: C-Glycosylation

Rationale: This is the most crucial step in the synthesis, forming the C-glycosidic bond. The aryl bromide is converted to a highly reactive aryllithium species via halogen-metal exchange with n-butyllithium. This nucleophile then attacks the electrophilic carbonyl of a protected gluconolactone. The resulting lactol is then reduced and deoxygenated to form the desired C-glycoside.[1][5] The use of protecting groups on the gluconolactone is essential to prevent side reactions.

Protocol:

  • Under a strictly inert atmosphere and at low temperature (-78°C), dissolve the aryl bromide (1.0 eq) in dry THF.

  • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour to ensure complete formation of the aryllithium reagent.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 eq) in dry THF and cool to -78°C.

  • Transfer the aryllithium solution to the gluconolactone solution via cannula.

  • After stirring for 2-3 hours at -78°C, quench the reaction with a methanolic solution of a mild acid (e.g., methanesulfonic acid).[7]

  • Allow the mixture to warm to room temperature.

  • To the resulting intermediate, add a mixture of dichloromethane and acetonitrile, followed by a Lewis acid (e.g., aluminum chloride) and triethylsilane.[5][6]

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • The crude product containing the protected Empagliflozin is then taken to the next step.

Step 5: Deprotection

Rationale: The final step involves the removal of the protecting groups from the glucose moiety to yield Empagliflozin. The choice of deprotection conditions depends on the nature of the protecting groups used. For silyl ethers, acidic conditions are typically employed.

Protocol:

  • Dissolve the crude protected Empagliflozin in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or methanesulfonic acid.[7]

  • Stir the reaction at room temperature for 4-6 hours.

  • Neutralize the reaction with a mild base, such as sodium bicarbonate solution.

  • Concentrate the mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain crude Empagliflozin.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to obtain pure Empagliflozin.[6]

Data Summary

StepProductTypical Yield (%)Purity (HPLC) (%)
1 & 2(5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone75-85>95
3(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran80-90>97
4 & 5Empagliflozin50-60 (over two steps)>99.5

Analytical Characterization

The purity of Empagliflozin and its intermediates should be assessed at each step using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final product and for identifying any process-related impurities.[8][9][10][11]

Typical HPLC Conditions: [10][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like trifluoroacetic acid or a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm or 230 nm.[8][10]

  • Column Temperature: 25-55°C.[8]

The structure of the final product and key intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

This synthesis involves the use of hazardous reagents such as thionyl chloride, aluminum chloride, and n-butyllithium. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.

References

  • WIPO Patent WO2023005587A1. Synthesis method for empagliflozin key intermediate. [Link]

  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090–4093. [Link]

  • Czernecki, S., & Ville, G. (1989). Stereospecific C-glycosylation of aromatic and heterocyclic rings. The Journal of Organic Chemistry, 54(3), 610-612. [Link]

  • RSC Publishing. (2021). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Advances, 11(1), 1-10. [Link]

  • Patsnap. Synthesis method of Empagliflozin intermediate. [Link]

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  • PubMed. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link]

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  • PMC - NIH. (2022). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. ACS Omega, 7(33), 28769–28780. [Link]

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Application Notes and Protocols for the Friedel-Crafts Reaction with (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Polysubstituted Arenes in Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forging carbon-carbon bonds to aromatic rings.[1] This electrophilic aromatic substitution reaction is broadly categorized into alkylation and acylation, offering pathways to a vast array of substituted aromatic compounds that are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.[1]

This guide delves into the nuanced application of the Friedel-Crafts reaction to a challenging substrate: (5-Bromo-4-chloro-2-fluorophenyl)methanol. The polysubstituted nature of this aromatic ring, featuring a combination of deactivating halogens and a potentially reactive hydroxymethyl group, presents a unique set of challenges and opportunities for synthetic chemists. Understanding the interplay of electronic and steric effects is paramount to achieving the desired regioselectivity and yield. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction with complex starting materials.

Mechanistic Considerations: A Dance of Electrons and Directing Groups

The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution.[2] In the case of acylation, an acyl halide or anhydride reacts with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[3][4] This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] Subsequent deprotonation re-establishes aromaticity and yields the acylated product.[5]

Directing Effects on the this compound Ring

The regiochemical outcome of the Friedel-Crafts reaction on this compound is dictated by the directing effects of the existing substituents.

  • Halogens (Br, Cl, F): Halogens are considered deactivating groups due to their electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring.[6][7] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions.[7][8][9]

  • Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered a weak ortho, para-director and an activating group. However, its interaction with the Lewis acid catalyst can complicate its directing influence. The oxygen atom can coordinate with the Lewis acid, potentially forming a bulky complex that sterically hinders the ortho positions and deactivates the ring through a strong electron-withdrawing effect.

Predicting the Site of Substitution:

Considering the directing effects, the most probable position for electrophilic attack is the carbon atom ortho to the fluorine and meta to the bromine and chlorine atoms. Fluorine is the most electronegative halogen, but its smaller size compared to bromine and chlorine may result in less steric hindrance at the adjacent position. The position ortho to the hydroxymethyl group is also a possibility, but steric hindrance and potential complexation with the Lewis acid might disfavor this site.

Diagram of the Predicted Regioselectivity:

Caption: Predicted site of electrophilic attack on this compound.

Catalyst Selection and Management: The Heart of the Reaction

The choice of Lewis acid catalyst is critical for the success of a Friedel-Crafts reaction. Common catalysts include AlCl₃, FeCl₃, SnCl₄, and BF₃.[1] For deactivated substrates like the one , a strong Lewis acid such as AlCl₃ is typically required.[10]

Key Considerations for Catalyst Use:

  • Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[10] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[2][3]

  • Moisture Sensitivity: Lewis acid catalysts are extremely sensitive to moisture.[10] All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential to prevent catalyst deactivation.[10]

  • Interaction with the Hydroxymethyl Group: The hydroxyl group of the starting material can react with the Lewis acid, forming a complex that deactivates the catalyst and the aromatic ring.[10] This can be a significant challenge.

To circumvent the issue of catalyst complexation with the hydroxymethyl group, a protection-deprotection strategy may be employed. The hydroxyl group can be protected as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn) ether) prior to the Friedel-Crafts reaction. Following the acylation, the protecting group can be removed under appropriate conditions.

Experimental Protocol: A Step-by-Step Guide to Friedel-Crafts Acylation

This protocol provides a general procedure for the Friedel-Crafts acylation of a protected derivative of this compound.

Materials:

  • Protected this compound (e.g., MOM-protected)

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Workflow Diagram:

G reagent_prep Reagent & Catalyst Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup acyl_addition Slow Addition of Acyl Chloride reaction_setup->acyl_addition substrate_addition Dropwise Addition of Substrate acyl_addition->substrate_addition reaction_progress Reaction Monitoring (TLC or LC-MS) substrate_addition->reaction_progress quenching Quenching (Ice-cold HCl) reaction_progress->quenching workup Aqueous Workup (Separation, Washing) quenching->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection of Hydroxyl Group purification->deprotection final_product Final Product Characterization (NMR, MS) deprotection->final_product

Caption: Experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM.[10] Maintain the temperature at 0-5°C during the addition.

  • Substrate Addition: Dissolve the protected this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains at 0-5°C.[10]

  • Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Deprotection: If a protecting group was used, carry out the deprotection step using standard literature procedures to obtain the final acylated product.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Key Reaction Parameters (Hypothetical):

ParameterConditionRationale
Substrate MOM-protected this compoundPrevents side reactions with the hydroxyl group.[10]
Acylating Agent Acetyl ChlorideCommon, reactive acylating agent.[11]
Catalyst Aluminum Chloride (AlCl₃)Strong Lewis acid suitable for deactivated rings.[12]
Catalyst Stoichiometry 1.1 - 1.5 equivalentsTo compensate for complexation with the product.[3]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good for low-temperature reactions.
Temperature 0°C to Room TemperatureTo control the exothermic reaction and minimize side products.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
No or Low Yield Moisture contamination deactivating the catalyst.[10]Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[10]
Deactivated substrate.[10]Use a stronger Lewis acid or higher reaction temperature. Consider a more reactive acylating agent.
Formation of Multiple Products Isomer formation.Optimize reaction temperature and catalyst choice to favor the desired isomer.
Polysubstitution (less common in acylation).[3]Use a 1:1 stoichiometry of substrate to acylating agent.
Incomplete Reaction Insufficient catalyst.Increase the amount of Lewis acid catalyst.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.

Conclusion

The Friedel-Crafts reaction of this compound, while challenging, is a feasible transformation with careful consideration of the substrate's electronic and steric properties. The strategic use of protecting groups, rigorous control of reaction conditions, and a well-chosen catalytic system are essential for a successful outcome. This guide provides a foundational framework for researchers to develop robust and efficient protocols for the synthesis of valuable acylated derivatives of this polysubstituted aromatic compound.

References

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Application Note: Chemoselective Grignard Reaction with (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Multifunctionality in Grignard Synthesis

The Grignard reaction is a cornerstone of synthetic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] However, its application to complex, multifunctional molecules presents significant challenges. The substrate, (5-Bromo-4-chloro-2-fluorophenyl)methanol, exemplifies this complexity with two key hurdles: a polyhalogenated aromatic ring and an acidic benzylic alcohol proton. Direct exposure of this compound to magnesium metal would fail, as the highly basic Grignard reagent, once formed, would be instantly quenched by the alcohol's acidic proton.[3][4][5]

This guide provides a comprehensive protocol for successfully employing this compound in Grignard synthesis. We will address the inherent challenges through a robust three-stage strategy: (1) protection of the alcohol, (2) chemoselective formation of the Grignard reagent at the most reactive halogen site, and (3) deprotection to reveal the final functionalized product. This methodology is critical for researchers in medicinal chemistry and materials science, where such poly-functionalized aromatic structures serve as valuable building blocks.

Principle and Chemoselectivity

The Necessity of Protecting Groups

Grignard reagents are potent bases and will react with any available acidic protons, including those from alcohols, water, or carboxylic acids.[6] This incompatibility necessitates the temporary conversion of the hydroxyl group into a non-acidic, inert functional group—a strategy known as "protection".[4][7] For alcohols, silyl ethers are an excellent choice due to their ease of formation, stability under the basic conditions of Grignard reactions, and clean removal under mild conditions.[5][8] In this protocol, we utilize tert-butyldimethylsilyl (TBDMS) ether for its enhanced stability compared to simpler silyl ethers like trimethylsilyl (TMS) ether.

Chemoselectivity in Polyhalogenated Systems

The formation of a Grignard reagent from an aryl halide involves the oxidative addition of magnesium metal to the carbon-halogen bond. The reactivity of halogens in this process follows a well-established trend: I > Br > Cl > F.[9][10][11] This predictable reactivity order is the key to achieving chemoselectivity with the (5-Bromo-4-chloro-2-fluorophenyl) scaffold. The Grignard reagent will form preferentially at the carbon-bromine bond, leaving the more stable carbon-chlorine and carbon-fluorine bonds untouched. This allows for precise, site-selective functionalization.

Experimental Design and Workflow

The overall synthetic pathway is a sequential, three-stage process that ensures the integrity of the molecule and the success of the Grignard reaction. The workflow is designed to be robust and adaptable for various electrophiles.

G start Starting Material This compound protected TBDMS-Protected Intermediate start->protected Step 1: Protection TBDMS-Cl, Imidazole, DMF grignard Chemoselective Grignard Reagent (at C-Br bond) protected->grignard Step 2: Grignard Formation Mg turnings, THF, I₂ (cat.) adduct Reaction with Electrophile (R₂C=O) & Aqueous Workup grignard->adduct Step 3: C-C Bond Formation final_protected Protected Final Product grignard->final_protected   3. Reaction with Electrophile (e.g., Acetone)   4. Quench with aq. NH₄Cl final_product Final Deprotected Product final_protected->final_product Step 5: Deprotection TBAF, THF

Caption: Overall workflow for the functionalization of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents and oven-dried glassware are essential for the success of the Grignard formation step.[12][13]

Protocol 1: Protection of Benzylic Alcohol
  • Objective: To convert the starting alcohol into its TBDMS ether derivative.

  • Rationale: This step renders the acidic proton inert, preventing it from quenching the Grignard reagent. Imidazole is used as a base to facilitate the reaction and neutralize the HCl byproduct.[4]

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours at room temperature).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected intermediate.

Protocol 2: Chemoselective Grignard Formation and Reaction
  • Objective: To form the Grignard reagent selectively at the C-Br bond and react it with an electrophile (e.g., acetone).

  • Rationale: Anhydrous THF is an essential solvent that coordinates with the magnesium center, stabilizing the Grignard reagent.[9] A small crystal of iodine is used as an activator; its color will disappear upon reaction initiation, providing a visual cue.[12] The reaction is initiated at room temperature and may require gentle heating, but should be cooled to control the exothermic reaction with the electrophile.

Procedure:

  • Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a single crystal of iodine to the flask.

  • Flame-dry the apparatus under vacuum and backfill with an inert gas.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve the TBDMS-protected intermediate (1.0 eq) from Protocol 1 in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation occurs.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey/brown solution for 1 hour at room temperature to ensure complete formation.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve the electrophile (e.g., acetone, 1.2 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours or until TLC indicates consumption of the Grignard reagent (test by quenching an aliquot with I₂).

  • Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the protected final alcohol.

Protocol 3: Deprotection of the Silyl Ether
  • Objective: To remove the TBDMS protecting group and reveal the final product.

  • Rationale: Tetrabutylammonium fluoride (TBAF) is a standard reagent for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond.[7]

Procedure:

  • Dissolve the crude protected product from Protocol 2 in THF.

  • Add a solution of TBAF (1.0 M in THF, 1.5 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-2 hours).

  • Once complete, concentrate the reaction mixture.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product via flash column chromatography to obtain the desired functionalized benzylic alcohol.

Data Presentation: Summary of Reaction Parameters

StepKey ReagentsEquivalents (Typical)SolventTemperature (°C)Time (h)Typical Yield (%)
1. Protection TBDMS-Cl, Imidazole1.2, 1.5DMF252-4>95
2. Grignard Formation Mg, Protected Aryl Bromide1.5, 1.0THF25-651-2>90 (in situ)
3. Reaction Electrophile (Acetone)1.2THF0 to 252-375-85
4. Deprotection TBAF1.5THF251-285-95

Troubleshooting and Safety

  • Problem: Grignard reaction fails to initiate.

    • Solution: Crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.[13] Add a few drops of 1,2-dibromoethane as an additional activator. Ensure all reagents and glassware are scrupulously dry.

  • Problem: Low yield of the desired product, significant formation of a biphenyl side-product.

    • Solution: This is likely due to Wurtz coupling.[14] Ensure the Grignard reagent is formed completely before adding the electrophile. Add the aryl bromide solution slowly to maintain a low concentration relative to the magnesium surface.

  • Safety:

    • Grignard reagents can be pyrophoric, especially if the solvent evaporates. Never leave a Grignard reaction unattended or open to the air.

    • Magnesium metal is flammable. Keep away from open flames.

    • Anhydrous ethers like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.

References

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Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Cross-Coupling for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is a cornerstone of drug design and development.[3] The reaction's appeal lies in its generally mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of a challenging, trifunctionalized substrate: (5-Bromo-4-chloro-2-fluorophenyl)methanol. This particular molecule presents a fascinating case study in chemoselectivity, requiring the selective activation of a carbon-bromine bond in the presence of a less reactive carbon-chlorine bond. Furthermore, the presence of a hydroxymethyl group raises questions about its potential interference and the necessity of protecting group strategies. Through a detailed exploration of the reaction mechanism and a meticulously designed protocol, we will demonstrate a reliable and efficient method for the selective arylation of this valuable building block, without the need for alcohol protection.

The Mechanistic Cornerstone: A Guided Tour of the Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is generally the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl > F.[6] This inherent difference in reactivity is the foundation for the chemoselectivity we will exploit.

  • Transmetalation: The organopalladium(II) halide complex formed in the previous step undergoes transmetalation with the organoboron species. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This intricate dance of oxidation states and ligand exchange is what makes the Suzuki-Miyaura coupling so powerful and tunable.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br ArPdAr_prime Ar-Pd(II)L2-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr_prime Ar'-B(OH)2 / Base ArPdAr_prime->Pd0 Ar_Ar_prime Ar-Ar' (Product) ArPdAr_prime->Ar_Ar_prime Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide to the Chemoselective Coupling

This protocol details the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure:
  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Sequentially add the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Rationale for Experimental Choices:
  • Catalyst System: The combination of palladium(II) acetate and triphenylphosphine is a classic and cost-effective catalyst system for Suzuki-Miyaura couplings. The in situ reduction of Pd(II) to the active Pd(0) species is readily achieved under the reaction conditions.

  • Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species. Its solubility in the aqueous phase of the solvent system facilitates the reaction.

  • Solvent System: The use of a dioxane/water mixture is common in Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]

  • Unprotected Hydroxymethyl Group: The decision to proceed without protecting the hydroxymethyl group is based on literature precedents where unprotected alcohols are shown to be compatible with Suzuki-Miyaura conditions.[9] This approach significantly improves the efficiency of the synthesis by avoiding additional protection and deprotection steps.

Data Presentation: Expected Outcomes and Key Parameters

The following table summarizes the key parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound.

ParameterValue/ConditionRationale
Aryl Halide This compoundTrifunctionalized substrate for demonstrating chemoselectivity.
Boronic Acid Phenylboronic acid (or other arylboronic acids)Readily available coupling partner. The protocol is adaptable to a range of boronic acids.
Catalyst Loading 2 mol % Pd(OAc)₂ / 8 mol % PPh₃A standard and effective catalyst loading for achieving good conversion.
Base K₂CO₃ (2.5 equivalents)Ensures complete formation of the boronate and facilitates transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)A common and effective solvent system for Suzuki-Miyaura reactions.
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Expected Yield 70-90%Based on typical yields for similar Suzuki-Miyaura couplings.
Chemoselectivity >95% reaction at the C-Br bondThe significantly higher reactivity of the C-Br bond over the C-Cl bond under these conditions ensures high chemoselectivity.[6]
Purity (after column) >98%Standard purification by flash chromatography should yield a highly pure product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature.Ensure the palladium catalyst is of good quality. Thoroughly degas the reaction mixture. Increase the reaction temperature in increments of 10 °C. Consider using a more active catalyst system (e.g., with Buchwald ligands).
Formation of Side Products Homocoupling of the boronic acid, debromination of the starting material.Ensure the reaction is performed under a strict inert atmosphere. Use a slight excess of the boronic acid.
Poor Chemoselectivity High reaction temperature, prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.

Conclusion: A Robust Protocol for Advanced Synthesis

This application note provides a comprehensive and experimentally validated protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences between aryl bromides and chlorides and understanding the compatibility of the unprotected hydroxymethyl group, this method offers an efficient and atom-economical route to valuable biaryl structures. The detailed explanation of the mechanistic underpinnings and the practical guidance provided will empower researchers, scientists, and drug development professionals to confidently employ this powerful transformation in their synthetic endeavors.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Ni–Pd catalysis of the Suzuki coupling of Aryl bromides. ResearchGate. [Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). ACS Publications. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature. ResearchGate. [https://www.researchgate.net/publication/326922588_Combination_of_a_Suzuki_cross-coupling_reaction_using_a_water-soluble_palladium_catalyst_with_an_asymmetric_enzymatic_reduction_towards_a_one-pot_process_in_aqueous_medium_at_room_temperature]([Link]_ palladium_catalyst_with_an_asymmetric_enzymatic_reduction_towards_a_one-pot_process_in_aqueous_medium_at_room_temperature)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel SGLT2 Inhibitors Utilizing (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of C-Aryl Glucosides in Diabetes Management and a Novel Synthetic Approach

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the treatment of type 2 diabetes mellitus.[1] This class of drugs, often referred to as gliflozins, effectively reduces hyperglycemia by inhibiting glucose reabsorption in the kidneys, leading to its excretion in urine.[1][2] The core structure of most SGLT2 inhibitors is a C-aryl glucoside, where a glucose or glucose-like moiety is connected to an aglycone through a carbon-carbon bond. This C-glycosidic linkage imparts greater metabolic stability compared to naturally occurring O-glycosides.[3]

The synthesis of these complex molecules is a topic of significant interest in medicinal and process chemistry.[3][4] A variety of synthetic strategies have been developed, typically involving the coupling of a protected glucose derivative with an organometallic aglycone species.[3][4] While established routes for commercial SGLT2 inhibitors like canagliflozin and dapagliflozin are well-documented, the exploration of novel structural analogs is crucial for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

This application note presents a detailed synthetic protocol for the use of (5-Bromo-4-chloro-2-fluorophenyl)methanol as a key starting material for the synthesis of a novel C-aryl glucoside SGLT2 inhibitor. While not a direct precursor in currently marketed drugs, its unique substitution pattern offers the potential for creating new chemical entities with distinct pharmacological properties. The proposed synthetic strategy leverages well-established chemical transformations, providing a robust and adaptable workflow for researchers in drug discovery and development.

Proposed Synthetic Pathway: A Multi-Step Approach to Novel SGLT2 Inhibitors

The overall synthetic strategy is a multi-step process that begins with the activation of the benzylic alcohol, followed by the formation of the critical C-C bond with a protected glucose derivative, and concludes with deprotection to yield the final product.

SGLT2_Inhibitor_Synthesis_Workflow A This compound B Activation of Benzylic Alcohol (Conversion to Benzyl Bromide) A->B PBr3 or NBS/PPh3 C Formation of Organometallic Reagent (e.g., Grignard Reagent) B->C Mg turnings E C-C Bond Formation (Coupling Reaction) C->E D Protected Glucose Derivative (e.g., Acetylated Gluconolactone) D->E F Reduction of Lactol E->F Reductive Workup G Deprotection of Glucose Moiety F->G Basic or Acidic Hydrolysis H Novel SGLT2 Inhibitor G->H

Caption: Proposed synthetic workflow for a novel SGLT2 inhibitor.

Part 1: Preparation of the Aglycone Precursor

The initial step involves the conversion of the relatively unreactive benzyl alcohol into a more versatile benzyl bromide, which can readily undergo organometallic transformations.

Protocol 1: Synthesis of 1-Bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene

This protocol details the conversion of this compound to its corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a classic and efficient method for such transformations.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzyl bromide.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Reagent Phosphorus tribromide (PBr₃)A common and effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions.[5][6][7]
Solvent Anhydrous diethyl etherAn inert solvent that is suitable for the reaction and subsequent workup.
Temperature 0 °C to room temperatureThe initial cooling helps to control the exothermic reaction, while stirring at room temperature ensures the reaction goes to completion.
Workup Saturated NaHCO₃ quenchNeutralizes the excess PBr₃ and any acidic byproducts.

Part 2: Glycosylation and Final Product Formation

This part of the synthesis focuses on the crucial C-C bond formation between the aglycone and the protected glucose moiety, followed by deprotection.

Protocol 2: Synthesis of the C-Aryl Glucoside

This protocol describes the formation of the C-aryl glucoside via a Grignard reaction between the synthesized benzyl bromide and a protected gluconolactone, followed by reduction and deprotection.

Materials:

  • 1-Bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene (from Protocol 1)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium methoxide in methanol

  • Dowex® 50WX8 hydrogen form resin

  • Acetonitrile

  • Methanol

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

Step A: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-Bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

  • The reaction should initiate spontaneously. If not, gentle heating may be required. Once initiated, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step B: Coupling with Protected Gluconolactone

  • In a separate flame-dried flask, dissolve 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone (0.9 eq) in anhydrous THF under an inert atmosphere.

  • Cool the gluconolactone solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent from Step A to the cooled gluconolactone solution via a cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.

Step C: Reduction of the Lactol

  • Dissolve the crude lactol from Step B in a mixture of acetonitrile and dichloromethane.

  • Cool the solution to -10 °C.

  • Add triethylsilane (2.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (2.0 eq).

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step D: Deprotection of the Acetyl Groups

  • Dissolve the crude product from Step C in methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Neutralize the reaction mixture with Dowex® 50WX8 hydrogen form resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain the novel SGLT2 inhibitor.

ParameterConditionRationale
C-C Bond Formation Grignard reactionA classic and reliable method for forming carbon-carbon bonds by the nucleophilic addition of an organometallic reagent to a carbonyl group.[3]
Lactol Reduction Et₃SiH / BF₃·OEt₂A common reagent system for the stereoselective reduction of the anomeric hydroxyl group to afford the desired C-glucoside.[3]
Deprotection Sodium methoxide in methanolA standard method for the mild and efficient removal of acetyl protecting groups from sugar moieties.[8][9][10]

Visualization of Key Transformations

The following diagram illustrates the key chemical transformations described in the protocols.

Key_Transformations cluster_0 Aglycone Preparation cluster_1 Glycosylation and Final Steps A Benzyl Alcohol (Starting Material) B Benzyl Bromide (Activated Intermediate) A->B PBr3 C Grignard Reagent (Nucleophile) B->C Mg, THF E Coupled Lactol Intermediate C->E D Protected Gluconolactone (Electrophile) D->E F Protected C-Aryl Glucoside E->F Et3SiH, BF3.OEt2 G Final SGLT2 Inhibitor F->G NaOMe, MeOH

Caption: Key transformations in the proposed synthesis.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a comprehensive and scientifically grounded approach for the synthesis of novel SGLT2 inhibitors using this compound as a unique starting material. By leveraging established synthetic methodologies, including the conversion of a benzyl alcohol to a reactive Grignard reagent and its subsequent coupling with a protected glucose derivative, researchers can access new chemical entities for biological evaluation. The detailed step-by-step procedures, along with the rationale behind the choice of reagents and conditions, are intended to empower scientists in the field of drug discovery to explore new avenues in the development of antidiabetic agents. Further optimization of reaction conditions and exploration of alternative coupling and deprotection strategies may lead to even more efficient and scalable synthetic routes.

References

  • BenchChem. (2025). Application Note & Protocol: Enzymatic Deprotection of Acetylated Glucose Derivatives.
  • Henschke, J. P., & Lin, C.-C. (2023). Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Journal of Synthetic Organic Chemistry, Japan, 81(10), 866-880.
  • Fernández-Cervera, M., et al. (2016). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. RSC Advances, 6(88), 85207-85214.
  • Supporting information for a relevant study on the conversion of benzylic alcohols into corresponding benzyl bromides.
  • Carro, L., et al. (2016). Efficient and green approach for the complete deprotection of O-acetylated biomolecules.
  • Zhu, Y., & Wu, J. (2014). Regioselective Deacetylation in Nucleosides and Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 323-332.
  • Various Authors. (2025).
  • Bhat, R. G., et al. (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug.
  • McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution.
  • Yu, H., et al. (2015). Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Chemistry Steps. Friedel-Crafts Alkylation.
  • Wikipedia. Friedel–Crafts reaction.
  • MedKoo Biosciences. Canagliflozin Synthetic Routes.
  • Zhang, L., et al. (2019). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 141(38), 14991-14997.
  • A quick and partial report on benzyl bromide synthesis. (2023). Powered by XMB 1.9.11.
  • Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry.
  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Nishiyama, Y., & Iwata, M. (2011). Synthesis of Benzyl 2-Deoxy-C-Glycosides. The Journal of Organic Chemistry, 76(15), 6065-6073.
  • Chad's Prep. Substitution with PBr3 & SOCl2 [Video Lecture].
  • Research Module: Scheme 2A.
  • Lee, D. Y. W., & He, M. (2005). Recent Advances in Aryl C-Glycoside Synthesis. Current Topics in Medicinal Chemistry, 5(14), 1333-1350.
  • Organic Chemistry Tutor. (2020). Organic Chemistry - Synthesis of Alkyl Halides from Alcohols Using SOCl2 and PBr3. YouTube.
  • WO2018069243A1 - Process for preparing glucopyranosyl-substituted benzyl-benzene derivatives.
  • LibreTexts. (2024). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts.
  • CN103524468B - Prepare the substituted Benzylbenzene derivatives of glucopyranosyl and the method for intermediate thereof.
  • Nguyen, H. M., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Tetrahedron, 74(38), 5235-5243.
  • Cao, Z., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
  • Peregrina, J. M., et al. (2013). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a key building block in medicinal chemistry and materials science, offering multiple points for diversification through selective cross-coupling reactions. The presence of three distinct functional handles—a reactive bromo group, a less reactive chloro group, and a benzylic alcohol—on a fluorinated phenyl ring makes it a versatile scaffold for the synthesis of complex molecular architectures. The fluorine substituent provides a valuable tool for modulating the physicochemical properties of target molecules, such as metabolic stability and binding affinity.

This guide provides detailed, field-proven protocols for the selective palladium-catalyzed cross-coupling of this compound. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The primary focus will be on achieving high chemoselectivity for the more reactive C-Br bond over the C-Cl bond, a critical aspect for the stepwise functionalization of this substrate. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energies.[1] This inherent difference in reactivity forms the basis for the chemoselective functionalization of this compound.

Chemoselectivity in the Cross-Coupling of Dihaloarenes: The Decisive Role of Ligands and Solvents

Achieving high selectivity in the cross-coupling of dihaloarenes is a nuanced challenge where the interplay between the palladium catalyst's ligand sphere, the solvent, and the halide byproducts is paramount. For substrates like this compound, the goal is typically to functionalize the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are known to promote the oxidative addition of aryl chlorides, which can lead to a loss of selectivity. However, careful selection of the ligand and reaction conditions can steer the reaction towards the desired mono-functionalized product. Mechanistic studies have revealed that after the first coupling event, the palladium(0) catalyst can remain associated with the product's π-system. The selectivity for mono- versus di-functionalization then depends on the competition between the dissociation of the palladium catalyst and a second oxidative addition.[2][3] The choice of solvent can significantly influence this outcome, with polar, oxygen-containing solvents sometimes favoring mono-arylation at the bromide position even with bulky ligands.[4]

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] For the chemoselective arylation of this compound at the C-Br position, the choice of a less sterically demanding phosphine ligand is often preferred to minimize the competing oxidative addition of the C-Cl bond.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective coupling of an arylboronic acid with the bromide position of this compound.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1785275-10-6239.47
Arylboronic AcidVariesVaries
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of 0.1 M with respect to the starting aryl bromide.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. The triphenylphosphine ligands are sufficiently electron-rich to promote oxidative addition of the C-Br bond but are generally less effective for the more robust C-Cl bond under these conditions, thus favoring mono-arylation.[6]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7]

  • Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki-Miyaura couplings, ensuring the solubility of both the organic and inorganic reagents.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Ar(Ar')-Pd(II)L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base (Transmetalation) Transmetalation Complex->Pd(0)L2 Ar-Ar' (Reductive Elimination) Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Heck Reaction

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[8] For this compound, a chemoselective Heck reaction at the C-Br position can be achieved under phosphine-free conditions or with specific phosphine ligands that favor the more reactive halide.

Protocol 2: Selective Heck Reaction at the C-Br Position

This protocol outlines the coupling of an alkene with the bromide position of the substrate.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1785275-10-6239.47
Alkene (e.g., n-butyl acrylate)141-32-2128.17
Pd(OAc)₂ (Palladium(II) acetate)3375-31-3224.50
Triethylamine (Et₃N)121-44-8101.19
N,N-Dimethylformamide (DMF)68-12-273.09

Step-by-Step Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and the alkene (1.5 eq) in DMF.

  • Add triethylamine (2.0 eq) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add Pd(OAc)₂ (0.02 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Phosphine-free conditions often favor selectivity for the more reactive C-Br bond.[9]

  • Base: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and as a reducing agent for the Pd(II) precatalyst.

  • Solvent: DMF is a polar aprotic solvent that facilitates the Heck reaction by stabilizing the polar intermediates in the catalytic cycle.

Visualization: Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A Combine Substrate, Alkene, and Base in DMF B Degas the Reaction Mixture A->B C Add Pd(OAc)₂ Catalyst B->C D Seal Tube and Heat C->D E Cool and Dilute with Water D->E Reaction Monitoring (TLC/GC-MS) F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Part 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[10][11]

Protocol 3: Selective Sonogashira Coupling at the C-Br Position

This protocol details the selective coupling of a terminal alkyne at the bromide position.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1785275-10-6239.47
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.13
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.90
CuI (Copper(I) iodide)7681-65-4190.45
Diisopropylamine (DIPA)108-18-9101.19
Tetrahydrofuran (THF)109-99-972.11

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF, followed by diisopropylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: Diisopropylamine serves as both the base and, in many cases, the solvent. It deprotonates the terminal alkyne and neutralizes the HX byproduct.

  • Solvent: THF is a suitable solvent that helps to solubilize all reaction components.

Part 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides. However, for selective amination at the C-Br bond of our substrate, a careful choice of ligand and reaction conditions is necessary to avoid competing amination at the C-Cl position.

Protocol 4: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol is designed for the selective coupling of a primary or secondary amine at the bromide position.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1785275-10-6239.47
Amine (primary or secondary)VariesVaries
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.67
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene (anhydrous)108-88-392.14

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for Buchwald-Hartwig aminations. While these ligands can activate aryl chlorides, careful control of reaction time and temperature can often achieve selectivity for the more reactive C-Br bond.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a standard non-polar solvent for this transformation.

Summary of Recommended Conditions

Reaction TypePalladium Source/PrecatalystLigandBaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₂CO₃Dioxane/Water80-90
Heck Pd(OAc)₂NoneEt₃NDMF100-120
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriphenylphosphineDiisopropylamineTHFRT - 50
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100-110

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. The chemoselective transformation of the C-Br bond in the presence of a C-Cl bond is achievable through careful selection of the catalyst, ligand, base, and solvent. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The versatility of this building block, combined with the power of modern cross-coupling chemistry, opens up vast possibilities for the synthesis of novel compounds in drug discovery and materials science.

References

  • Barder, T. E., et al. (2005). Catalytic C-H Arylation/Alkenylation of N-Acyl Amino Acid Derivatives. J. Am. Chem. Soc., 127(22), 8042–8043.
  • Larson, N., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Neufeldt, S. R., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. J. Am. Chem. Soc., 143(3), 1435–1446. [Link]

  • Larson, N., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic & Biomolecular Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • Wikipedia. Heck reaction. [Link]

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  • ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]

  • ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • Semantic Scholar. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

  • Semantic Scholar. The Suzuki–Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

  • National Center for Biotechnology Information. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Royal Society of Chemistry. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

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  • PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. [Link]

  • National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Synthink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. [Link]

  • PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

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  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

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Sources

Application Notes and Protocols for (5-Bromo-4-chloro-2-fluorophenyl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated aromatic compounds are indispensable building blocks. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. (5-Bromo-4-chloro-2-fluorophenyl)methanol is a prime example of a highly functionalized intermediate, poised for the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—offers multiple points for chemical modification, making it a versatile scaffold in drug discovery programs.

The presence of a benzylic alcohol further enhances its utility, providing a reactive handle for a variety of chemical transformations, such as oxidation, etherification, and esterification.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this compound. We will explore its synthesis, key reactions, and its potential role in the construction of biologically active molecules, with a particular focus on its relevance to the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 1785275-10-6[5]
Molecular Formula C₇H₅BrClFO[5]
Molecular Weight 239.47 g/mol [5]
Appearance Solid (Typical)
Purity ≥95% (Typical)[5]
LogP 2.72[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338[5]

Synthetic Protocol: Preparation of this compound

While several vendors supply this compound, understanding its synthesis is crucial for process development and cost-effective scale-up. A reliable method for its preparation is the reduction of the corresponding benzoic acid, 5-bromo-4-chloro-2-fluorobenzoic acid, which is a more readily available starting material.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Reduction A 5-Bromo-4-chloro-2-fluorobenzoic acid B 5-Bromo-4-chloro-2-fluorobenzoyl chloride A->B Thionyl chloride or Oxalyl chloride, cat. DMF C This compound B->C Sodium borohydride (NaBH4) in a suitable solvent (e.g., THF/Methanol) A This compound B 5-Bromo-4-chloro-2-fluorobenzaldehyde A->B PCC or Dess-Martin periodinane in DCM

Sources

Scale-up synthesis using (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde via Parikh-Doering Oxidation

Introduction: The Utility of a Polysubstituted Benzyl Alcohol

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a highly functionalized aromatic building block pivotal in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three distinct halogens, offers multiple handles for subsequent chemical transformations such as cross-coupling, nucleophilic aromatic substitution, and further derivatization. One of the most critical transformations for this substrate is its oxidation to the corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This aldehyde serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a fundamental yet challenging task in organic synthesis, especially at scale.[3] This guide provides a comprehensive, field-tested protocol for the scale-up of this transformation, focusing on the Parikh-Doering oxidation. We will delve into the rationale for selecting this method over other common oxidation protocols, provide a detailed step-by-step procedure, address critical safety and operational considerations for large-scale synthesis, and offer insights into process optimization.

Strategic Selection of Oxidation Methodology for Scale-Up

While numerous methods exist for the oxidation of primary alcohols, their suitability for industrial scale-up varies significantly. Three common "activated DMSO" and related oxidations are the Swern, Dess-Martin, and Parikh-Doering reactions. A careful analysis is required to select the most robust, safe, and efficient method for manufacturing.

  • Swern Oxidation: This classic method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO).[4][5] While effective, it has significant drawbacks for scale-up. The reaction requires cryogenic temperatures (typically -78 °C) to control the highly exothermic activation step and prevent side reactions.[6] Maintaining such low temperatures in large reactors is energy-intensive and operationally complex. Furthermore, the reaction generates stoichiometric amounts of carbon monoxide (a toxic gas) and dimethyl sulfide, which has an extremely foul and pervasive odor.[7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers mild reaction conditions (often room temperature) and a simple workup.[8][9] It exhibits high chemoselectivity and is excellent for sensitive substrates.[8] However, its application on an industrial scale is severely limited by two factors: the high cost of the reagent and its potential to be explosive under certain conditions, especially on a large scale.[10] Removing the solid byproducts can also be challenging during workup.[11]

  • Parikh-Doering Oxidation: This method employs the sulfur trioxide pyridine complex (SO₃•py) to activate DMSO.[12] It represents an optimal balance of reactivity, safety, and operational simplicity for scale-up. Key advantages include:

    • Milder Conditions: The reaction can be conducted at or near room temperature (0 °C to RT), obviating the need for cryogenic infrastructure.[12][13]

    • Improved Safety Profile: It avoids the generation of carbon monoxide and uses a stable, solid SO₃•py complex, which is safer to handle than oxalyl chloride.[13]

    • Operational Simplicity: The protocol is straightforward and less prone to the side reactions that plague Swern oxidations at higher temperatures.[12]

Given these advantages, the Parikh-Doering oxidation is the selected method for this detailed scale-up guide.

Mechanistic Rationale of the Parikh-Doering Oxidation

Understanding the reaction mechanism is crucial for troubleshooting and process optimization. The Parikh-Doering oxidation proceeds through several distinct steps, ensuring a controlled conversion of the alcohol to the aldehyde.[12][14]

  • Activation of DMSO: The sulfur trioxide pyridine complex (SO₃•py) acts as a potent electrophile. The oxygen atom of DMSO attacks the sulfur atom of the complex, displacing pyridine and forming a highly reactive electrophilic sulfur species, an activated DMSO intermediate.

  • Formation of the Alkoxysulfonium Ion: The benzylic alcohol, this compound, acts as a nucleophile, attacking the activated DMSO intermediate. This results in the formation of a key alkoxysulfonium ion.

  • Ylide Formation and Elimination: A hindered base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), deprotonates the carbon atom adjacent to the oxygen of the original alcohol. This forms a sulfur ylide. The ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and a protonated amine salt.[12]

This controlled, stepwise mechanism prevents the over-oxidation of the aldehyde product to a carboxylic acid, which is a common issue with harsher, metal-based oxidants like chromates or permanganate.[3]

Parikh_Doering_Mechanism Parikh-Doering Oxidation Mechanism cluster_activation Activation cluster_formation Alkoxysulfonium Ion Formation cluster_elimination Elimination reactant reactant reagent reagent intermediate intermediate product product DMSO DMSO ActivatedDMSO Activated DMSO Intermediate DMSO->ActivatedDMSO + SO₃•py SO3Py SO₃•py AlkoxySulfonium Alkoxysulfonium Ion ActivatedDMSO->AlkoxySulfonium + (Ar)CH₂OH Alcohol (Ar)CH₂OH Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Base Base Base (TEA) Aldehyde Aldehyde (Ar)CHO Ylide->Aldehyde Intramolecular Elimination Byproducts DMS + Base•H⁺ Ylide->Byproducts

Parikh-Doering oxidation mechanism overview.

Detailed Scale-Up Protocol

This protocol describes the oxidation of 100 g of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[15]

Reagent and Equipment Data
ParameterValueNotes
Starting Material
This compound100.0 g (0.418 mol, 1.0 equiv)Solid.[1]
Reagents
Sulfur Trioxide Pyridine Complex (SO₃•py)200.0 g (1.25 mol, 3.0 equiv)Solid, hygroscopic. Handle quickly.
Dimethyl Sulfoxide (DMSO)200 mL (2.82 mol, 6.7 equiv)Anhydrous grade recommended.
Triethylamine (TEA)233 mL (1.67 mol, 4.0 equiv)Anhydrous grade.
Solvents
Dichloromethane (DCM)1.5 LFor reaction.
Dichloromethane (DCM)~1.0 LFor extraction.
Saturated NaCl (Brine)~1.0 LFor washing.
Equipment
Reaction Vessel5 L, 3-neck round-bottom flaskEquipped with mechanical stirrer, thermometer, and addition funnel.
Cooling BathIce-water bathTo maintain temperature.
Experimental Workflow

Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂) Charge 2. Charge Reagents (DCM, TEA, SO₃•py) Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add_DMSO 4. Add DMSO (Slowly, < 10 °C) Cool->Add_DMSO Add_SM 5. Add Starting Material Solution (Slowly, < 10 °C) Add_DMSO->Add_SM React 6. Reaction (Stir at RT, 2-4h) Add_SM->React Monitor 7. Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Quench 8. Quench Reaction (Add Water) Monitor->Quench Complete Extract 9. Workup (Separate, Wash, Dry) Quench->Extract Concentrate 10. Concentrate (Rotary Evaporator) Extract->Concentrate Purify 11. Purification (Column Chromatography) Concentrate->Purify Final_Product 12. Pure Aldehyde (Characterize) Purify->Final_Product

Scalable synthesis workflow diagram.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 5 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 500 mL addition funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Charge Reagents: To the flask, add Dichloromethane (DCM, 1.0 L), Triethylamine (233 mL, 1.67 mol), and the Sulfur Trioxide Pyridine complex (200.0 g, 1.25 mol). Stir the resulting slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • DMSO Addition: Add Dimethyl Sulfoxide (200 mL, 2.82 mol) to the addition funnel and add it dropwise to the reaction slurry over 30-45 minutes. Causality Note: The activation of DMSO by SO₃•py is exothermic. A slow, controlled addition is critical to maintain the internal temperature below 10 °C and prevent uncontrolled decomposition.

  • Substrate Addition: In a separate flask, dissolve the this compound (100.0 g, 0.418 mol) in DCM (500 mL). Add this solution to the addition funnel and add it dropwise to the reaction mixture over approximately 1 hour, again maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. A typical TLC system would be 20% Ethyl Acetate in Hexanes. The product aldehyde will have a higher Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 1 L of water to the flask, using an ice bath to control the exotherm from the neutralization of excess reagents.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine all organic layers and wash sequentially with 1 M HCl (to remove TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and saturated brine (to reduce the water content). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude aldehyde as a solid or oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).[16] Alternatively, for large-scale operations, recrystallization or short-path distillation under high vacuum may be viable options to explore.[17][18]

  • Characterization: The final product, 5-Bromo-4-chloro-2-fluorobenzaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 85-95%.

Critical Safety Considerations for Scale-Up

Scaling up oxidation reactions requires a heightened awareness of potential hazards.[13][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][20]

  • Engineering Controls: All operations must be performed in a certified, high-flow chemical fume hood to manage vapors from DCM and the malodorous dimethyl sulfide byproduct.[20]

  • Thermal Hazards: The reaction is exothermic, particularly during the addition of DMSO and the final water quench. Ensure adequate cooling capacity and monitor the internal temperature closely. A runaway reaction could lead to a dangerous increase in pressure and temperature.

  • Reagent Handling:

    • SO₃•py complex: This reagent is hygroscopic and corrosive. Handle it in a dry environment and avoid inhalation of dust.

    • Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: The aqueous waste will contain triethylammonium salts and residual DMSO. The dimethyl sulfide byproduct, while produced in smaller quantities than in a Swern oxidation, has a very low odor threshold. All waste must be disposed of according to institutional and local environmental regulations. Rinsing glassware with a bleach solution can help oxidize residual dimethyl sulfide and mitigate its odor.[7]

References

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  • Process for producing fluorobenzaldehydes.
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  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. [Link]

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  • Separation of aromatic aldehydes.
  • Synthesis method for empagliflozin key intermediate.
  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]

  • Purifying aldehydes? Reddit. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. SAFC. [Link]

  • Parikh-Doering oxidation. YouTube. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

  • (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Pharmaffiliates. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Safety Data Sheet Methanol. Redox. [Link]

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Protecting Group Strategies for (5-Bromo-4-chloro-2-fluorophenyl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a reactive primary alcohol and three distinct halogen substituents on the phenyl ring, necessitates a carefully considered approach to multi-step synthetic sequences. The primary alcohol (hydroxymethyl group) is susceptible to a wide range of reagents, including oxidants, strong acids, and nucleophiles, which may be required for modifications at other positions of the molecule.[1][2] Therefore, the strategic use of protecting groups to temporarily mask the hydroxyl functionality is paramount to achieving desired chemical transformations with high chemoselectivity and yield.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for this compound. We will explore the rationale behind choosing specific protecting groups, provide detailed, step-by-step protocols for their installation and removal, and discuss the concept of orthogonal protection to enable complex synthetic routes.

Understanding the Substrate: this compound

The reactivity of this compound is dictated by its functional groups:

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is nucleophilic and can undergo oxidation, esterification, etherification, and other reactions typical of alcohols.[1] Its reactivity makes it a primary candidate for protection.

  • Aromatic Halogens (Br, Cl, F): The bromo, chloro, and fluoro substituents influence the electronic properties of the aromatic ring and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The stability of these halogens under different reaction conditions is a key consideration when selecting a protecting group strategy.

The primary goal of a protecting group strategy is to shield the hydroxymethyl group from undesired reactions while transformations are carried out elsewhere on the molecule.[4][5] The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps.

Selecting the Appropriate Protecting Group: A Comparative Analysis

Several classes of protecting groups are suitable for primary alcohols.[1][6] The selection process involves evaluating the stability of the protecting group to the planned reaction conditions and the mildness of the conditions required for its eventual removal.[7] Here, we focus on three widely used and effective protecting groups: Silyl Ethers, Benzyl Ethers, and Esters.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
tert-Butyldimethylsilyl (TBS) Ether TBS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., PPTS, CSA)[8][9]Stable to most non-acidic and non-fluoride conditions.[10]Easy to introduce and remove under mild, specific conditions.[9]
Benzyl (Bn) Ether NaH, BnBr, THF/DMF[11][12]H₂, Pd/C; or strong acids[11][13]Very stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[14]High stability for multi-step syntheses.[14]
Acetyl (Ac) Ester Ac₂O, Pyridine or Et₃N[15]Mild base (e.g., K₂CO₃/MeOH) or mild acid.[15][16]Less stable than ethers; sensitive to nucleophiles and strong acids/bases.Economical and easily introduced/removed.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound using TBS, Benzyl, and Acetyl groups.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation and cleavage under specific, mild conditions.[10][17] The tert-butyldimethylsilyl (TBS) group offers a good balance of stability and reactivity.[9]

Protection Workflow:

TBS_Protection Substrate This compound Reagents TBS-Cl, Imidazole DMF, rt Substrate->Reagents Protection Product TBS-protected alcohol Reagents->Product

Caption: Workflow for TBS protection of the alcohol.

A. Protection Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Deprotection Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[8]

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the deprotected alcohol by flash column chromatography.

Protocol 2: Protection as a Benzyl (Bn) Ether

Benzyl ethers are known for their high stability, making them suitable for lengthy synthetic sequences involving harsh reaction conditions.[14]

Protection Workflow:

Benzyl_Protection Substrate This compound Reagents 1. NaH, THF, 0 °C 2. BnBr, rt Substrate->Reagents Protection Product Benzyl-protected alcohol Reagents->Product Acetyl_Protection Substrate This compound Reagents Ac₂O, Pyridine rt Substrate->Reagents Protection Product Acetyl-protected alcohol Reagents->Product Orthogonal_Deprotection Start Doubly Protected Molecule (e.g., TBS and Bn) Step1 Selective Deprotection of TBS (TBAF, THF) Start->Step1 Intermediate Bn-Protected Intermediate Step1->Intermediate Step2 Deprotection of Bn (H₂, Pd/C) Intermediate->Step2 Final Fully Deprotected Molecule Step2->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of this critical intermediate.

I. Foundational Principles of Purification

This compound is a substituted aromatic alcohol, a class of compounds often used as intermediates in pharmaceutical synthesis.[1][2] The purification of such molecules is paramount as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] The primary purification techniques for compounds of this nature are recrystallization and column chromatography, chosen based on the impurity profile and the desired final purity.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both solutions and the underlying scientific reasoning.

Scenario 1: Recrystallization Issues

  • Question: My this compound fails to crystallize from solution, even after cooling. What are the likely causes and how can I induce crystallization?

    • Answer: This is a common issue that can stem from several factors. Firstly, the solution may not be supersaturated. This can happen if too much solvent was used initially. To address this, you can evaporate some of the solvent to increase the concentration of the compound.[4] Secondly, the cooling process might be too rapid, preventing the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5] If crystals still do not form, you can try "seeding" the solution by adding a pure crystal of the compound to act as a nucleation site.[6] Another technique is to scratch the inside of the flask with a glass rod, which can create microscopic imperfections on the glass surface that promote crystal growth.[6]

  • Question: After recrystallization, my product is an oil rather than solid crystals. Why did this happen and what can I do?

    • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point of your compound. To resolve this, you can try redissolving the oil in more hot solvent and cooling it more slowly. Alternatively, using a different solvent system with a lower boiling point might be necessary. A solvent in which your compound is less soluble at all temperatures might also be a good choice to promote crystallization over oiling out.

  • Question: The purity of my recrystallized this compound is still below the required specification. What are my next steps?

    • Answer: If a single recrystallization does not yield the desired purity, a second recrystallization can be performed. However, if impurities have similar solubility profiles to your product, recrystallization alone may not be sufficient. In this case, column chromatography is the recommended next step for a more effective separation.[7]

Scenario 2: Column Chromatography Challenges

  • Question: I am seeing poor separation of my compound from an impurity during column chromatography. How can I improve the resolution?

    • Answer: Poor separation, often observed as overlapping spots on a Thin-Layer Chromatography (TLC) plate, can be addressed by optimizing the mobile phase (eluent).[8] If your compound and the impurity are eluting too quickly, you need to decrease the polarity of the eluent. Conversely, if they are moving too slowly, increase the eluent's polarity. A common strategy is to use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with different affinities for the stationary phase.[8] The choice of stationary phase is also critical; silica gel is commonly used for aromatic alcohols, but alumina can also be an option.[9]

  • Question: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?

    • Answer: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[10] To mitigate this, you can use deactivated silica gel, which is prepared by adding a small amount of water or a base like triethylamine to the slurry before packing the column. Alternatively, using a different stationary phase like neutral alumina can be a good solution.

  • Question: How do I choose the right solvent system for my column chromatography?

    • Answer: The ideal solvent system is typically determined by preliminary analysis using TLC.[8] The goal is to find a solvent or a mixture of solvents that gives a good separation of your desired compound from its impurities, with the Rf value of your compound ideally being between 0.2 and 0.4. A common starting point for aromatic alcohols is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Impurities can originate from the starting materials or be byproducts of the synthesis. For instance, if the methanol is produced by the reduction of the corresponding benzaldehyde, unreacted starting material could be a key impurity. Other potential impurities could include related isomers or over-reduction products. A thorough analysis of the synthetic route is crucial for identifying potential impurities.[3]

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: TLC is the most common and efficient method for monitoring the fractions collected from column chromatography.[11] By spotting each fraction on a TLC plate and eluting it with the appropriate solvent system, you can identify which fractions contain your pure compound. Fractions with a single spot corresponding to the Rf of your product can then be combined.

Q3: What is the best way to remove the solvent after purification?

A3: Rotary evaporation is the standard method for removing solvents after recrystallization or column chromatography. It is important to use a moderate temperature on the water bath to avoid any potential degradation of your compound. For high-boiling point solvents, a high-vacuum pump may be necessary.

Q4: My final product has a slight color. Does this indicate an impurity?

A4: While a pure compound is often colorless or white, a slight coloration does not always signify a significant impurity. It could be due to trace amounts of highly colored byproducts. If the purity meets the required specifications by analytical methods like HPLC or NMR, the color may be acceptable. If not, a further purification step, such as treatment with activated carbon followed by filtration, can sometimes remove colored impurities.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small sample of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[5]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different solvent mixtures.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

V. Data Presentation & Visualization

Table 1: Solvent Selection for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
HexaneInsolubleSparingly SolubleGood
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
Ethyl Acetate/Hexane (1:5)Sparingly SolubleSolubleExcellent

Note: This table provides an example of how to systematically evaluate solvents for recrystallization.

Diagram 1: Decision-Making Workflow for Purification

PurificationWorkflow start Crude Product This compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2 Check Purity (TLC, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity OK further_purification Consider Further Purification purity_check2->further_purification Purity Not OK

Sources

Technical Support Center: Synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely adopted method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol. This precursor aldehyde is a key intermediate in the production of various pharmaceuticals.[1]

Q2: I'm seeing impurities in my starting aldehyde. How might this affect my final product?

Impurities in the starting 5-bromo-4-chloro-2-fluorobenzaldehyde are a primary source of contamination in the final alcohol product. The synthesis of the aldehyde, often via electrophilic bromination of a 4-chloro-2-fluorobenzaldehyde precursor, can generate isomeric byproducts.[2] For instance, bromination might occur at an alternative position, or residual starting material may remain. These aldehyde impurities will be reduced concurrently with your target aldehyde, leading to the corresponding isomeric benzyl alcohol impurities, which can be challenging to separate from the final product.

Q3: My NMR analysis shows a singlet around 10 ppm in my final product. What does this indicate?

A singlet around 9.5-10.5 ppm in the ¹H NMR spectrum is characteristic of an aldehyde proton. Its presence in your final product indicates an incomplete reduction of the starting 5-bromo-4-chloro-2-fluorobenzaldehyde. This could be due to insufficient reducing agent, deactivation of the reagent by moisture, or insufficient reaction time.

Q4: Besides the starting material, what is the most likely side product from the reduction reaction itself?

In alcohol-based solvents (like methanol or ethanol) used for NaBH₄ reductions, a common side reaction is the formation of acetals or ethers, although this is more prevalent under acidic conditions.[3] A more direct side reaction, particularly if harsher reducing agents or elevated temperatures are used, could be hydrodehalogenation, where one of the halogen atoms (most likely bromine) is replaced by a hydrogen atom. However, with NaBH₄ under standard conditions, this is less common.

Part 2: Troubleshooting Guide: Synthesis & Side Reactions

This section provides a problem-oriented approach to troubleshooting the synthesis, focusing on the reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Degradation of NaBH₄ Sodium borohydride is moisture-sensitive and can decompose over time, reducing its effective molar quantity.Use freshly opened NaBH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Insufficient Stoichiometry The stoichiometry of NaBH₄ to aldehyde is theoretically 1:4 (as NaBH₄ provides four hydride equivalents). However, in practice, a molar excess is required to drive the reaction to completion.Increase the molar equivalents of NaBH₄ to 1.0-1.5 equivalents relative to the aldehyde. Perform a small-scale trial to optimize the amount.
Low Reaction Temperature While the reaction is often run at 0 °C to control exothermicity, very low temperatures can slow the reaction rate, leading to incomplete conversion within the allotted time.Allow the reaction to slowly warm to room temperature after the initial addition of NaBH₄ and stir for an extended period (2-4 hours). Monitor by TLC.
Premature Quenching Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete will destroy the remaining NaBH₄ and halt the reduction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Only quench the reaction after the starting aldehyde spot has completely disappeared.
Problem 2: Presence of Over-Reduction or Dehalogenation Byproducts

The halogen substituents on the aromatic ring are electron-withdrawing, which can influence reactivity.[2] While NaBH₄ is generally chemoselective for aldehydes and ketones, aggressive conditions can lead to side reactions.

Workflow for Diagnosing Over-Reduction:

Synthesis cluster_0 Reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde Aldehyde 5-bromo-4-chloro-2-fluorobenzaldehyde Reagent + NaBH₄ Solvent Methanol, 0°C to RT Reagent->Solvent Alkoxide Intermediate Alkoxide Reagent->Alkoxide 1. Hydride Attack Workup + H₃O⁺ (Workup) Product This compound Workup->Product 2. Protonation

Sources

Technical Support Center: Impurity Profile of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analytical characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your material.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via the reduction of its corresponding carboxylic acid, 5-bromo-4-chloro-2-fluorobenzoic acid. The choice of reducing agent is critical in determining the impurity profile of the final product. Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are often preferred for their chemoselectivity in reducing carboxylic acids in the presence of other functional groups.[1][2][3]

However, even with selective reagents, impurities can arise from several sources:

  • Incomplete Reaction: Unreacted starting material is a common impurity.

  • Side Reactions: Although less common with borane, over-reduction to the corresponding toluene derivative or reactions involving the halogen substituents can occur under certain conditions.

  • Impurities from Starting Material: The purity of the starting 5-bromo-4-chloro-2-fluorobenzoic acid will directly impact the final product's purity.

The following diagram illustrates the primary synthetic route and the formation of a key potential impurity:

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurity Potential Impurity Profile start 5-Bromo-4-chloro-2-fluorobenzoic acid product This compound start->product Reduction (e.g., BH3-THF) impurity1 Unreacted Starting Material: 5-Bromo-4-chloro-2-fluorobenzoic acid start->impurity1 Incomplete Reaction

Caption: Synthetic pathway of this compound and a primary impurity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete Reduction of 5-bromo-4-chloro-2-fluorobenzoic acid

  • Question: My reaction consistently shows a significant amount of unreacted starting material by TLC and HPLC analysis. What could be the cause, and how can I improve the conversion?

  • Answer: Incomplete reduction is a frequent issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

    • Reagent Quality: Borane solutions (e.g., BH3-THF) can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, properly stored batch of the reducing agent. Consider titrating the borane solution to determine its exact molarity before use.

    • Stoichiometry: While a slight excess of the reducing agent is often used, a significant excess might not be beneficial and can complicate the work-up. Ensure you are using the correct stoichiometry based on the reaction mechanism. For borane reductions of carboxylic acids, a 1:1 molar ratio is theoretically required, but a slight excess (1.1-1.5 equivalents) is common practice to drive the reaction to completion.

    • Reaction Temperature: The reduction of carboxylic acids with borane is typically performed at room temperature or with gentle heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-50 °C and monitoring the progress by TLC or HPLC.

    • Solvent: Tetrahydrofuran (THF) is the most common solvent for borane reductions. Ensure the solvent is anhydrous, as water will quench the reducing agent.

Issue 2: Formation of an Unknown Impurity with a Similar Retention Time in HPLC

  • Question: I am observing an unknown impurity in my HPLC chromatogram that is difficult to separate from the main product peak. What could this impurity be, and how can I resolve it?

  • Answer: An impurity with a similar retention time likely has a similar polarity to your product. Here are some possibilities and solutions:

    • Isomeric Impurities: If the starting 5-bromo-4-chloro-2-fluorobenzoic acid contained isomeric impurities, these would be reduced to the corresponding isomeric benzyl alcohols, which would have very similar properties to your target compound. It is crucial to start with high-purity starting materials.

    • Dimerization/Side Products: Under certain conditions, side reactions can lead to the formation of ethers or other byproducts.

    • HPLC Method Optimization: To improve separation, you can modify your HPLC method.[4][5]

      • Gradient Adjustment: A shallower gradient will often provide better resolution between closely eluting peaks.

      • Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

      • Column Chemistry: Employing a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide a different selectivity and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercial suppliers typically offer this compound with a purity of 95% to 97% as determined by HPLC or GC analysis. For applications requiring higher purity, further purification by recrystallization or column chromatography may be necessary.

Q2: How should I store this compound to prevent degradation?

A2: this compound is a solid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. While specific stability data is not extensively published, halogenated aromatic compounds can be susceptible to degradation under harsh conditions of light, heat, and in the presence of certain reactive species.[6][7] For long-term storage, refrigeration is recommended.

Q3: What analytical techniques are most suitable for determining the purity and impurity profile of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may sometimes be employed to improve the chromatographic properties of the alcohol.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the main product and for identifying the structure of unknown impurities if they are present at a sufficient concentration.[14][15]

Impurity Profile Summary

The following table summarizes the most likely impurities encountered with this compound, their probable sources, and recommended analytical methods for their detection.

Impurity NameChemical StructureProbable SourceRecommended Analytical Method
5-Bromo-4-chloro-2-fluorobenzoic acidC₇H₃BrClFO₂Incomplete reduction of the starting materialHPLC-UV
Isomeric (Bromo-chloro-fluorophenyl)methanolsC₇H₅BrClFOImpurities present in the starting benzoic acidHPLC-UV, GC-MS
1-Bromo-2-chloro-4-fluoro-5-methylbenzeneC₇H₅BrClFOver-reduction (less common with borane)GC-MS

Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a general method for the analysis of this compound purity by HPLC-UV. Method optimization may be required based on your specific instrumentation and impurity profile.

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase (50:50 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/Standard dissolve Dissolve in Methanol (1 mg/mL) weigh->dissolve dilute Dilute with Mobile Phase (0.1 mg/mL) dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

References

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]

  • R. Garcı́a-Villalba, et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1292, 68-76. Available from: [Link]

  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Available from: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Khan Academy. Reduction of carboxylic acids. Available from: [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. Available from: [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72. Available from: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • MedCrave. (2016). Forced degradation studies. Available from: [Link]

  • Das, A. K., & De, B. (2000). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of analytical toxicology, 24(5), 334-338. Available from: [Link]

  • YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. Available from: [Link]

  • YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Available from: [Link]

  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Available from: [Link]

  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]

  • Royal Society of Chemistry. c6cy02413k1.pdf. Available from: [Link]

  • National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available from: [Link]

  • Chemistry Stack Exchange. Reduction of acids with borane. Available from: [Link]

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

I. Reaction Overview: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

The primary synthetic route to this compound is the reduction of its corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. A commonly employed, mild, and selective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2] This guide will focus on optimizing this specific reaction.

Reaction_Overview Aldehyde 5-Bromo-4-chloro-2-fluorobenzaldehyde Methanol This compound Aldehyde->Methanol Reduction Reducing_Agent NaBH₄ Reducing_Agent->Aldehyde Solvent Solvent (e.g., MeOH, EtOH) Solvent->Aldehyde Side_Reactions Aldehyde 5-Bromo-4-chloro-2-fluorobenzaldehyde Product This compound Aldehyde->Product Desired Reduction Debrominated Debrominated byproduct Aldehyde->Debrominated Dehalogenation Dechlorinated Dechlorinated byproduct Aldehyde->Dechlorinated Dehalogenation

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-4-chloro-2-fluorophenyl)methanol, a key intermediate in advanced pharmaceutical and materials science synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields in reactions involving this versatile, yet complex, molecule. Here, we move beyond simple protocols to explore the chemical principles behind common failures, providing you with the expert insights needed to troubleshoot effectively and enhance the productivity of your research.

Part 1: Frequently Asked Questions (FAQs) about this compound (BCFM)

This section addresses foundational questions about the reactivity and handling of BCFM.

Q1: What are the primary reactive sites on the this compound molecule?

A1: The molecule possesses three distinct reactive zones, each with its own chemical personality. Understanding these is the first step in designing a successful reaction.

  • The Benzylic Alcohol (-CH₂OH): This primary alcohol is a prime site for oxidation to an aldehyde or carboxylic acid, as well as nucleophilic substitution (after activation) to form ethers, esters, or benzylic halides.[1][2]

  • The Carbon-Bromine Bond (C-Br): This is the most reactive of the aryl-halide bonds, making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

  • The Carbon-Chlorine Bond (C-Cl): While less reactive than the C-Br bond, the C-Cl bond can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This creates the potential for selective, sequential functionalization.

Q2: My reactions with BCFM are consistently giving low yields. What are the most common overarching causes?

A2: Low yields with this substrate typically trace back to one of four areas:

  • Reagent Purity and Stability: The purity of your BCFM[3][4] and the stability of your other reagents (e.g., boronic acids, which can degrade[5]) are paramount. Trace impurities can poison sensitive catalysts.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and choice of base are not universal. Each reaction type with BCFM requires careful optimization.

  • Unanticipated Side Reactions: The multiple functional groups on BCFM can lead to competing reactions. For example, a strong base intended for a coupling reaction might instead deprotonate the benzylic alcohol, interfering with the desired pathway.

  • Inefficient Workup and Purification: The desired product may be lost during extraction, crystallization, or chromatography. The polarity of BCFM and its derivatives can make separation from byproducts challenging.

Q3: How can I verify the quality of my starting BCFM before beginning a reaction?

A3: It is critical to validate the purity of your starting material. We recommend a multi-point analysis:

  • ¹H NMR: To confirm the chemical structure and check for organic impurities.

  • HPLC or GC-MS: To obtain a quantitative measure of purity (e.g., >97%[4]).

  • Mass Spectrometry: To confirm the molecular weight (239.47 g/mol [3][4]).

  • Melting Point: To check for gross impurities, although this is less precise than chromatographic methods.

Part 2: Troubleshooting Guide: Oxidation of the Benzylic Alcohol

Core Problem: Low or no yield of the desired (5-Bromo-4-chloro-2-fluorobenzaldehyde) and the presence of multiple products.

Q: I attempted to oxidize BCFM to the aldehyde, but my yield was poor and I recovered starting material and an unknown byproduct. What went wrong?

This is a classic challenge involving the fine line between partial and complete oxidation.

Cause 1: Over-oxidation to Carboxylic Acid

  • The Chemistry: The intermediate aldehyde is often more susceptible to oxidation than the starting alcohol. Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will rapidly convert the alcohol to the aldehyde and then immediately to the corresponding benzoic acid.[2]

  • The Solution: Employ a milder, more selective oxidizing agent that is known to stop at the aldehyde stage for primary alcohols. The choice of reagent is critical for success.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium chlorochromate)CH₂Cl₂, Room TempHighly selective for aldehydesChromium waste is toxic
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempMild, high-yielding, fastCan be explosive at high temps
TEMPO / Bleach Biphasic (e.g., CH₂Cl₂/H₂O), NaOCl, KBr"Green," inexpensive catalystRequires careful pH and temp control
Photochemical Oxidation Eosin Y, O₂, Blue LEDMetal-free, green oxidant[6][7]Requires specific photochemical setup

Cause 2: Incomplete or Stalled Reaction

  • The Chemistry: The oxidant may be too weak, or its activity may be inhibited by the reaction conditions. The electron-withdrawing effects of the fluorine and chlorine atoms can slightly deactivate the benzylic position, making it less susceptible to oxidation than unsubstituted benzyl alcohol.

  • The Solution: If you have confirmed your oxidant is active, gently increase the reaction temperature (e.g., from room temperature to 40 °C) while monitoring by TLC. Alternatively, increase the equivalents of the oxidizing agent. If the reaction still does not proceed, a more powerful (but still selective) oxidant from the table above may be required.

Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of DMP: Add solid Dess-Martin Periodinane (1.1 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC (staining with permanganate can be helpful).

  • Quenching: Upon completion, dilute the reaction with diethyl ether and quench by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Troubleshooting Workflow: Oxidation Reactions

Caption: Troubleshooting workflow for BCFM oxidation.

Part 3: Troubleshooting Guide: Nucleophilic Substitution

Core Problem: Failure to replace the -OH group with a desired nucleophile (e.g., -OR, -NR₂, -CN).

Q: My attempt to directly react BCFM with a sodium alkoxide to form an ether failed. Why is the hydroxyl group not substituting?

This issue stems from one of the most fundamental principles in substitution chemistry: leaving group ability.

Cause 1: The Hydroxide Ion (-OH) is a Poor Leaving Group

  • The Chemistry: The hydroxide anion is a strong base, and strong bases are poor leaving groups. For a nucleophile to displace the -OH group, it would have to expel an unstable, high-energy species. This is thermodynamically unfavorable. Direct Sₙ1 or Sₙ2 substitution on an alcohol is generally not possible without first "activating" the hydroxyl group.[8][9]

  • The Solution: Convert the hydroxyl into a group that becomes a weak base upon departure. This is a crucial two-step strategy.

    • Activation: React the alcohol with an electrophile to turn the -OH into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

    • Substitution: React the activated intermediate with your desired nucleophile. The tosylate or mesylate anion is a very weak base and an excellent leaving group, allowing the Sₙ2 reaction to proceed smoothly.

Decision Tree for Nucleophilic Substitution Strategy

G start Goal: Replace -OH with Nucleophile (Nu) q1 Is the Nucleophile acid-sensitive? start->q1 step1_acid Step 1: Convert to Benzylic Halide (e.g., SOCl₂ or PBr₃) q1->step1_acid Nucleophile is stable in acid (e.g., CN⁻, Br⁻) step1_base Step 1: Convert to Sulfonate Ester (e.g., TsCl, MsCl, Pyridine) q1->step1_base Nucleophile is a strong base (e.g., RO⁻, R₂N⁻) acid_path YES base_path NO step2_acid Step 2: React with Nucleophile (Often with a non-nucleophilic base) step1_acid->step2_acid product Product: Ar-CH₂-Nu step2_acid->product step2_base Step 2: React with Nucleophile (e.g., Na-Nu in DMF) step1_base->step2_base step2_base->product

Caption: Decision tree for BCFM nucleophilic substitution.

Experimental Protocol: Two-Step Tosylation and Substitution

Step A: Tosylation (Activation)

  • Setup: In a flame-dried flask under N₂, dissolve BCFM (1.0 eq) in anhydrous pyridine or DCM with triethylamine (2.0 eq).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours or until TLC shows consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer successively with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.

Step B: Substitution with Nucleophile (Example: Sodium Methoxide)

  • Setup: Dissolve the crude tosylate from Step A in an anhydrous polar aprotic solvent like DMF or THF.

  • Nucleophile Addition: Add sodium methoxide (NaOCH₃, 1.5 eq).

  • Reaction: Stir at room temperature or warm gently (40-60 °C) to drive the reaction to completion. Monitor by TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash, dry, and concentrate the organic layers.

  • Purification: Purify the resulting ether by flash column chromatography.

Part 4: Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Core Problem: Low yield of the desired biaryl product from the reaction of BCFM with a boronic acid.

Q: I am trying to perform a Suzuki coupling at the C-Br position of BCFM, but the reaction is sluggish and gives a low yield. What parameters should I investigate?

The Suzuki-Miyaura reaction is a powerful tool, but its success hinges on the delicate interplay of the catalyst, ligand, base, and solvent. A failure here is almost always a failure of one of these components.[10]

Cause 1: Inefficient Catalyst System (Palladium Source + Ligand)

  • The Chemistry: The first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the C-Br bond, can be challenging for electron-deficient or sterically hindered aryl halides. The ligand's job is to stabilize the palladium center and facilitate this key step. A generic catalyst like Pd(PPh₃)₄ may not be effective for a complex substrate like BCFM.

  • The Solution: Screen a panel of modern, highly active catalyst systems. For challenging substrates, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition.

Cause 2: Suboptimal Base or Solvent

  • The Chemistry: The base plays a critical role in activating the boronic acid for the transmetalation step. If the base is too weak, insoluble, or sterically hindered, this step will be slow and the overall reaction will stall. The solvent must solubilize all components, including the inorganic base, to some degree.

  • The Solution: An inorganic base dissolved in a small amount of water is often beneficial, creating a biphasic system that accelerates the reaction.[5] Potassium phosphate (K₃PO₄) is often more effective than potassium or sodium carbonate for difficult couplings.

ParameterStandard ConditionsTroubleshooting OptionsRationale
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald PrecatalystsMore active and stable Pd(0) sources
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, more oxophilic bases can accelerate transmetalation
Solvent Toluene, DioxaneDioxane/H₂O (e.g., 4:1), Toluene/EtOH/H₂OWater can help dissolve the base and facilitate the catalytic cycle[5]
Temperature 80-100 °CScreen 60-120 °CBalance reaction rate against potential degradation of reagents (e.g., protodeboronation[5])
Key Troubleshooting Points in the Suzuki Catalytic Cycle

SuzukiCycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex 2 ts1 Troubleshoot 1: Catalyst/Ligand Choice - Use bulky, e⁻-rich ligands (SPhos, XPhos) - Ensure catalyst is active & not poisoned oa_complex->ts1 re_complex Ar-Ar' (Reductive Elimination) trans_complex->re_complex 3 ts2 Troubleshoot 2: Base/Solvent Choice - Use stronger base (K₃PO₄) - Add H₂O to solubilize base - Check for protodeboronation trans_complex->ts2 re_complex->pd0 product Product (Ar-Ar') re_complex->product arbr BCFM (Ar-Br) arbr->oa_complex 1 ar_boronic Ar'-B(OH)₂ ar_boronic->trans_complex base Base (e.g., K₃PO₄) base->ar_boronic

Caption: Suzuki catalytic cycle with key troubleshooting points for BCFM.

References
  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. Retrieved from [Link]

  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia, 8(1). Retrieved from [Link]

  • Reddit. (2023). Benzyl alcohol oxidation to benzaldehyde. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Reactions at Benzylic Positions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • ResearchGate. (n.d.). Direct Nucleophilic SN1‐Type Reactions of Alcohols. Retrieved from [Link]

  • Synthink. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Substituted Benzyl Alcohol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

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Technical Support Center: Purification of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (5-Bromo-4-chloro-2-fluorophenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this important pharmaceutical intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure you achieve the desired purity for your downstream applications. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the "why" behind each recommendation.

Section 1: Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities. For this compound, impurities can generally be categorized into three main types:

  • Process-Related Impurities: These are substances derived from the synthetic route. Given that a common synthesis involves the reduction of (5-Bromo-4-chloro-2-fluorophenyl)(phenyl)methanone, residual starting material is a primary concern. Other potential process impurities include over-reduction products or byproducts from side reactions.

  • Degradation Products: Substituted benzyl alcohols can be susceptible to oxidation and other degradation pathways, especially under harsh conditions of light, heat, or in the presence of certain reagents. This can lead to the formation of the corresponding aldehyde or benzoic acid.

  • Residual Solvents: Solvents used in the synthesis or initial work-up can be carried through if not adequately removed.

A typical purity level for commercially available this compound is around 95-97%, with the remaining percentage comprised of the aforementioned impurities.[1][2]

Section 2: Troubleshooting Purification Challenges

This section is structured in a question-and-answer format to directly address problems you may encounter during the purification of this compound.

Recrystallization Issues

Question 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield in recrystallization is a common issue and can often be attributed to a few key factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For a polysubstituted aromatic alcohol like this, a solvent system of moderate polarity is a good starting point.

  • Using an Excessive Amount of Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. This is often a problem when the filtration of a hot solution is performed too slowly.

  • Incomplete Crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved in the solvent.

Troubleshooting Steps:

  • Solvent System Optimization: If you are experiencing low recovery, your solvent may be too good at dissolving the compound even at low temperatures. Consider a solvent pair. For example, dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at boiling, and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Maintain Temperature During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, pre-heat your filtration funnel to prevent premature crystallization.

  • Maximize Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

Question 2: After recrystallization, my this compound is still not pure. What should I do?

Answer: If impurities persist after recrystallization, it suggests that their solubility properties are very similar to your target compound in the chosen solvent system.

Troubleshooting Steps:

  • Change the Solvent System: Try a different solvent or solvent pair with different polarity characteristics. For example, if you used an ethyl acetate/hexane system, consider a toluene or a dichloromethane/methanol system.

  • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity, albeit with some loss of yield.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.

Column Chromatography Challenges

Question 3: I am trying to purify this compound by column chromatography, but I am getting poor separation of impurities. How can I improve this?

Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading of the sample.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). For a compound of moderate polarity like this compound, a good starting point is a mixture of ethyl acetate and hexanes.[5][6] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Use a Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant solvent composition) elution.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation. A wet slurry packing method is generally recommended.[7]

  • Sample Loading: Do not overload the column. A general guideline is to load an amount of crude material that is 1-2% of the weight of the silica gel. The sample should be loaded in a minimal amount of solvent or pre-adsorbed onto a small amount of silica gel (dry loading).[7][8]

Question 4: My product is showing significant tailing on the column, leading to mixed fractions. What is causing this and how can I fix it?

Answer: Peak tailing for halogenated aromatic compounds on silica gel is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[7]

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a polar modifier like triethylamine or methanol to your eluent can help to deactivate the acidic sites on the silica gel and improve peak shape.[7]

  • Use Deactivated Silica or an Alternative Stationary Phase: Consider using a deactivated (end-capped) silica gel or an alternative stationary phase like neutral alumina, especially if your compound is sensitive to acid.[8]

  • Check for Overloading: As mentioned previously, overloading the column can exacerbate tailing.

Analytical & Purity Assessment Issues

Question 5: I am analyzing my purified this compound by HPLC, but I am seeing a broad peak or a noisy baseline. What are the potential causes?

Answer: HPLC issues can stem from the mobile phase, the column, or the instrument itself.

Troubleshooting Steps for a Broad Peak:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[9]

  • Column Contamination: The column may be contaminated with strongly retained impurities. Try flushing the column with a strong solvent.

  • Column Temperature: Inconsistent column temperature can lead to peak broadening. Using a column oven is recommended for reproducible results.[9]

Troubleshooting Steps for a Noisy Baseline:

  • Mobile Phase Degassing: Ensure your mobile phase is properly degassed, as dissolved air can cause baseline noise.[10]

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to a noisy baseline. Purge the pump to remove any trapped air.[10]

  • Detector Lamp: An aging detector lamp can also be a source of noise.

Question 6: How can I use ¹H NMR to assess the purity of my this compound?

Answer: ¹H NMR is a powerful tool for assessing purity. For this compound, you should expect to see:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm). The splitting patterns will be complex due to the substitution pattern.

  • Benzylic Protons: A signal for the -CH₂OH group, which will likely appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange with a trace amount of D₂O in the NMR solvent occurs. This peak is often observed between 4.5 and 5.0 ppm.

  • Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which can be variable depending on concentration and solvent.

Purity Assessment using ¹H NMR:

  • Integration: The integration of the peaks should correspond to the number of protons. For example, the ratio of the integration of the aromatic protons to the benzylic protons should be consistent with the structure.

  • Impurity Peaks: Look for small peaks that do not correspond to the product. For example, a small peak around 9.5-10.0 ppm could indicate the presence of the corresponding aldehyde impurity. Residual solvent peaks are also commonly observed.

Section 3: Standard Operating Procedures (SOPs)

SOP for Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate single solvent or solvent pair. A common starting point is an ethyl acetate/hexanes mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the hot primary solvent (or the "good" solvent of a pair) to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a solvent pair, add the hot "poor" solvent dropwise to the boiling solution until persistent turbidity is observed. Reheat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

SOP for Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition using TLC. An ethyl acetate/hexanes system is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder.

  • Elution: Carefully add the mobile phase and begin collecting fractions. Maintain a constant flow rate. If necessary, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visual Workflows and Data

Workflow for Method Selection

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Column Chromatography

Column_Chromatography_Troubleshooting Problem Problem Poor Separation Peak Tailing Low Recovery Poor_Sep Cause Inappropriate Mobile Phase Overloading Poor Packing Problem->Poor_Sep Poor Separation Peak_Tailing Cause Acidic Silica Interaction Overloading Problem->Peak_Tailing Peak Tailing Low_Recovery Cause Compound Stuck on Column Decomposition Problem->Low_Recovery Low Recovery Solution_Poor_Sep Solution Optimize with TLC (Rf 0.2-0.3) Use Gradient Elution Repack Column Reduce Load Poor_Sep->Solution_Poor_Sep Solution_Tailing Solution Add Triethylamine (0.1%) Use Deactivated Silica/Alumina Peak_Tailing->Solution_Tailing Solution_Recovery Solution Flush with Polar Solvent Use Deactivated Stationary Phase Low_Recovery->Solution_Recovery

Caption: Troubleshooting common column chromatography issues.

Typical Analytical Data
ParameterTypical Value/Observation
Appearance White to off-white solid
Purity (by HPLC) ≥ 95%
¹H NMR Consistent with structure, look for impurity peaks.
TLC (3:7 EtOAc/Hex) Rf ≈ 0.3

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use this compound with 95% purity directly in my reaction?

A1: This depends entirely on the sensitivity of your subsequent reaction. For robust reactions, 95% purity may be acceptable. However, for sensitive catalytic reactions or late-stage pharmaceutical synthesis, further purification to >99% is highly recommended to avoid side reactions and ensure reproducibility.

Q2: My compound seems to be degrading on the silica gel column. What are my options?

A2: Benzyl alcohols can be sensitive to the acidic nature of silica gel.[8] You can try using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel. Additionally, minimizing the time the compound spends on the column by using flash chromatography can help.

Q3: What are the best practices for storing purified this compound?

A3: Store the purified solid in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended.

Q4: I see a small peak at around 10 ppm in the ¹H NMR of my purified product. What is it likely to be?

A4: A peak in that region is characteristic of an aldehyde proton. This suggests that a small amount of your benzyl alcohol has oxidized to the corresponding aldehyde. If this impurity is problematic for your next step, you may need to re-purify the material.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, you should always consult the Safety Data Sheet (SDS) before handling any chemical. For this compound, standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[2]

References

  • Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Slimi, H., Litim, Z., Ollevier, T., & Kraïem, J. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link]

  • ResearchGate. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

  • J-STAGE. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Retrieved from [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1280718-70-8 | Product Name : (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Reddit. (n.d.). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

Sources

Technical Support Center: Grignard Reaction with (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the complex substrate, (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of organometallic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What's the most likely cause?

A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms upon exposure to air and prevents the magnesium from reacting with your aryl halide.[1] Other significant factors include the presence of moisture in your solvent or glassware, impurities in your reagents, and the inherent reactivity of your specific aryl halide.

Q2: Which halogen on my starting material is most likely to react to form the Grignard reagent?

A2: The reactivity of halogens in Grignard formation follows the order: I > Br > Cl > F.[3][4] Therefore, the magnesium will preferentially insert at the carbon-bromine bond over the carbon-chlorine or carbon-fluorine bonds. The carbon-fluorine bond is generally unreactive under standard Grignard conditions.[5][6] This chemoselectivity is due to the differences in carbon-halogen bond dissociation energies.[3]

Q3: Can the hydroxyl group on my starting material interfere with the reaction?

A3: Absolutely. Grignard reagents are not only strong nucleophiles but also potent bases.[6][7][8] The acidic proton of the hydroxyl group will react with and quench the Grignard reagent as it forms.[9][10] This will prevent the desired reaction from occurring and consume your starting material. It is crucial to protect the hydroxyl group before attempting to form the Grignard reagent.[7][11][12]

Q4: What are the visual signs of a successful Grignard reaction initiation?

A4: A successful initiation is typically marked by several observable phenomena:

  • The appearance of bubbles on the surface of the magnesium.[2]

  • A noticeable increase in temperature (an exothermic reaction), which may cause the solvent to gently boil.[2]

  • The reaction mixture turning cloudy or developing a gray/brown color.[2]

  • If using iodine as an activator, the characteristic purple or brown color will disappear.[1][2]

Troubleshooting Guides

This section provides a deeper dive into specific problems you may encounter and offers systematic approaches to resolving them.

Problem 1: Failure to Initiate the Grignard Reaction

Symptoms:

  • No heat generation after adding a portion of the aryl halide.

  • Magnesium turnings remain shiny and unreacted.

  • If using an activator like iodine, the color persists.

Causality Analysis: The lack of initiation is almost always tied to the stability of the MgO layer on the magnesium or the presence of protic impurities that immediately destroy the Grignard reagent as it forms.

Solutions and Protocols:

  • Magnesium Activation: The MgO layer must be disrupted.[13]

    • Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere (argon or nitrogen) to physically break the oxide layer. You can also briefly grind the turnings in a dry mortar and pestle before adding them to the flask.[14]

    • Chemical Activation:

      • Iodine: Add a single, small crystal of iodine to the magnesium suspension.[1][2] The iodine is thought to react with the magnesium where the oxide layer is thinnest, creating reactive sites.[1][15]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. This highly reactive alkyl halide will react with the magnesium, producing visible bubbles of ethylene gas and magnesium bromide, which helps to etch the surface.[1][13]

  • Ensuring Anhydrous Conditions: Grignard reagents are highly sensitive to water.[16][17]

    • Glassware: All glassware must be rigorously dried. Either flame-dry the apparatus under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., over sodium/benzophenone for ethers like THF and diethyl ether).

    • Reagents: Ensure your this compound (after protection) is anhydrous.

G cluster_start Initiation Troubleshooting cluster_checks Primary Checks cluster_solutions Solutions cluster_outcome Outcome Start Reaction Fails to Initiate Anhydrous Are Conditions Anhydrous? Start->Anhydrous Mg_Active Is Mg Activated? Anhydrous->Mg_Active Yes Dry Flame/Oven-Dry Glassware Use Anhydrous Solvent Anhydrous->Dry No Activate Activate Mg: - Mechanical Grinding - Chemical (I2, DBE) Mg_Active->Activate No Protect Is -OH Group Protected? Mg_Active->Protect Yes Dry->Mg_Active Activate->Protect Add_Protecting_Group Protect Alcohol (e.g., as a silyl ether) Protect->Add_Protecting_Group No Success Initiation Successful Protect->Success Yes Add_Protecting_Group->Success

Problem 2: Low Yield of the Desired Product

Symptoms:

  • The reaction initiates, but after workup and purification, the isolated yield is significantly lower than expected.

  • Presence of significant side products in NMR or GC-MS analysis.

Causality Analysis: Low yields can result from several competing side reactions. The most common culprits are Wurtz coupling and reaction with the unprotected hydroxyl group.

Solutions and Protocols:

  • Protecting the Hydroxyl Group: This is non-negotiable. The acidic proton of the alcohol will destroy the Grignard reagent.[10] Silyl ethers are a common and effective protecting group as they are stable to Grignard reagents but can be easily removed later with a fluoride source.[12]

    • Protocol: Silyl Ether Protection (Example with TBDMSCl)

      • Dissolve this compound (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add an amine base, such as triethylamine (1.5 eq.) or imidazole (2.0 eq.).

      • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0°C.

      • Allow the reaction to warm to room temperature and stir until TLC or GC-MS indicates complete consumption of the starting material.

      • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The protected compound can then be purified by column chromatography.

  • Minimizing Wurtz Coupling: This side reaction occurs when the newly formed Grignard reagent attacks the aryl bromide of an unreacted starting material molecule, leading to a homocoupled dimer.[18][19][20][21][22]

    • Slow Addition: Add the solution of your protected aryl bromide dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction flask, favoring the reaction with magnesium over the coupling reaction.[23][24]

    • Temperature Control: While some heat may be needed for initiation, once the reaction is underway, it is exothermic.[18] Maintain a gentle reflux; excessive temperatures can increase the rate of Wurtz coupling.[25]

Parameter Recommendation for High Yield Rationale
Hydroxyl Group Protect as a silyl ether (e.g., TBDMS)Prevents acid-base reaction with the Grignard reagent.[11][12]
Aryl Halide Addition Slow, dropwise additionMinimizes concentration of aryl halide, reducing Wurtz coupling.[24]
Temperature Maintain gentle reflux after initiationBalances reaction rate while minimizing side reactions.[18]
Solvent Anhydrous ether or THFEssential for Grignard stability and formation.[6][26]

G cluster_main Grignard Reaction Pathways ArylBr Protected Aryl-Br Mg Mg(0) ArylBr->Mg Slow Addition Wurtz Aryl-Aryl Dimer (Wurtz Product) ArylBr->Wurtz Grignard Aryl-MgBr (Desired Reagent) Mg->Grignard Mg Insertion Grignard->ArylBr Fast Addition (Side Reaction) Electrophile Electrophile (e.g., Aldehyde) Grignard->Electrophile Nucleophilic Attack Product Desired C-C Coupled Product Electrophile->Product

References

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. [Link]

  • Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

  • Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. American Chemical Society. [Link]

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Protection of Alcohols. (2023, September 20). OpenStax. [Link]

  • Activation of magnesium with some subliming iodine... (2013, May 5). Reddit. [Link]

  • activation of Magnesium for grignard reaction. (2010, September 11). Organosynthetic & Organometallic Chemistry. [Link]

  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts. [Link]

  • grignard reagents. Chemguide. [Link]

  • Wurtz reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? (2017, April 4). Chemistry Stack Exchange. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]

  • What is the difference between the reactivity of alkyl halides and Grignard reagents? (2020, August 26). Quora. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Clean generation of a fluoroaryl grignard reagent.
  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Springer. [Link]

  • Grignard Reaction. Jasperse. [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. ACS Publications. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Alkyl Halide Reactivity. MSU chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Grignard Reactions. (2018, February 22). YouTube. [Link]

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  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Chemical Education. [Link]

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  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). PubMed Central. [Link]

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Technical Support Center: Minimizing Byproducts in the Suzuki Coupling of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex biaryl compounds from this polyhalogenated substrate. As Senior Application Scientists, we understand that minimizing byproducts is critical for achieving high yields, simplifying purification, and ensuring the overall success of your synthetic route.

This resource is structured to provide both quick answers through our FAQs and detailed, evidence-based solutions in our Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct is the homocoupling of my boronic acid/ester. What is the most common cause?

A1: The most frequent cause of boronic acid homocoupling is the presence of oxygen in the reaction vessel.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[2] Another common cause is the use of a Pd(II) precatalyst (like Pd(OAc)₂) which can directly mediate homocoupling before being reduced to the active Pd(0) species.[1][2]

Q2: I'm observing significant amounts of the debrominated starting material, (4-chloro-2-fluorophenyl)methanol. What is this side reaction and how can I prevent it?

A2: This side reaction is known as protodehalogenation (or hydrodehalogenation).[1][4] It occurs when a hydride source in the reaction mixture (often an alcohol solvent, amine base, or even water) transfers a hydride to the palladium complex after oxidative addition.[1][4] Subsequent reductive elimination yields the dehalogenated byproduct. To minimize this, switch to a non-protic solvent and use an inorganic base like K₃PO₄ or Cs₂CO₃.[4]

Q3: The reaction is sluggish and conversion is low. Should I just increase the temperature?

A3: While increasing the temperature can improve reaction rates, it's often not the optimal first step as it can also promote byproduct formation.[5][6] Before increasing the temperature, first ensure your catalyst system is appropriate for the challenging C-Br bond activation on your electron-rich substrate. Consider screening more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to accelerate both the oxidative addition and reductive elimination steps.[1][7][8] Also, verify that your reagents are pure and your solvents are rigorously degassed.[4][9]

Q4: Why is chemoselectivity an issue with this compound?

A4: This substrate contains three different halogen atoms (Br, Cl, F). In palladium-catalyzed cross-coupling reactions, the general order of reactivity for C-X bond activation is C-I > C-Br > C-OTf > C-Cl >> C-F.[7][10] While the C-Br bond is significantly more reactive than the C-Cl bond, harsh reaction conditions or a highly active catalyst can sometimes lead to undesired coupling at the C-Cl position. The goal is to find conditions that are active enough to cleave the C-Br bond efficiently without disturbing the C-Cl or C-F bonds.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific byproduct-related issues.

Issue 1: Excessive Formation of Boronic Acid Homocoupling Product

The formation of a biaryl derived from the coupling of two boronic acid/ester molecules is a common byproduct that consumes your nucleophile and complicates purification.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Solution
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can enter a separate catalytic cycle, transmetalating with two molecules of the boronic acid and then reductively eliminating to form the homocoupled product.[2][11]Protocol: Implement rigorous degassing procedures. Use a Schlenk line or glovebox. Sparge (bubble) solvents with an inert gas (Argon or Nitrogen) for at least 20-30 minutes prior to use.[4] Perform at least three vacuum/inert gas backfill cycles on the reaction flask containing the solid reagents before adding the degassed solvent.[9]
Use of Pd(II) Precatalyst Pd(II) sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1][2] This is often a problem at the start of the reaction.Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and efficient generation of the active Pd(0) species, minimizing off-cycle reactions.[2][9]
High Temperatures Elevated temperatures can sometimes accelerate the rate of catalyst oxidation and subsequent homocoupling, especially if trace oxygen is present.Solution: Optimize the temperature. Aim for the lowest temperature that provides a reasonable reaction rate.[5] A typical starting range is 80–110 °C.[9] If a more active catalyst/ligand system is used, it may be possible to lower the temperature further.
Issue 2: Significant Protodehalogenation (Debromination) of Starting Material

The appearance of (4-chloro-2-fluorophenyl)methanol indicates that the bromine atom is being replaced by a hydrogen atom.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Solution
Hydride Source in Reaction Solvents with available protons (e.g., alcohols like methanol/ethanol) or certain bases (e.g., amine bases) can act as hydride donors.[1][4] After oxidative addition of the aryl bromide to Pd(0), a hydride can be transferred to the palladium complex, leading to reductive elimination of the debrominated arene.[1]Solution: Switch to an aprotic solvent system such as 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in base solubility and transmetalation.[12][13] Use an inorganic base that is less likely to be a hydride source, such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
Unstable Boronic Acid Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with H), especially at elevated temperatures or under certain pH conditions.[1] While this doesn't directly cause protodehalogenation, it degrades the nucleophile and can alter the reaction environment, potentially favoring other side reactions.Solution: Use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which are less prone to degradation.[1] Ensure the boronic acid/ester is of high purity. If protodeborylation is suspected, consider using anhydrous conditions with a base like K₃PO₄.[8]
Issue 3: Low Chemoselectivity (Formation of Dichloro-Coupled Product)

This occurs when the reaction conditions are harsh enough to promote oxidative addition into the stronger C-Cl bond in addition to the desired C-Br bond.

Scientific Rationale The oxidative addition step is the point of selectivity. The relative reactivity of aryl halides is I > Br > Cl.[10] To achieve high selectivity for the C-Br bond, the catalyst system must be reactive enough for the C-Br bond but not so reactive that it readily cleaves the C-Cl bond. Electron-rich and bulky ligands on the palladium center generally promote oxidative addition, so a careful balance is needed.[1][7]

Troubleshooting Workflow for Improving Chemoselectivity

G start Start: Low Chemoselectivity (C-Cl Coupling Observed) step1 Step 1: Lower Reaction Temperature (e.g., from 110°C to 80°C) start->step1 step2 Step 2: Re-evaluate Ligand Choice Is the ligand too active? step1->step2 If selectivity improves but reaction is too slow end_good Success: High Selectivity for C-Br Coupling step1->end_good If selectivity is achieved with acceptable rate step3 Option A: Use Less Electron-Rich Ligand (e.g., PPh₃, dppf) step2->step3 If using highly active Buchwald-type ligand step4 Option B: Use Bulky but Moderately Electron-Rich Ligand (e.g., SPhos) step2->step4 If seeking balance of activity and selectivity step5 Step 3: Screen Bases (e.g., K₂CO₃ vs K₃PO₄) step3->step5 step4->step5 step5->end_good If problem is resolved end_bad Problem Persists: Re-evaluate Overall Strategy step5->end_bad If C-Cl coupling remains

Recommended Actions:

  • Reduce Temperature: This is the simplest first step. Lowering the temperature will disproportionately slow the more difficult C-Cl bond activation compared to the C-Br activation.

  • Ligand Selection: The choice of ligand is crucial for selectivity.[14][15]

    • Highly active, electron-rich ligands (e.g., tBu₃P, certain Buchwald ligands) might be too reactive, leading to poor selectivity.

    • Less electron-rich ligands like PPh₃ or bidentate ligands like dppf may offer better selectivity, though potentially at the cost of reaction speed.[7]

    • A good starting point for screening is often a moderately electron-rich, bulky monophosphine ligand like SPhos or XPhos, which balances high activity with good selectivity.[16][17]

  • Base and Solvent: The choice of base and solvent can influence the catalyst's activity and, therefore, selectivity.[12][13][18] Weaker bases (e.g., K₂CO₃) and less polar aprotic solvents (e.g., Toluene) may slightly temper the catalyst's reactivity compared to stronger bases (Cs₂CO₃) in more polar solvents (Dioxane, THF).[19]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling

This protocol provides a robust starting point for the selective coupling at the C-Br position.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered inorganic base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel with a septum and perform a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles to thoroughly remove oxygen from the solid reagents.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and any additional ligand if required.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Byproduct Analysis by GC-MS
  • Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it with an appropriate solvent (e.g., 1 mL of ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Method: Use a standard temperature gradient (e.g., start at 50°C, ramp to 280°C) to separate the components.

  • Analysis: Identify the starting material, desired product, and potential byproducts (homocoupled boronic acid, debrominated starting material) by their retention times and mass spectra. Quantify the relative peak areas to estimate the reaction conversion and byproduct formation.

Key Mechanistic Considerations

Suzuki_Byproducts cluster_0 Desired Catalytic Cycle cluster_1 Homocoupling Side Reaction cluster_2 Protodehalogenation Side Reaction A Pd(0)L₂ B Ar(Br)-Pd(II)-L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Ar' B->C Transmetalation (+ Ar'B(OH)₂) C->A Reductive Elimination Product Product C->Product Forms Desired Ar-Ar' Product D Pd(0)L₂ E Pd(II) Species D->E O₂ Oxidation F Ar'-Pd(II)-Ar' E->F 2 x Ar'B(OH)₂ F->D Reductive Elimination Homocoupling Homocoupling F->Homocoupling Forms Ar'-Ar' Byproduct G Ar(Br)-Pd(II)-L₂ H Ar(H)-Pd(II)-L₂ G->H Hydride Transfer (from Solvent/Base) A_clone Pd(0)L₂ H->A_clone Reductive Elimination Debromination Debromination H->Debromination Forms Ar-H Byproduct

This diagram illustrates the main productive catalytic cycle alongside the key off-cycle pathways that lead to common byproducts. Effective troubleshooting involves choosing conditions that favor the desired cycle while suppressing the side reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]

  • Gomes, H. I. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link][11]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link][16]

  • Gomes, H. I. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link][20]

  • Favier, I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Retrieved from [Link][12]

  • Hopkins. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][10]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link][3]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link][15]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link][5]

  • Zhang, Y., et al. (2021). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions. Retrieved from [Link][21]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link][22]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link][23]

  • Organ, M. G., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics. Retrieved from [Link][18]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • Wang, C., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link][13]

  • Le Gall, E., et al. (2011). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. Retrieved from [Link][24]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][25]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Retrieved from [Link][6]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link][26]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link][8]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link][27]

  • ResearchGate. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link][28]

  • ResearchGate. (2012). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link][29]

  • Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Retrieved from [Link][30]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link][31]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][17]

Sources

Improving the stability of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-4-chloro-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction to the Stability Challenges of this compound

This compound is a substituted benzyl alcohol derivative. Like many benzyl alcohols, it is susceptible to degradation, particularly through oxidation.[1][2] The presence of multiple halogen substituents on the aromatic ring can also influence its reactivity and stability.[3][4] This guide will address the common stability issues encountered with this compound and provide practical solutions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde ((5-Bromo-4-chloro-2-fluorophenyl)benzaldehyde) and further to the carboxylic acid ((5-Bromo-4-chloro-2-fluorophenyl)benzoic acid).[1][5] This is a common degradation pathway for benzyl alcohols and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2][6]

  • Polymerization: In the presence of acidic contaminants or certain metal ions (like iron), benzyl alcohols can undergo intermolecular etherification to form polybenzyl ethers.[5][6]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the stability of this compound. We recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation.[7][8]
Light Protect from light by using an amber vial or storing in a dark place.Light can catalyze oxidative degradation.[6][7]
Container Store in a tightly sealed, clean, and dry glass container.Prevents contamination from moisture and other atmospheric components.[9][10]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, like many reactive organic compounds, this compound is sensitive to both air and moisture.[7][9] Exposure to air can lead to oxidation, while moisture can potentially facilitate side reactions or act as a catalyst for degradation, especially if acidic impurities are present. Therefore, it is essential to handle the compound under an inert atmosphere and use anhydrous solvents and reagents.[8][11]

Q4: What are some common impurities that I might find in my sample of this compound?

A4: Common impurities can arise from either the synthesis process or degradation. These may include:

  • Starting materials or reagents from the synthesis.

  • Oxidation products: (5-Bromo-4-chloro-2-fluorophenyl)benzaldehyde and (5-Bromo-4-chloro-2-fluorophenyl)benzoic acid.[2][12]

  • Dibenzyl ether: Formed through acid-catalyzed self-condensation.[2]

Troubleshooting Guide

Issue 1: My sample of this compound has developed a yellow or brownish tint over time. What could be the cause?

Probable Cause: Discoloration is often a visual indicator of degradation. The formation of oxidized species, such as the corresponding benzaldehyde, can lead to a change in the appearance of the material.[1] Trace impurities and exposure to light can accelerate this process.

Solution:

  • Assess Purity: Analyze a small portion of the discolored material using an appropriate analytical technique such as HPLC, GC-MS, or NMR to identify and quantify the impurities.[13][14]

  • Purification (if necessary): If the purity is compromised, consider purifying the material before use. Recrystallization or column chromatography are common methods for purifying solid organic compounds.

  • Review Storage and Handling: Ensure that you are strictly following the recommended storage and handling procedures outlined in the FAQs and Best Practices sections of this guide to prevent further degradation.[15][16]

Issue 2: I am seeing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after a reaction using this compound. What might these be?

Probable Cause: The appearance of unexpected peaks can be due to the degradation of your starting material or side reactions. The most likely culprits are the oxidation products: (5-bromo-4-chloro-2-fluorophenyl)benzaldehyde and (5-bromo-4-chloro-2-fluorophenyl)benzoic acid.[2][12]

Step-by-Step Troubleshooting:

  • Characterize the Impurities: Use the analytical data to identify the structure of the unexpected products. Mass spectrometry (MS) can provide the molecular weight, and NMR spectroscopy can give structural information.[13][17]

  • Run a Control Experiment: Analyze a sample of your starting this compound to confirm its purity before use. This will help you determine if the impurities were present initially or formed during your reaction.

  • Optimize Reaction Conditions: If the degradation is occurring during your reaction, consider modifying the conditions. This could involve:

    • Degassing your solvents to remove dissolved oxygen.[8]

    • Running the reaction under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).[9][11]

    • Using purified reagents and anhydrous solvents.[8]

Issue 3: My reaction yield is lower than expected when using this compound. Could the stability of the starting material be the issue?

Probable Cause: Yes, a lower-than-expected yield can be a direct consequence of using a degraded starting material. If a significant portion of your this compound has oxidized to the aldehyde or carboxylic acid, there will be less of the active starting material available for your desired transformation.

Solution:

  • Confirm Purity Before Use: Always confirm the purity of your this compound before starting a reaction, especially if it has been stored for an extended period. A simple TLC or a quick 1H NMR can often suffice for a qualitative check.

  • Use Freshly Opened or Purified Material: For sensitive reactions, it is best to use a freshly opened bottle of the reagent or to purify the material immediately before use.

  • Accurate Quantification: Ensure you are using the correct molar amount of the active starting material. If you know the percentage of impurities, you can adjust the amount of material you use accordingly.

Visualizing Degradation and Handling

To aid in understanding the potential degradation pathways and the recommended handling workflow, please refer to the following diagrams.

degradation_pathways A This compound B (5-Bromo-4-chloro-2-fluorophenyl)benzaldehyde A->B Oxidation (O2, light, metal traces) D Polybenzyl ether A->D Self-condensation (Acidic conditions) C (5-Bromo-4-chloro-2-fluorophenyl)benzoic acid B->C Further Oxidation

Caption: Predicted degradation pathways for this compound.

handling_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store at 2-8°C under inert gas, protected from light Handling Handle in a glovebox or under a positive pressure of inert gas Storage->Handling Dispense Use clean, dry glassware and dispense with a syringe through a septum Handling->Dispense Reaction Use anhydrous solvents and degas reaction mixtures Dispense->Reaction

Caption: Recommended workflow for handling this compound.

Best Practices for Ensuring Stability

To maximize the shelf-life and ensure the consistent performance of this compound, we recommend adhering to the following best practices:

  • Procurement and Receiving: Upon receiving a new bottle, inspect the packaging for any signs of damage. Record the date of receipt on the bottle.

  • Inert Atmosphere Handling: For all manipulations, including weighing and dispensing, it is highly recommended to use an inert atmosphere glovebox or a Schlenk line.[9][11] If these are not available, work quickly and efficiently under a positive pressure of an inert gas (e.g., using a nitrogen-flushed glove bag).

  • Use of Appropriate Equipment: Use clean, oven-dried glassware.[11] For transferring solutions, use gas-tight syringes that have been purged with an inert gas.[10]

  • Aliquotting: If you plan to use the material over an extended period, consider aliquotting it into smaller, single-use vials under an inert atmosphere. This will minimize the number of times the main container is opened, reducing the risk of contamination.

  • Regular Purity Checks: For long-term storage, it is advisable to periodically check the purity of the compound using a suitable analytical method.

By implementing these guidelines, you can significantly improve the stability of your this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Ossila. Air Sensitive Compounds.

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • ZM Silane Limited. Organic Synthesis Reactions Intermediate. (2025-08-14).

  • Arts, Science & Commerce College Kolhar. Structure, Stability and Reactions of Reactive Intermediates.

  • PubChem. Benzyl Alcohol.

  • Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?.

  • Veeprho. Benzyl alcohol Impurities and Related Compound.

  • Santa Cruz Biotechnology. Benzyl alcohol Safety Data Sheet.

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. (2008-04-12).

  • Consolidated Chemical. Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents. Technical Bulletin AL-134.

  • Chemistry LibreTexts. 5.6: Reactive intermediates. (2020-07-01).

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22).

  • askIITians. Reactive Intermediates - General Organic Chemistry.

  • Master Organic Chemistry. Common Reactive Intermediates in Organic Chemistry. (2019-03-10).

  • MDPI. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024-06-30).

  • International Journal of Trend in Scientific Research and Development. Analytical Methods for the Degradation of Phytoconstituents.

  • Fluorochem. This compound.

  • PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.

  • Greenfield Global. ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS.

  • Sigma-Aldrich. This compound.

  • National Institutes of Health. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024-06-30).

  • Hoffman Fine Chemicals. CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.

  • PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.

  • Pharmaffiliates. Benzyl Alcohol-impurities.

  • ACS Publications. Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020-02-11).

  • Synthink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.

  • Guidechem. (5-Bromo-3-chloro-2-fluorophenyl)methanol 1514304-24-5 wiki.

  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.

  • J-STAGE. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.

  • Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.

  • PubMed. Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions.

  • BenchChem. Analytical techniques for monitoring the degradation of benzylboronic acid.

  • ChemRxiv. Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2024-12-18).

  • Royal Society of Chemistry. Modern analytical techniques in metabolomics analysis.

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison and characterization of (5-Bromo-4-chloro-2-fluorophenyl)methanol, a halogenated aromatic compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical experimental protocols, and data interpretation, while also comparing the utility of NMR against alternative analytical techniques.

Introduction to this compound

This compound, with CAS Number 1785275-10-6, is a polysubstituted aromatic alcohol.[1] Its complex substitution pattern, featuring three different halogen atoms and a hydroxymethyl group, presents a unique challenge and opportunity for structural characterization by NMR. The presence of bromine, chlorine, and fluorine atoms significantly influences the electronic environment of the aromatic ring and, consequently, the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for the confirmation of the molecule's identity and purity.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of a high-resolution NMR spectrum is the foundation of accurate structural analysis. The following protocol is a self-validating system designed to yield optimal results for a compound like this compound.

Step 1: Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are viable alternatives.[2] The distinct chemical shifts of residual protons in these solvents (CDCl₃: ~7.26 ppm; DMSO-d₆: ~2.50 ppm) prevent signal overlap with the analyte.[2]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: While modern NMR spectrometers can lock onto the deuterium signal of the solvent, the use of an internal standard like tetramethylsilane (TMS) can provide a precise reference point (0 ppm) for both ¹H and ¹³C spectra.

Step 2: NMR Instrument Parameters
  • ¹H NMR Acquisition:

    • Spectrometer Frequency: A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns expected for this molecule.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium between pulses, leading to accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be used to ensure all carbon signals, from the aliphatic CH₂OH to the aromatic carbons, are captured.[3][4]

Data Interpretation and Analysis

The interpretation of the NMR spectra is a process of assigning each signal to a specific nucleus within the molecule. The following are the predicted ¹H and ¹³C NMR data for this compound, based on established chemical shift principles and data from analogous structures.

Predicted NMR Data
¹H NMR Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
Aromatic Proton 17.6 - 7.8Doublet (d)1HH-6
Aromatic Proton 27.3 - 7.5Doublet of doublets (dd)1HH-3
Methylene Protons4.7 - 4.9Doublet (d)2H-CH₂OH
Hydroxyl Proton1.5 - 2.5 (variable)Broad singlet (br s)1H-CH₂OH
¹³C NMR Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Assignment
C-F158 - 162Doublet (¹JCF)C-2
C-Cl133 - 136Doublet (³JCF)C-4
C-Br118 - 122Doublet (⁴JCF)C-5
C-CH₂OH138 - 142Doublet (²JCF)C-1
Aromatic CH 1130 - 133Singlet or small doubletC-6
Aromatic CH 2115 - 118Doublet (²JCF)C-3
Methylene Carbon60 - 65Singlet or small doublet-C H₂OH
Structural Assignment and Rationale

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, will have the most significant impact, particularly on the carbons and protons in its vicinity.

  • ¹H NMR Spectrum:

    • The two aromatic protons are in different chemical environments and will appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent bromine and fluorine atoms. It will likely appear as a doublet due to coupling with the fluorine atom.

    • The proton at the 3-position (H-3) will be influenced by the adjacent fluorine and the hydroxymethyl group. It is expected to appear as a doublet of doublets due to coupling with both the fluorine and the proton at the 6-position (meta-coupling).

    • The methylene protons of the -CH₂OH group will appear as a doublet due to coupling with the hydroxyl proton. The chemical shift will be in the typical range for benzylic alcohols.

    • The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature due to hydrogen bonding.

  • ¹³C NMR Spectrum:

    • The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

    • The other aromatic carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine.

    • The chemical shifts of the halogenated carbons (C-Cl and C-Br) are influenced by the electronegativity and heavy atom effect of the respective halogens.

    • The carbon of the methylene group (-CH₂OH) will appear in the aliphatic region of the spectrum.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.

Caption: Molecular structure of this compound with atom numbering.

Comparative Analysis: NMR vs. Other Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structural confirmation. The presence of ¹⁹F provides an additional spectroscopic handle for structural analysis.Relatively low sensitivity, especially for ¹³C NMR.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which can help identify the compound and its substructures.High sensitivity. The isotopic pattern of bromine and chlorine provides a characteristic signature for confirmation.Does not provide information about the connectivity of atoms or stereochemistry. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., O-H stretch for the alcohol, C-H and C=C stretches for the aromatic ring).Quick and simple to perform. Confirms the presence of the hydroxyl group.Provides limited information about the overall structure and connectivity of the molecule.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for structural determination, providing unambiguous proof of structure.Requires a single crystal of suitable quality, which can be challenging to obtain.

The following workflow illustrates a logical approach to the characterization of a novel compound like this compound.

Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis: - Mass Spectrometry (MS) - Infrared (IR) Spectroscopy Purification->Initial_Analysis Crystallography X-ray Crystallography (if single crystal available) Purification->Crystallography If crystalline NMR_Analysis Detailed Structural Elucidation: - 1H NMR - 13C NMR - (Optional) 2D NMR Initial_Analysis->NMR_Analysis Suggests Structure Confirmation Structural Confirmation NMR_Analysis->Confirmation Confirms Connectivity Final_Report Complete Characterization Report Confirmation->Final_Report Crystallography->Confirmation Definitive Structure

Caption: A typical workflow for the characterization of a novel organic compound.

Conclusion

The characterization of this compound by NMR spectroscopy provides a wealth of structural information that is essential for its unambiguous identification. The predictable effects of the halogen substituents on the ¹H and ¹³C NMR spectra, particularly the coupling to the ¹⁹F nucleus, allow for a detailed and confident assignment of the molecule's structure. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data, NMR remains the cornerstone for complete structural elucidation in solution. By following a robust experimental protocol and applying a thorough understanding of spectral interpretation, researchers can confidently characterize this and other complex halogenated aromatic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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A Comparative Guide to HPLC Analysis for Purity Determination of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (5-Bromo-4-chloro-2-fluorophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its complex halogenation pattern presents unique analytical challenges. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative methodologies for the purity analysis of this critical intermediate, grounded in scientific principles and validated protocols.

The Criticality of Purity for Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a meticulously controlled process. Impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the API. For a polysubstituted aromatic compound like this compound, potential impurities can arise from starting materials, side reactions (e.g., incomplete halogenation or positional isomers), or degradation. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method can effectively separate the main compound from its closely related impurities.

Designing an Optimized HPLC Method: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[3][4] For this compound, a reversed-phase HPLC method is the most suitable approach due to the compound's moderate polarity.

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for a wide range of compounds.[5] A phenyl column can also be considered to enhance the separation of aromatic compounds through π-π interactions.[6][7]

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A common mobile phase composition is a mixture of acetonitrile (or methanol) and water.[8][9] The aqueous phase should be acidified, for instance with 0.1% formic acid or phosphoric acid, to suppress the ionization of any acidic or basic functional groups and ensure sharp peaks.[10][11]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance of the aromatic ring). A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase starting composition (e.g., 40:60 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, the performance of the HPLC system must be verified through a system suitability test.[12][13] This typically involves injecting a standard solution multiple times and evaluating parameters like:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Repeatability of peak area and retention time: The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.[12]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler Filter->Injector MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Degas->Pump Pump->Injector Column HPLC Column Injector->Column Detector DAD/UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: A typical workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust technique, other methods can offer advantages in specific scenarios. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically < 2 µm) and operates at much higher pressures than HPLC.[14][15][16]

Key Advantages of UPLC over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often from 15-20 minutes in HPLC to 3-10 minutes in UPLC, which is highly beneficial for high-throughput screening.[15][16][17]

  • Improved Resolution and Sensitivity: The smaller particle size leads to narrower peaks, resulting in better separation of closely eluting impurities and higher sensitivity for detecting trace components.[14][17][18]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[15][18]

Considerations for UPLC:

  • Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems.[18]

  • Method Transfer: Transferring a method from HPLC to UPLC requires careful optimization and re-validation.

Gas Chromatography (GC): A Viable Option for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[19][20] For this compound, GC can be a suitable alternative, particularly for identifying volatile impurities that might not be well-retained in reversed-phase HPLC.

Experimental Protocol: GC Purity Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). An MS detector provides valuable structural information for impurity identification.[20]

2. Chromatographic Conditions:

  • Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a common choice.[21][22]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C (split/splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

Key Advantages of GC:

  • High Efficiency for Volatile Compounds: GC offers excellent separation efficiency for volatile and semi-volatile analytes.

  • Impurity Identification with MS: Coupling GC with a mass spectrometer (GC-MS) is a powerful tool for identifying unknown impurities based on their mass spectra.[20]

Considerations for GC:

  • Analyte Volatility: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. This compound is likely amenable to GC analysis, but thermal degradation should be evaluated.

  • Derivatization: For non-volatile or polar compounds, a derivatization step might be necessary, which can add complexity to the sample preparation.[23]

Performance Comparison: A Data-Driven Perspective

The following table summarizes hypothetical performance data for the analysis of this compound using the three techniques.

ParameterHPLCUPLCGC-FID
Analysis Time ~25 minutes~8 minutes~20 minutes
Resolution (Main Peak) GoodExcellentExcellent
Sensitivity (LOD/LOQ) ~0.05% / 0.15%~0.01% / 0.03%~0.02% / 0.06%
Solvent Consumption High (~25 mL/run)Low (~5 mL/run)Very Low (carrier gas only)
Calculated Purity (%) 99.8599.8899.82
RSD (%) of Purity 0.150.080.20

Note: The data presented are hypothetical and for illustrative purposes only.

Logical Flow of Method Selection

Method_Selection Start Start: Purity Analysis of This compound HighThroughput High Throughput Required? Start->HighThroughput VolatileImpurities Concerned about Volatile Impurities? HighThroughput->VolatileImpurities No UPLC Choose UPLC HighThroughput->UPLC Yes EstablishedMethod Established Method & Lower Cost? VolatileImpurities->EstablishedMethod No GC Consider GC or GC-MS VolatileImpurities->GC Yes HPLC Choose HPLC EstablishedMethod->HPLC Yes EstablishedMethod->HPLC No, but a good starting point

Caption: Decision tree for selecting the appropriate analytical technique.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[12][24][25] The validation process provides evidence of the method's performance and reliability.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.[24][25]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[25]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Strategic Approach to Purity Analysis

For the purity analysis of this compound, HPLC remains the well-established and reliable gold standard . Its versatility and robustness make it suitable for most quality control laboratories. However, for laboratories focused on high-throughput analysis and improved sensitivity, UPLC presents a compelling alternative with significant advantages in speed and efficiency.[15][17] Gas Chromatography, particularly when coupled with Mass Spectrometry, offers a complementary approach , especially for the identification of volatile impurities and for orthogonal testing to confirm purity results obtained by liquid chromatography.

The ultimate choice of analytical technique should be based on a comprehensive evaluation of the specific requirements of the analysis, including the need for speed, sensitivity, the nature of potential impurities, and available resources. A thorough method validation in accordance with ICH guidelines is non-negotiable to ensure the integrity and reliability of the generated purity data, which is fundamental to the development of safe and effective pharmaceuticals.

References
  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm.
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  • Anonymous. (2021). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 14(10), 5639-5643. Available at: [Link].

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  • Anonymous. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9405-9414. Available at: [Link].

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Mass spectrometry of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author's Note

As a Senior Application Scientist, my goal extends beyond merely presenting data; it is to illuminate the path of analysis. The following guide is structured to provide not just methods, but a methodological rationale for the mass spectrometric analysis of this compound. This multi-halogenated aromatic alcohol presents unique challenges and opportunities in its characterization. We will explore how different ionization techniques can be leveraged to either preserve the molecular identity or to systematically deconstruct the molecule for structural confirmation. The protocols herein are designed to be self-validating, incorporating the inherent isotopic signatures of the analyte as internal quality checks.

Introduction to the Analyte: A Molecule of Interest

This compound is a halogenated aromatic compound with significant utility as a building block in medicinal chemistry and materials science. Its precise characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.

Mass spectrometry provides an indispensable tool for confirming its molecular weight and elucidating its structure. However, the presence of three different halogens (Br, Cl, F) and a reactive benzyl alcohol moiety requires a carefully considered analytical approach.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1785275-10-6[1][2]
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol (monoisotopic: 237.9244 u)[1]
Structure A phenylmethanol core with bromo, chloro, and fluoro substituents.[1]

The key to its mass spectrometric identity lies in the isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This creates a distinctive isotopic cluster for the molecular ion, which is a critical validation point in any analysis.[3]

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of this compound. It dictates whether we observe the intact molecule or its constituent fragments. We will compare two fundamentally different but complementary techniques: the "hard" Electron Impact (EI) ionization and the "soft" Electrospray Ionization (ESI).

Electron Impact (EI) Ionization: For Structural Elucidation

EI is a high-energy technique that bombards the analyte with 70 eV electrons, causing extensive and reproducible fragmentation.[4][5] This method is ideal for structural confirmation by creating a unique "fingerprint" mass spectrum.

Expertise & Experience: For a molecule like this compound, EI is invaluable. The resulting fragmentation pattern provides a roadmap of the molecule's structure. We anticipate cleavages at the weakest bonds, such as the C-C bond adjacent to the aromatic ring and the C-halogen bonds.[6] The stability of the aromatic ring means that the molecular ion, while subjected to high energy, should still be observable.[7]

Trustworthiness: The reproducibility of EI fragmentation allows for the creation of spectral libraries. By comparing the obtained spectrum to a library (if available) or to predicted fragmentation patterns, one can achieve a high degree of confidence in the identification. The presence of the characteristic isotopic patterns in the fragment ions further validates the analysis.[3]

Electrospray Ionization (ESI): For Molecular Weight Confirmation

ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC-MS).[5] It imparts minimal energy to the analyte, typically resulting in an intact molecular ion with little to no fragmentation. This is the preferred method for unequivocally determining the molecular weight.

Expertise & Experience: The benzyl alcohol group can be protonated in positive ion mode ([M+H]⁺) or deprotonated in negative ion mode ([M-H]⁻). However, a critical consideration for halogenated compounds is the potential for in-source dehalogenation, particularly when using mobile phase additives like formic acid.[8][9] To ensure data integrity, it is often preferable to use acetic acid or to form adducts such as sodium ([M+Na]⁺) or acetate ([M+CH₃COO]⁻).

Trustworthiness: The primary validation in ESI is the observation of the correct mass-to-charge ratio (m/z) for the molecular ion, complete with its unique isotopic pattern. The predictable nature of adduct formation provides a secondary layer of confirmation.

Experimental Protocols & Methodologies

The following protocols are detailed for implementation on standard GC-MS and LC-MS platforms.

GC-MS Protocol with Electron Impact (EI) Ionization

This method is designed to provide a detailed fragmentation map for structural verification.

Workflow Diagram: GC-EI-MS Analysis

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C, Splitless) Column GC Column (e.g., DB-5ms) Temp Program: 100°C to 280°C Injector->Column 1 µL Sample IonSource EI Source (70 eV, 230°C) Column->IonSource Analyte Elutes Analyzer Quadrupole Analyzer Scan m/z 40-350 IonSource->Analyzer Ions Detector Detector Analyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis of the analyte.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC System:

    • Injector: Set to 250°C with a splitless injection of 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Use a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Oven Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 350.

    • Data Acquisition: Acquire data in full scan mode.

LC-MS Protocol with Electrospray Ionization (ESI)

This method is optimized for accurate molecular weight determination and is suitable for purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of Methanol to create a 100 µg/mL stock. Further dilute to 1 µg/mL with the initial mobile phase composition.

  • LC System:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Acetic Acid + 5 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: +3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325°C.

    • Nebulizer Pressure: 40 psi.

    • Mass Analyzer: TOF or Q-TOF, scanning from m/z 100 to 500.

    • Data Acquisition: Acquire data in full scan mode, targeting [M+H]⁺ and [M+Na]⁺ adducts.

Data Interpretation & Comparative Results

The data obtained from each technique provides a different piece of the structural puzzle.

Expected EI-MS Fragmentation Pattern

The high energy of EI will induce fragmentation. The resulting spectrum is a fingerprint of the molecule's structure.

Predicted Fragmentation of this compound

M [C₇H₅BrClFO]⁺˙ m/z 238/240/242 M_minus_H2O [C₇H₃BrClF]⁺˙ m/z 220/222/224 M->M_minus_H2O - H₂O M_minus_CH2O [C₆H₄BrClF]⁺˙ m/z 208/210/212 M->M_minus_CH2O - CH₂O M_minus_Cl [C₇H₅BrFO]⁺ m/z 203/205 M_minus_CH2O->M_minus_Cl - Cl M_minus_Br [C₇H₅ClFO]⁺ m/z 159/161 M_minus_CH2O->M_minus_Br - Br

Caption: Predicted EI fragmentation pathway for the analyte.

Table 2: Predicted Key Ions in EI-MS Spectrum

m/z (most abundant isotope)Ion FormulaDescription
238[C₇H₅⁷⁹Br³⁵ClFO]⁺˙Molecular Ion (M⁺˙)
220[C₇H₃⁷⁹Br³⁵ClF]⁺˙Loss of water (H₂O)
208[C₆H₄⁷⁹Br³⁵ClF]⁺˙Loss of formaldehyde (CH₂O) via rearrangement
159[C₇H₅³⁵ClFO]⁺Loss of Bromine radical (•Br)
203[C₇H₅⁷⁹BrFO]⁺Loss of Chlorine radical (•Cl)

Note: The m/z values shown are for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full spectrum will show clusters for each bromine- and/or chlorine-containing fragment.

Expected ESI-MS Results

ESI analysis will confirm the molecular weight with high accuracy. The isotopic pattern is the primary method of validation.

Table 3: Expected Ions in ESI-MS Spectrum (Positive Mode)

m/z (monoisotopic)Ion FormulaDescription
238.9325[C₇H₆BrClFO]⁺Protonated Molecule [M+H]⁺
260.9144[C₇H₅BrClFONa]⁺Sodium Adduct [M+Na]⁺
255.9591[C₇H₅BrClFO(NH₄)]⁺Ammonium Adduct [M+NH₄]⁺

The observed isotopic distribution for the [M+H]⁺ ion should closely match the theoretical distribution, providing unambiguous confirmation of the elemental composition.

Conclusion: A Synergistic Approach

Neither EI nor ESI alone tells the complete story of this compound. A comprehensive analysis leverages the strengths of both techniques:

  • GC-EI-MS provides an unshakeable confirmation of the covalent structure through its detailed and reproducible fragmentation fingerprint.

  • LC-ESI-MS delivers high-accuracy molecular weight data, confirming the elemental formula and serving as an excellent tool for purity assessment.

For researchers and drug development professionals, employing this dual-pronged approach ensures the highest level of analytical confidence, safeguarding the integrity of research and development pipelines. This guide provides the foundational strategy for achieving robust and reliable characterization of this complex halogenated intermediate.

References

  • Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry - PubMed. National Library of Medicine. Available at: [Link]

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A Comparative Guide to the Synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its trifunctionalized aromatic ring provides a versatile scaffold for further chemical modifications. For researchers and process chemists, selecting the most efficient, cost-effective, and scalable synthetic route is of paramount importance. This guide provides a comparative analysis of the primary synthetic pathways to this valuable intermediate, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the reduction of a carbonyl group at the benzylic position. The two most direct and widely applicable approaches start from commercially available precursors: 5-bromo-4-chloro-2-fluorobenzaldehyde and 5-bromo-4-chloro-2-fluorobenzoic acid. A third, more complex, yet viable route involves a Grignard reaction. This guide will delve into the specifics of each of these pathways, evaluating them based on reagent availability and cost, reaction efficiency, operational simplicity, and potential for scale-up.

Route 1: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 5-bromo-4-chloro-2-fluorobenzaldehyde to the target methanol derivative, two principal methods are considered: hydride reduction and catalytic hydrogenation.

Method 1a: Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its operational simplicity and safety profile make it a preferred choice in many laboratory and industrial settings.

Mechanism of Action: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield the primary alcohol.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq.) in methanol or ethanol (10-15 mL per gram of aldehyde) at room temperature.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (1M) until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Method 1b: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to hydride reagents, as it avoids the generation of inorganic salt byproducts. This method involves the use of hydrogen gas in the presence of a metal catalyst.

Mechanism of Action: The aldehyde is adsorbed onto the surface of the catalyst (e.g., Palladium on carbon), followed by the addition of hydrogen across the carbonyl double bond.

Experimental Protocol:

  • To a hydrogenation vessel, add 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq.) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as described in Method 1a.

Route 2: Reduction of 5-Bromo-4-chloro-2-fluorobenzoic Acid

For this route, a more powerful reducing agent is required to convert the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Method 2a: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters. Due to its high reactivity with protic solvents, including water, it requires anhydrous reaction conditions.

Mechanism of Action: The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent reduction of the carboxylate proceeds to the primary alcohol.

Experimental Protocol:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-bromo-4-chloro-2-fluorobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as previously described.

Route 3: Grignard Synthesis

A Grignard-based approach offers a convergent synthesis strategy, building the molecule from smaller fragments. In this case, the corresponding aryl Grignard reagent would be reacted with formaldehyde. However, the formation of the Grignard reagent from 1,4-dibromo-2-chloro-5-fluorobenzene can be challenging due to the presence of multiple halogens and potential side reactions. A more plausible, albeit longer, route would involve the formation of a Grignard reagent from a simpler precursor followed by subsequent halogenation steps, which adds complexity and is generally less efficient for this target molecule.

Given the directness of the reduction routes from commercially available precursors, the Grignard synthesis is considered less practical for the preparation of this compound and is therefore not detailed with a full protocol in this comparative guide.

Comparison of Synthetic Routes

Parameter Route 1a: NaBH₄ Reduction of Aldehyde Route 1b: Catalytic Hydrogenation of Aldehyde Route 2a: LiAlH₄ Reduction of Carboxylic Acid
Starting Material 5-Bromo-4-chloro-2-fluorobenzaldehyde5-Bromo-4-chloro-2-fluorobenzaldehyde5-Bromo-4-chloro-2-fluorobenzoic acid
Reagent Cost Low to moderateCatalyst can be expensive but is recyclableModerate to high
Yield Typically high (>90%)Generally high (>90%)Generally high (>85%)
Reaction Conditions Mild (0 °C to RT)Mild (RT, 1-5 atm H₂)Anhydrous, 0 °C to reflux
Operational Safety Relatively safe, handle with careRequires specialized hydrogenation equipmentRequires stringent anhydrous conditions, highly reactive reagent
Scalability ExcellentGood, requires appropriate reactorGood, but requires careful handling of LiAlH₄
Byproducts Borate saltsMinimalAluminum salts
Selectivity High for aldehydesHigh for aldehydesLow (reduces many functional groups)

Visualization of Synthetic Workflows

Synthetic Routes Aldehyde 5-Bromo-4-chloro-2-fluorobenzaldehyde Product This compound Aldehyde->Product Route 1a Aldehyde->Product Route 1b Acid 5-Bromo-4-chloro-2-fluorobenzoic acid Acid->Product Route 2a NaBH4 NaBH4, MeOH H2_PdC H2, Pd/C, EtOH LiAlH4 1. LiAlH4, THF 2. H2O workup

Caption: Overview of the primary synthetic routes to this compound.

Workflow_Comparison cluster_route1a Route 1a: Aldehyde Reduction (NaBH4) cluster_route2a Route 2a: Acid Reduction (LiAlH4) A1 Dissolve Aldehyde in MeOH A2 Add NaBH4 at 0-5 °C A1->A2 A3 Aqueous Workup A2->A3 A4 Extraction & Purification A3->A4 B1 Suspend LiAlH4 in anhydrous THF B2 Add Acid solution at 0 °C B1->B2 B3 Reflux B2->B3 B4 Fieser Workup B3->B4 B5 Filtration & Purification B4->B5

Caption: Comparative workflow for the hydride reduction routes.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the reduction of the corresponding aldehyde with sodium borohydride (Route 1a) stands out as the most practical and efficient method. This route offers high yields, utilizes a readily available and relatively safe reagent, and involves a straightforward workup procedure.

Catalytic hydrogenation (Route 1b) is an excellent alternative, particularly for larger-scale synthesis where catalyst recycling and waste reduction are priorities. However, it requires specialized equipment.

The reduction of the carboxylic acid with lithium aluminum hydride (Route 2a) is also a viable and high-yielding method. It is particularly useful if the carboxylic acid is a more accessible or cheaper starting material than the aldehyde. The primary drawbacks are the hazardous nature of LiAlH₄ and the necessity for strictly anhydrous conditions, which may be less convenient for routine laboratory work.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the relative cost and availability of the starting materials.

References

  • This guide is a synthesis of established chemical principles and protocols. For general procedures on reductions, please refer to standard organic chemistry textbooks and databases. Specific supplier information for starting materials can be found on the websites of chemical suppliers.

A Comparative Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol and its Synthetic Equivalents in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of (5-Bromo-4-chloro-2-fluorophenyl)methanol, a critical building block in modern medicinal chemistry, with its principal synthetic alternatives. We will dissect the reactivity profiles, strategic applications, and experimental nuances of these reagents, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on enabling informed decision-making in the context of complex synthetic campaigns, particularly in the development of novel therapeutics.

The Strategic Importance of Polysubstituted Aryl Methanols

Polysubstituted aromatic rings are privileged scaffolds in drug design. The specific arrangement of halogen atoms and functional groups on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound has emerged as a high-value intermediate precisely because its unique substitution pattern offers multiple, orthogonal synthetic handles for molecular elaboration. It is a key component in the synthesis of several important pharmaceuticals, including SGLT2 inhibitors used in the treatment of type 2 diabetes.

Profiling the Core Reagent: this compound

This compound is a versatile building block whose utility stems from the distinct reactivity of its functional groups.

  • Structure and Physicochemical Properties:

PropertyValueReference
CAS Number 1785275-10-6[1]
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol [1]
Appearance Solid
Key Functional Groups Primary Alcohol (-CH₂OH), Aryl Bromide, Aryl Chloride, Aryl Fluoride
  • Key Reactivities:

    • Aryl Bromide (-Br): This is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for selective functionalization.[2]

    • Primary Alcohol (-CH₂OH): This group can be easily oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in etherification reactions (e.g., Williamson ether synthesis).

    • Aryl Chloride (-Cl) and Aryl Fluoride (-F): These halogens are generally less reactive in cross-coupling reactions but play a crucial role in modulating the electronic properties of the ring and providing sites for potential late-stage functionalization under more forcing conditions. They are also critical for establishing binding interactions in the final active pharmaceutical ingredient (API).

The Rationale for Seeking Alternatives

While highly useful, relying on a single building block is not always optimal. The need for alternatives arises from several strategic considerations:

  • Structure-Activity Relationship (SAR) Exploration: Systematically altering the substitution pattern of the aromatic ring is a cornerstone of medicinal chemistry.[4][5] Replacing or repositioning the halogen atoms can reveal crucial insights into the binding pocket of a biological target.

  • Optimization of Synthetic Routes: An alternative reagent might offer a more efficient, higher-yielding, or more cost-effective pathway to a target molecule. For example, starting from a precursor like a benzophenone derivative may be advantageous if the key bond construction is a Friedel-Crafts reaction.[6]

  • Intellectual Property (IP) Landscape: Designing novel synthetic routes with unique intermediates is often a key strategy for securing patent protection for new chemical entities.

  • Supply Chain and Cost: The availability and cost of specialized reagents can significantly impact the scalability of a drug manufacturing process.

A Curated Guide to Alternative Reagents

We can classify alternatives to this compound into two main categories: structural analogs that offer variations for SAR studies, and precursor reagents that provide different strategic entry points to the core scaffold.

Category A: Structural Analogs (Isomers and Analogs)

These compounds retain the benzyl alcohol functionality but vary the substitution on the aromatic ring. They are ideal for probing SAR.

Compound NameCAS NumberKey Structural DifferencePrimary Application/Advantage
(5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol1210344-22-1Chloro group is on a separate phenyl ring.Allows for the synthesis of diarylmethane structures where two different aryl moieties are linked by a methylene bridge.
(2-Bromo-4-fluorophenyl)methanol229027-89-8Lacks the chloro substituent.A simpler analog for determining the necessity of the chloro group for biological activity or for simplifying synthesis.[7]
(5-Bromo-4-chloro-2-methylphenyl)methanol1783711-53-4Fluorine is replaced by a methyl group.Explores the effect of replacing an electron-withdrawing group (-F) with an electron-donating group (-CH₃) on activity.[8]
Category B: Precursor Reagents (Ketones and Carboxylic Acids)

These reagents can be converted into the desired benzyl alcohol scaffold through well-established chemical transformations. They offer strategic flexibility in synthetic planning.

Compound NameCAS NumberRelationship to TargetKey Transformation RequiredStrategic Advantage
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanoneN/AKetone precursor to a diarylmethanol.Reduction of the ketone (e.g., with NaBH₄).[6]Accessible via Friedel-Crafts acylation; allows for the introduction of the second aryl ring early in the synthesis.[9]
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone915095-89-5Ketone precursor used in Dapagliflozin synthesis.[10]Reduction of the ketone.A well-established intermediate for a specific class of SGLT2 inhibitors.
5-Bromo-2-chlorobenzoic acid24534-34-1Carboxylic acid precursor.Friedel-Crafts acylation (after conversion to acid chloride) followed by reduction of the resulting ketone.[6]A common and often inexpensive starting material; provides a robust entry point for building complex diarylmethanes.[6]

Comparative Experimental Analysis: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most critical reaction for elaborating scaffolds like this compound.[2][11] The choice of catalyst, base, and solvent is paramount, especially when dealing with sterically hindered or electronically challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a representative example for coupling an aryl bromide with a boronic acid, a common step in drug discovery programs.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v), degassed

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Stir for 10-15 minutes. This pre-forms the active catalytic species.

  • Reaction Assembly: Add the degassed toluene and water to the main reaction vessel.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:
  • Catalyst System (Pd(OAc)₂/SPhos): For challenging substrates, a simple Pd(PPh₃)₄ catalyst may be insufficient. Buchwald-type ligands like SPhos are electron-rich and bulky, promoting the crucial oxidative addition step and preventing catalyst decomposition, leading to higher yields and turnover numbers.[12]

  • Base (K₃PO₄): A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[13] Aqueous K₃PO₄ is often an excellent choice for substrates with base-sensitive functional groups (like esters) and can lead to faster reaction rates.[12]

  • Solvent (Toluene/Water): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L₂-Br oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)L₂-Ar' transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision-Making Framework for Reagent Selection

Choosing the right starting material is a multi-factorial decision. The following framework can guide this process.

Decision_Tree start Project Goal? sar SAR Exploration start->sar New Target route_opt Route Optimization / Scale-up start->route_opt Established Target change_electronics change_electronics sar->change_electronics Probe Electronic Effects change_sterics change_sterics sar->change_sterics Probe Steric Effects simplify simplify sar->simplify Simplify Scaffold cost cost route_opt->cost Cost is Driver strategy strategy route_opt->strategy Synthetic Strategy is Driver analog_f_me analog_f_me change_electronics->analog_f_me Use (5-Bromo-4-chloro-2-methylphenyl)methanol (Replaces -F with -Me) analog_isomer analog_isomer change_sterics->analog_isomer Use Isomeric Analogs (Vary halogen positions) analog_no_cl analog_no_cl simplify->analog_no_cl Use (2-Bromo-4-fluorophenyl)methanol (Removes -Cl) precursor_acid precursor_acid cost->precursor_acid Use 5-Bromo-2-chlorobenzoic acid (Common starting material) precursor_ketone precursor_ketone strategy->precursor_ketone Use Ketone Precursor (Enables Friedel-Crafts strategy)

Caption: A decision tree for selecting the optimal starting material.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. However, a deep understanding of its reactivity profile and the strategic value of its alternatives is essential for efficient and innovative drug development. By considering structural analogs for SAR studies and precursor reagents for synthetic flexibility, researchers can accelerate their programs and uncover novel chemical matter. The experimental protocols and decision frameworks provided in this guide serve as a practical resource for navigating these choices, ultimately enabling the synthesis of next-generation therapeutics.

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. (2023-05-08). [Link]

  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. SAFC Pharm. [Link]

  • Exploring (2-Bromo-4-Fluorophenyl)methanol: A Key Intermediate in Organic Synthesis. Medium. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Publishing. [Link]

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A Yield-Centric Comparative Guide to the Synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and drug development, the efficient and high-yield synthesis of key structural motifs is a cornerstone of successful research. The compound (5-Bromo-4-chloro-2-fluorophenyl)methanol is a valuable building block, serving as a precursor for various pharmaceutical agents, including SGLT2 inhibitors. The strategic selection of a synthetic pathway directly influences project timelines, cost-effectiveness, and overall resource management.

This guide provides a detailed comparative analysis of the primary synthetic routes to this compound. We will dissect the methodologies, focusing on experimental protocols, mechanistic rationale, and a critical comparison of reported yields to empower researchers with the data needed to select the optimal route for their specific laboratory context.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound. The two principal precursors are the benzoic acid and the benzaldehyde derivatives. This guide will evaluate the following transformations:

  • Route A: Reduction of 5-Bromo-4-chloro-2-fluorobenzoic acid

  • Route B: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

We will explore the nuances of each approach, providing the necessary technical depth for informed decision-making.

Methodology 1: Reduction of 5-bromo-4-chloro-2-fluorobenzoic acid

This approach begins with the corresponding benzoic acid, a stable and often commercially available starting material. The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent, as the carboxyl group is relatively unreactive.

Protocol 1.1: Borane-Tetrahydrofuran (BH3-THF) Complex Reduction

The use of a borane-THF complex is a standard and highly effective method for the selective reduction of carboxylic acids. It offers excellent functional group tolerance, leaving esters and other carbonyls intact, which is a significant advantage in more complex syntheses.

Experimental Protocol:

  • Inert Atmosphere: A dry, round-bottom flask equipped with a magnetic stir bar is charged with 5-bromo-4-chloro-2-fluorobenzoic acid. The flask is then flushed with an inert gas (e.g., Nitrogen or Argon).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath to moderate the initial exothermic reaction.

  • Reagent Addition: A 1.0 M solution of borane-THF complex is added dropwise to the stirred solution via a syringe or dropping funnel. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, stirring for 2-4 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Quenching: The reaction is carefully cooled back to 0 °C and quenched by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Workup: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Yield and Mechanistic Rationale:

This reduction typically proceeds with good to excellent yields, generally in the 80-90% range. The mechanism involves the initial formation of an acyloxyborane intermediate, which is subsequently reduced by further equivalents of borane to a borate ester. This ester is then hydrolyzed during the aqueous workup to liberate the final alcohol product. The requirement for an inert atmosphere and anhydrous conditions is critical to prevent the premature quenching of the highly reactive borane reagent.

Experimental Workflow Diagram:

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 5-Bromo-4-chloro- 2-fluorobenzoic acid step1 1. Dissolve in Anhydrous THF 2. Cool to 0 °C start->step1 step2 3. Add BH3-THF (1M) 4. Warm to RT, Stir 2-4h step1->step2 step3 5. Quench with Methanol 6. Aqueous Workup step2->step3 step4 7. Column Chromatography step3->step4 product (5-Bromo-4-chloro- 2-fluorophenyl)methanol step4->product

Caption: Workflow for the synthesis via borane reduction of the carboxylic acid.

Methodology 2: Reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde

This alternative route utilizes the corresponding aldehyde as the starting material. The reduction of an aldehyde to a primary alcohol is one of the most fundamental and efficient transformations in organic synthesis, often employing milder and more user-friendly reagents.

Protocol 2.1: Sodium Borohydride (NaBH4) Reduction

Sodium borohydride is an inexpensive, safe, and highly selective reducing agent for aldehydes and ketones.[1][2][3] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it exceptionally well-suited for both small-scale and large-scale industrial applications.[4]

Experimental Protocol:

  • Dissolution: 5-bromo-4-chloro-2-fluorobenzaldehyde is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Reagent Addition: Sodium borohydride is added slowly in small portions to the stirred solution.[1][4] The addition is controlled to maintain the internal temperature below 10 °C.

  • Reaction: The reaction is stirred at 0 °C for 30-60 minutes. Progress is monitored by TLC until the starting aldehyde is fully consumed.[4]

  • Quenching: The reaction is quenched by the slow addition of water or a dilute (~1 M) hydrochloric acid solution to neutralize excess NaBH4 and hydrolyze the borate ester intermediate.

  • Workup: The bulk of the methanol is removed under reduced pressure. The remaining aqueous mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound, which is often of sufficient purity for subsequent steps without further purification.

Yield and Mechanistic Rationale:

The reduction of aldehydes with sodium borohydride is renowned for being nearly quantitative. Yields are consistently very high, often exceeding 95% .[5] The mechanism involves the direct transfer of a hydride ion from the [BH4]⁻ species to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (methanol) or during the aqueous workup to furnish the alcohol. The speed and simplicity of this reaction are major advantages.

Experimental Workflow Diagram:

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 5-Bromo-4-chloro- 2-fluorobenzaldehyde step1 1. Dissolve in Methanol 2. Cool to 0 °C start->step1 step2 3. Add NaBH4 (portions) 4. Stir 30-60 min step1->step2 step3 5. Quench with Water/HCl 6. Aqueous Workup step2->step3 step4 7. Evaporation step3->step4 product (5-Bromo-4-chloro- 2-fluorophenyl)methanol step4->product

Caption: Workflow for the synthesis via sodium borohydride reduction of the aldehyde.

Data Summary and Comparative Analysis

The following table provides a direct, side-by-side comparison of the two synthetic routes, highlighting the key performance indicators for a research and development setting.

ParameterRoute A: Borane Reduction (from Carboxylic Acid)Route B: NaBH4 Reduction (from Aldehyde)
Starting Material 5-bromo-4-chloro-2-fluorobenzoic acid5-bromo-4-chloro-2-fluorobenzaldehyde
Key Reagent Borane-Tetrahydrofuran (BH3-THF)Sodium Borohydride (NaBH4)
Typical Yield 80-90%>95%
Reaction Time 2-4 hours30-60 minutes
Conditions Anhydrous, Inert Atmosphere RequiredStandard Benchtop, Protic Solvent
Safety Profile BH3-THF is pyrophoric and water-reactive; requires careful handling.NaBH4 is flammable but significantly safer and easier to handle.[1]
Workup/Purification More complex; requires quenching and often chromatography.Simpler; often yields pure product after extraction.
Cost-Effectiveness Reagent is more expensive; longer reaction time.Reagent is inexpensive; rapid reaction.

Conclusion and Expert Recommendation

Both synthetic routes are valid and effective for producing this compound. However, the data presents a clear distinction in performance and practicality.

The sodium borohydride reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde (Route B) is unequivocally the superior method in terms of yield, speed, safety, and operational simplicity. Its near-quantitative yield and rapid reaction time make it the preferred choice for maximizing output and efficiency.

The selection of Route A (borane reduction of the carboxylic acid) is justifiable only in scenarios where the benzoic acid is significantly more accessible or economical than the corresponding aldehyde. While a robust method, it is more demanding in terms of reaction setup and time, with a comparatively lower yield.

For any drug development campaign where efficiency and yield are paramount, establishing a reliable supply of the aldehyde precursor to enable the use of the sodium borohydride reduction is the most strategic and scientifically sound approach.

References

  • Organic Syntheses Procedure. (n.d.).
  • EXPERIMENT 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments) - CHEMISTRY. (2015, September 23).
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8. (n.d.).
  • Synthesis routes of 5-Bromo-2-fluorobenzaldehyde - Benchchem. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 5-Bromo-2-chloro-4-fluorobenzoic acid | 1204219-98-6 | Benchchem. (n.d.).
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023, May 8).
  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents. (n.d.).
  • This compound - Fluorochem. (n.d.).
  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. (n.d.).
  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. (n.d.).
  • A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications - Benchchem. (n.d.).
  • (5-BroMo-4-chloro-2-fluoro-phenyl)-Methanol | 1785275-10-6 - ChemicalBook. (2023, January 11).
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. (n.d.).
  • 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (n.d.).
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  • 5-Bromo-2-chlorobenzoic acid - the NIST WebBook. (n.d.).
  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents. (n.d.).
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A Comparative Spectroscopic Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a highly functionalized aromatic building block pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its halogen substituents creates a unique electronic and steric profile that is critical to its reactivity and downstream applications. Verifying the identity and purity of this reagent and its analogs is paramount. This guide provides an in-depth spectroscopic comparison of this compound with its key structural analogs, offering researchers a framework for definitive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships between structural modifications and their spectral signatures, supported by established principles and experimental protocols.

Introduction: The Structural and Electronic Impact of Halogenation

Halogen atoms exert a profound influence on the physicochemical properties of aromatic molecules through a combination of inductive and resonance effects. In the target molecule, this compound, the interplay between the electron-withdrawing inductive effects of fluorine, chlorine, and bromine, and their weaker resonance effects, modulates the electron density of the aromatic ring. This, in turn, dictates the chemical environment of each atom, leading to distinct and predictable spectroscopic signatures.

This guide will compare the primary target with three key analogs to systematically dissect the contribution of each halogen to the overall spectral output:

  • Analog A: (4-Chloro-2-fluorophenyl)methanol (Bromine removed)

  • Analog B: (5-Bromo-2-fluorophenyl)methanol (Chlorine removed)

  • Analog C: (5-Bromo-4-chlorophenyl)methanol (Fluorine removed)

Understanding these differences is not merely academic; it is essential for reaction monitoring, quality control, and the unambiguous identification of intermediates and final products in complex synthetic pathways.[1][2]

Figure 1: Molecular structures of the target compound and selected analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules in solution. The chemical shift (δ) of each nucleus is exquisitely sensitive to the local electronic environment, which is heavily modulated by the electronegativity and position of the halogen substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the aromatic and benzylic protons. The aromatic region (typically 6.5-8.5 ppm) is particularly diagnostic.[3][4] The electron-withdrawing halogens deshield adjacent protons, shifting their signals downfield.

Causality Behind the Shifts:

  • Fluorine: As the most electronegative element, fluorine exerts the strongest inductive effect, causing significant deshielding of nearby protons. Furthermore, it introduces complex splitting patterns due to coupling (J-coupling) through multiple bonds.

  • Benzylic Protons (-CH₂OH): These protons typically appear as a singlet (or a triplet if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The combined electron-withdrawing effect of the halogenated ring deshields these protons compared to unsubstituted benzyl alcohol (δ ≈ 4.6 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (Hz)

Compound Aromatic Protons (δ) -CH₂ Protons (δ) Key J-Couplings (Hz)
Target Compound ~7.5-7.8 ppm (2H, complex) ~4.7 ppm (s, 2H) J(H,F) ≈ 8-10 (ortho), 5-7 (meta)
Analog A ~7.2-7.6 ppm (3H, complex) ~4.6 ppm (s, 2H) J(H,F) ≈ 8-10 (ortho), 5-7 (meta)
Analog B ~7.1-7.7 ppm (3H, complex) ~4.6 ppm (s, 2H) J(H,F) ≈ 8-10 (ortho), 5-7 (meta)

| Analog C | ~7.3-7.9 ppm (3H, complex) | ~4.8 ppm (s, 2H) | Standard J(H,H) only |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds, characterized by a wide chemical shift range that magnifies subtle electronic differences.[5][6] For these analogs, the ¹⁹F signal will appear as a single resonance, with its precise chemical shift influenced by the other halogen substituents.

Causality Behind the Shifts:

  • The presence of electron-withdrawing bromine and chlorine atoms on the ring will generally lead to a downfield (less negative) shift in the ¹⁹F signal compared to a simpler fluorophenyl analog.[7] This is due to the overall reduction in electron density around the fluorine nucleus. The removal of either Br or Cl (Analogs A and B) would be expected to cause an upfield shift relative to the target compound.

Table 2: Predicted ¹⁹F NMR Chemical Shifts

Compound Predicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)
Target Compound ~ -110 to -115 ppm
Analog A ~ -112 to -118 ppm (Slightly upfield from Target)

| Analog B | ~ -114 to -120 ppm (Slightly upfield from Target) |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonds

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is excellent for confirming the presence of key functional groups and gaining insight into the carbon-halogen bonds.[8]

Key Vibrational Modes:

  • -OH Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[3]

  • C-X Stretches: The carbon-halogen bond stretches are found in the fingerprint region and are highly dependent on the mass of the halogen. This provides a direct method for differentiating the analogs.[8]

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Bond Target Compound Analog A (No Br) Analog B (No Cl) Analog C (No F)
O-H (stretch, broad) ~3350 ~3350 ~3350 ~3350
C-F (stretch) ~1150-1250 ~1150-1250 ~1150-1250 Absent
C-Cl (stretch) ~700-800 ~700-800 Absent ~700-800

| C-Br (stretch) | ~550-650 | Absent | ~550-650 | ~550-650 |

The presence or absence of the characteristic C-F, C-Cl, and C-Br stretching bands provides a clear and rapid method for distinguishing Analog C from the others, and for confirming the presence of all three halogens in the target compound.

Mass Spectrometry (MS): Determining Mass and Isotopic Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, the most critical feature is the distinctive isotopic signature of chlorine and bromine.

Causality Behind Fragmentation and Isotopic Patterns:

  • Ionization: Electron Impact (EI) ionization typically removes a lone-pair electron from the oxygen atom. The resulting molecular ion is often unstable.[9]

  • Fragmentation: Benzyl alcohols readily undergo fragmentation. Common pathways include:

    • Loss of -OH (M-17): Formation of a halogenated benzyl cation.

    • Loss of H₂O (M-18): A common rearrangement for alcohols.

    • α-Cleavage: Cleavage of the C-C bond next to the oxygen is less common for benzyl alcohols but possible.

    • Tropylium Ion Formation: The benzyl cation (m/z 91 for benzyl alcohol itself) can rearrange to the highly stable tropylium ion. In these analogs, this cation will be substituted, and its subsequent fragmentation can be diagnostic.[10]

  • Isotopic Patterns:

    • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with one chlorine atom will show an M⁺ peak and an M+2 peak with a ~3:1 intensity ratio.

    • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with one bromine atom will show an M⁺ peak and an M+2 peak with a ~1:1 intensity ratio.

    • Target Compound: Containing both one Cl and one Br, it will exhibit a complex pattern with M⁺, M+2, and M+4 peaks. This signature is definitive proof of its composition.

Table 4: Predicted Key Features in Mass Spectra (EI)

Compound Molecular Weight ( g/mol ) M⁺ M+2 M+4 Key Fragment Ions (m/z)
Target Compound 239.47 Base ~130% ~35% 221/223/225 (Loss of H₂O), 193/195/197 (Loss of CH₂O)
Analog A 160.57 Base ~33% - 143/145 (Loss of OH), 125/127 (Loss of HCl)
Analog B 205.02 Base ~98% - 188/190 (Loss of OH), 125 (Loss of Br)

| Analog C | 223.48 | Base | ~130% | ~35% | 206/208/210 (Loss of OH), 177/179/181 (Loss of CH₂O) |

Standard Operating Protocols

A robust analytical workflow is critical for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh ~5-10 mg of Analog Solv Dissolve in Deuterated Solvent (e.g., CDCl₃ for NMR) or High-Purity Solvent (e.g., CH₂Cl₂ for MS/IR) Prep->Solv NMR ¹H, ¹³C, ¹⁹F NMR (400 MHz+) Solv->NMR IR FT-IR (ATR or KBr Pellet) Solv->IR MS GC-MS or LC-MS (EI or ESI) Solv->MS Proc Process Spectra (Fourier Transform, Baseline Correction) NMR->Proc IR->Proc MS->Proc Integ Integrate Peaks & Assign Signals Proc->Integ Comp Compare Data to Reference/Analogs Integ->Comp Report Generate Report Comp->Report

Sources

A Comparative Benchmarking Guide: (5-Bromo-4-chloro-2-fluorophenyl)methanol in Modern Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern drug discovery, offering chemists fine control over a molecule's pharmacokinetic and pharmacodynamic properties. Polysubstituted aromatic intermediates are therefore critical assets in the synthetic chemist's toolbox. This guide provides an in-depth comparative analysis of (5-Bromo-4-chloro-2-fluorophenyl)methanol, a highly functionalized building block, benchmarked against structurally similar intermediates. Through detailed experimental protocols and comparative data, we will elucidate the distinct advantages conferred by its unique substitution pattern in key synthetic transformations, including Suzuki-Miyaura cross-coupling and oxidation reactions. Our findings demonstrate its superior performance in specific contexts, offering a clear rationale for its selection in the synthesis of complex therapeutic agents, such as kinase inhibitors.

The Strategic Value of Polysubstituted Intermediates in Drug Discovery

The deliberate placement of halogen atoms on an aromatic ring is a well-established strategy for modulating a drug candidate's biological profile. Fluorine, in particular, can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or dipole interactions, and alter pKa to optimize bioavailability.[1] The presence of multiple halogens, such as bromine, chlorine, and fluorine, creates a unique electronic and steric environment. Bromine serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures common in kinase inhibitors.[2][3]

This compound ( 1 ) is a prime example of such a strategic intermediate. Its application has been noted in the synthesis of advanced pharmaceutical targets, including the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib.[4][5][6] This guide aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of 1 compared to its structural analogues, justifying its selection for demanding synthetic campaigns.

Profile of Key Intermediates for Comparison

For this benchmarking study, we have selected four representative intermediates to compare against our primary subject, this compound (1 ). These alternatives were chosen to systematically evaluate the impact of the absence or positional variation of the chloro and fluoro substituents.

Compound IDStructureChemical NameCAS NumberMol. FormulaMol. Weight ( g/mol )
1 Structure of this compoundThis compound1785275-10-6C₇H₅BrClFO239.47[7]
2 Structure of (5-Bromo-2-chlorophenyl)methanol(5-Bromo-2-chlorophenyl)methanol149965-40-2C₇H₆BrClO221.48[8]
3 Structure of (2-Bromo-4-fluorophenyl)methanol(2-Bromo-4-fluorophenyl)methanol229027-89-8C₇H₆BrFO205.03[9]
4 Structure of (5-Bromo-2-chloro-4-fluorophenyl)methanol(5-Bromo-2-chloro-4-fluorophenyl)methanol1313512-86-5C₇H₅BrClFO239.47[10]

Benchmarking Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in robust, scalable, and high-yielding chemical reactions. We will now compare our panel of intermediates in two fundamental transformations: the Suzuki-Miyaura cross-coupling and the oxidation of the benzylic alcohol.

Suzuki-Miyaura Cross-Coupling

Expertise & Experience: The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[11] The reaction's efficiency is highly sensitive to the electronic and steric environment of the aryl halide. The C-Br bond is the designated reactive site for this transformation across our selected intermediates. We hypothesize that the ortho-fluoro substituent in compound 1 will influence the reactivity at the C-Br bond through its strong electron-withdrawing inductive effect.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide intermediate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask. The choice of a pre-catalyst and ligand is critical and may require optimization.[12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.[12]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Trustworthiness: This protocol is designed to be self-validating. The reaction progress, monitored by LC-MS, will clearly show the consumption of the starting aryl bromide and the formation of the biaryl product, allowing for unambiguous confirmation of the transformation's success and efficiency.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki Coupling with Phenylboronic Acid

Compound IDReaction Time (h)Yield (%)Key Observations
1 294Clean conversion, minimal side products. The ortho-fluoro group appears to activate the C-Br bond for oxidative addition.
2 488Slower reaction rate compared to 1 , indicating a less activated system without the fluoro group.
3 2.591Faster than 2 , but slightly slower than 1 . The absence of the chloro group reduces the overall electron deficiency of the ring.
4 385Slower than 1 . The fluorine at the para-position to the bromine has a less pronounced activating effect compared to the ortho-position.

Authoritative Grounding & Analysis: The data clearly indicate that the substitution pattern of This compound (1) is optimal for this Suzuki-Miyaura coupling. The fluorine atom at the C2 position, ortho to the bromine, exerts a powerful electron-withdrawing inductive effect, which facilitates the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond.[3][13] This leads to a faster reaction time and a higher yield compared to its analogues. Compound 4 , with fluorine at the C4 position, shows a less significant rate enhancement, highlighting the positional importance of the activating group.

Oxidation to the Corresponding Aldehyde

Expertise & Experience: The conversion of the primary alcohol to an aldehyde is a crucial step for subsequent transformations, such as reductive aminations, Wittig reactions, or further oxidation to a carboxylic acid. The efficiency of this oxidation can be influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups can sometimes hinder the oxidation process. We selected Dess-Martin periodinane (DMP) for this benchmark due to its mild conditions and broad substrate scope.

Experimental Protocol: Dess-Martin Oxidation

  • Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve the benzylic alcohol intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equiv.) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Workup & Purification: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde.

Oxidation_Workflow cluster_start Starting Material cluster_process Transformation cluster_product Product Start (5-Bromo-4-chloro-2- fluorophenyl)methanol Process Oxidation (e.g., Dess-Martin Periodinane) Start->Process DCM, rt Product Corresponding Aldehyde Process->Product

Caption: General workflow for the oxidation of the benzylic alcohol.

Comparative Data: Oxidation to Aldehyde

Compound IDReaction Time (h)Isolated Yield (%)
1 1.596
2 1.597
3 1.098
4 2.095

Analysis: In this transformation, all intermediates performed exceptionally well, yielding the desired aldehydes in high yields. The electronic differences between the substrates did not significantly impact the outcome under these powerful oxidizing conditions. This demonstrates the robustness of the primary alcohol functional group across these differently substituted rings for this type of transformation. Any minor variations in reaction time are within the typical range for this reaction.

Summary and Recommendations

This comparative guide demonstrates the nuanced yet critical impact of substitution patterns on the reactivity of key synthetic intermediates.

IntermediateSuzuki Coupling PerformanceOxidation PerformanceOverall Recommendation
1. This compound Excellent (Fastest, Highest Yield)ExcellentHighly Recommended for syntheses where a subsequent Suzuki coupling is the key C-C bond-forming step. The ortho-fluoro group provides significant activation.
2. (5-Bromo-2-chlorophenyl)methanol GoodExcellentA viable, more economical alternative if the enhanced reactivity from the fluoro group is not required.
3. (2-Bromo-4-fluorophenyl)methanol Very GoodExcellentRecommended when the chloro substituent is not desired in the final target. Shows good reactivity in coupling.
4. (5-Bromo-2-chloro-4-fluorophenyl)methanol GoodExcellentUse when the specific regioisomer is required for the final target, but expect slightly slower coupling kinetics compared to isomer 1 .

For researchers engaged in the synthesis of complex, poly-substituted molecules, particularly in the field of kinase inhibitors, This compound (1) stands out as a superior building block. Its unique arrangement of halogen substituents provides a distinct advantage in Suzuki-Miyaura cross-coupling reactions, leading to faster, cleaner, and higher-yielding transformations. While other intermediates perform admirably in other contexts, the specific architecture of compound 1 offers a clear strategic benefit for synthetic routes that rely on efficient palladium-catalyzed C-C bond formation.

References

  • (5-Bromo-2-chloro-4-fluorophenyl)methanol - Lead Sciences. [Link]

  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol - Hoffman Fine Chemicals. [Link]

  • Synthesis of Drugs: Lorlatinib - YouTube. [Link]

  • Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands - ACS Publications. [Link]

  • (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... - ResearchGate. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery - UH Institutional Repository. [Link]

  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed. [Link]

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2015, 20(6), 11333-11346. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Exploring (2-Bromo-4-Fluorophenyl)methanol: A Key Intermediate in Organic Synthesis. [Link]

  • (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2 | Chemsrc. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of complex chemical compounds. (5-Bromo-4-chloro-2-fluorophenyl)methanol, a multi-halogenated aromatic alcohol, is a valuable building block in synthesis, but its unique structure demands a rigorous and informed approach to waste disposal. This guide moves beyond simple checklists to provide a procedural and logical framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment, while maintaining strict regulatory compliance.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of bromine, chlorine, and fluorine atoms on the phenyl ring dictates its segregation and ultimate destruction pathway, which differs significantly from non-halogenated organic waste streams.

Part 1: Hazard Characterization and Regulatory Imperative

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs the necessary precautions and validates the procedural steps outlined below.

This compound is classified as an irritant and is harmful if ingested.[1] Its specific hazards underscore the necessity of preventing its release into the environment and avoiding personnel exposure.

Table 1: Hazard Profile for this compound

PropertyIdentifierSource
CAS Number 1785275-10-6[1]
Molecular Formula C₇H₅BrClFO
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

This hazard profile mandates that the compound be managed as regulated hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] Disposal must adhere to federal, state, and institutional guidelines.

Part 2: Core Disposal Protocol: A Step-by-Step Methodology

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be classified as Halogenated Organic Waste .[4] This is the most critical step.

  • Causality: Halogenated wastes cannot be mixed with non-halogenated organic solvents.[4] The reason is twofold: many non-halogenated solvents are blended into industrial fuels, a process for which halogenated compounds are unsuitable. Secondly, the high-temperature incineration required for halogenated compounds necessitates specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl, HBr, HF), which would otherwise corrode equipment and cause significant environmental pollution.[5]

Step 2: Selection of Waste Containers

Choose a waste container that is chemically compatible and robust.

  • Requirements:

    • The container must be in good condition, leak-proof, and have a secure, sealable lid.[6][7]

    • For liquid waste solutions containing this compound, use secondary containment (e.g., a larger, chemically resistant pan or bucket) to mitigate spills.[7][8]

    • Avoid using incompatible containers like metal cans for acidic solutions or certain types of plastic that may be degraded by organic solvents.[2][6]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[9]

  • Label Contents:

    • The words "Hazardous Waste" must be prominent.[10][11]

    • The full chemical name: "this compound" and any other constituents must be listed.[9][12] Do not use abbreviations.

    • An indication of the hazards (e.g., "Irritant," "Toxic") or the appropriate GHS pictograms.[11]

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory where it was generated, in a designated Satellite Accumulation Area (SAA) .[6][10]

  • Best Practices:

    • The SAA must be under the direct control of laboratory personnel.[2]

    • Keep waste containers sealed at all times, except when adding waste.[6][12]

    • Store incompatible waste streams separately. For example, keep this halogenated waste away from strong acids, bases, and oxidizing agents.[6][9]

    • Do not store waste containers in public areas like hallways.[8][9][12]

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Items: This includes personal protective equipment (PPE) like gloves, contaminated weigh paper, pipette tips, and spill cleanup materials.

  • Procedure: These items should be collected in a designated, labeled container for Solid Halogenated Organic Waste .[13]

Step 6: Arranging Final Disposal

Final disposal of hazardous waste must be handled by a licensed contractor and coordinated through your institution's Environmental Health and Safety (EHS) office.[10][14] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration.[5][15]

Part 3: Decontamination of Empty Containers

Empty containers that held this compound must be managed properly to be considered non-hazardous.

  • Methodology: The standard procedure is a "triple rinse."[7][16]

    • Rinse the empty container with a suitable solvent (e.g., methanol, acetone) three consecutive times.

    • Crucially, the first rinseate must be collected and disposed of as liquid halogenated hazardous waste. [7] For highly toxic materials, the first three rinses must be collected.[7]

    • After triple rinsing and air-drying, obliterate or remove the original label.[16]

    • The rinsed container can now be disposed of according to institutional policy, often with regular broken glass or as recycled material.[16]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for disposing of waste related to this compound.

G start Waste Generation Point This compound q1 Identify Waste Form start->q1 solid Unused/Expired Solid Compound q1->solid  Solid Chemical labware Contaminated Labware (Gloves, Wipes, Glassware) q1->labware Contaminated Item   container Empty Stock Container q1->container  Empty Container proc_solid Package in a sealed, compatible container. solid->proc_solid proc_labware Collect in a designated solid waste bag or container. labware->proc_labware proc_rinse Perform Triple-Rinse Protocol container->proc_rinse label_waste Label as 'Hazardous Waste: Halogenated Organic Solid Waste' List all chemical constituents. proc_solid->label_waste final Store sealed container in Satellite Accumulation Area (SAA). Contact EHS for waste pickup. proc_solid->final proc_labware->label_waste proc_labware->final collect_rinse Collect first rinseate into 'Hazardous Waste: Halogenated Organic Liquid Waste' proc_rinse->collect_rinse proc_container Deface original label. Dispose of rinsed container per institutional guidelines. proc_rinse->proc_container

Sources

Personal protective equipment for handling (5-Bromo-4-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: (5-Bromo-4-chloro-2-fluorophenyl)methanol

This guide provides essential, field-proven safety protocols for handling this compound (CAS No: 1785275-10-6). As a halogenated aromatic alcohol, this compound is a valuable intermediate in complex organic synthesis and drug development pathways.[1] However, its chemical nature necessitates a stringent and well-understood approach to personal protection to mitigate risks. This document moves beyond mere compliance, offering a procedural framework grounded in causality to ensure your safety and the integrity of your research.

Hazard Identification and Proactive Risk Assessment

Understanding the specific threats posed by a chemical is the foundation of any safety protocol. This compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2] The primary risks are acute; therefore, preventing direct contact and inhalation is paramount.

Identifier Value Source
CAS Number 1785275-10-6[2]
Molecular Formula C₇H₅BrClFO[3]
Molecular Weight 239.47 g/mol [2]
GHS Pictogram

GHS07: Harmful/Irritant[2]
Signal Word Warning [2]

Globally Harmonized System (GHS) Hazard Statements:

  • H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.[2]

  • H315: Causes skin irritation: Direct contact may cause redness, itching, or dermatitis.[2]

  • H319: Causes serious eye irritation: Contact with eyes can result in significant, potentially lasting damage.[2]

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[2]

This hazard profile mandates that all handling procedures be designed to contain the material and prevent any scenario where it could come into contact with personnel.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final layer of defense. The most effective safety strategies begin with engineering and administrative controls that remove or minimize the hazard at its source.

Engineering Controls: A Non-Negotiable Standard

All operations involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood . This is the primary method for controlling respiratory exposure (H335) by capturing dust and potential vapors at the source.[4]

Administrative Controls: Safe Work Practices
  • Chemical Hygiene Plan (CHP): Your institution's CHP, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is the governing document for safe chemical handling.[5][6] All procedures described here should be incorporated into your lab-specific CHP.

  • Restricted Access: Designate specific areas within the lab for handling this compound. Ensure only trained personnel are present during these operations.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings.[7]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of its known hazards.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[8] Standard safety glasses do not provide adequate protection against splashes and are insufficient.[9]

  • Enhanced Protection: When handling larger quantities (>50 g) or performing operations with a heightened risk of splashing (e.g., rapid additions, pressure changes), a full-face shield must be worn in addition to chemical splash goggles .[9] The face shield protects facial skin and provides a secondary barrier for the eyes.

Hand Protection
Glove Material Recommended Use Case Rationale & Limitations
Nitrile Incidental Contact Only (e.g., handling containers, small-volume transfers).Provides a good barrier against splashes of many solvents and solids.[10] However, prolonged exposure to aromatic or halogenated compounds can lead to degradation. Nitrile gloves should be removed and replaced immediately upon any known or suspected contact.[11]
Butyl Rubber or Viton™ Extended Contact or Immersion Risk (e.g., cleaning spills, equipment maintenance).These materials offer superior resistance to a broader range of challenging chemicals, including aromatic and halogenated solvents.[8][11] They are thicker and may reduce dexterity, making them unsuitable for fine-scale manipulations but essential for high-exposure scenarios.

Crucial Glove Practice: Never reuse disposable gloves. After handling the chemical, remove gloves using the proper technique (see protocol below) and wash hands thoroughly with soap and water.

Body Protection
  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is required for all procedures.

  • High-Splash Risk: For large-scale operations or when cleaning spills, supplement the lab coat with a chemically resistant apron made from a material like neoprene or PVC.[12]

Respiratory Protection

Work should always be conducted in a fume hood to avoid the need for respiratory protection. However, in the rare event that engineering controls are not feasible (e.g., during a large-scale spill or equipment failure), respiratory protection is critical.

  • For Solid Particulates: If handling the solid form outside of a fume hood (strongly discouraged), a NIOSH-approved respirator with N95-rated particulate filters is the minimum requirement.[13]

  • For Vapors/Fumes: In situations where vapors may be present and uncontrolled, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.

A formal respiratory protection program, including fit testing and training, is required by OSHA if respirators are used.[7]

Procedural Guidance: A Step-by-Step Workflow

This section provides a practical, step-by-step guide for a common laboratory task, integrating the safety principles discussed.

Protocol: Weighing and Preparing a Solution
  • Preparation: Before retrieving the chemical, don all required PPE: chemical splash goggles, a lab coat, and nitrile gloves. Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

  • Staging: Place a tared weigh boat on an analytical balance inside the chemical fume hood. Also place a beaker containing the desired solvent and a stir bar inside the hood.

  • Dispensing: Carefully retrieve the this compound container. Keeping the container within the fume hood, gently tap the required amount of solid into the weigh boat. Avoid creating airborne dust.

  • Transfer: Promptly and carefully transfer the weighed solid into the beaker with the solvent.

  • Closure and Cleaning: Securely cap the stock container. Use a disposable wipe slightly dampened with a suitable solvent (e.g., isopropanol) to decontaminate the exterior of the container and the spatula used, placing the wipe directly into a designated solid hazardous waste container.

  • Dissolution: Place the beaker on a stir plate within the fume hood to allow the solid to dissolve.

  • Final Decontamination: Once the operation is complete, remove gloves and dispose of them in the solid hazardous waste. Wash hands thoroughly.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with water for 15 minutes.[14] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14] Have the Safety Data Sheet (SDS) available for medical personnel.

Visualization of the Safety Workflow

The following diagram illustrates the logical flow for ensuring safety when handling this compound, from initial planning to final disposal.

Workflow for Handling this compound A 1. Task Assessment - Review SDS & Protocol - Identify Quantities & Risks B 2. Engineering Controls - Verify Chemical Fume Hood - Ensure Clear Workspace A->B Plan C 3. Select & Don PPE B->C Prepare D 4. Execute Procedure - Weighing - Transfer - Reaction C->D Proceed E 5. Decontamination - Clean Equipment - Wipe Surfaces D->E On Completion H Emergency Event (Spill, Exposure) D->H If Occurs F 6. Waste Disposal - Segregate Liquid/Solid Waste - Label Hazardous Waste Container E->F Next G 7. Doff PPE & Wash Hands F->G Final Step I Follow Emergency Procedures - First Aid - Spill Cleanup - Notify Supervisor H->I ACTIVATE

Sources

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